molecular formula C10H13NO2 B1679637 Propham CAS No. 122-42-9

Propham

Numéro de catalogue: B1679637
Numéro CAS: 122-42-9
Poids moléculaire: 179.22 g/mol
Clé InChI: VXPLXMJHHKHSOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propham is a colorless crystalline solid.
This compound is a carbamate ester that is the isopropyl ester of phenylcarbamic acid. It is a selective herbicide used for the control of annual grasses and some broad-leaf weeds and is also a growth regulator for control of sprouting in stored potatoes. It has a role as a herbicide and a plant growth retardant. It is a carbamate ester and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

propan-2-yl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPLXMJHHKHSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020766
Record name Propham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Propham is a colorless crystalline solid., White to gray solid; Pure solid is odorless; Insoluble in water; [Hawley] Flakes; [MSDSonline]
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propham
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in most organic solvents, Soluble in esters, alcohols, acetone, benzene, cyclohexane and xylene., SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN KEROSENE OR DIESEL OIL; VERY SOL IN ETHYL OR ISOPROPYL ALCOHOL, In water, 179 mg/L at 25 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.09 at 20 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.01 [mmHg], 1.4X10-4 mm Hg at 25 °C
Record name Propham
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5729
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline solid, Colorless crystals, WHITE NEEDLES FROM ALCOHOL

CAS No.

122-42-9
Record name PROPHAM
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24023
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propham
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propham [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propham
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, N-phenyl-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propham
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propham
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPHAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y647G714RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

90 °C
Record name ISOPROPYL PHENYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/602
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Propham mechanism of action in plant cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Propham in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (isopropyl carbanilate) is a selective, systemic herbicide belonging to the carbamate (B1207046) chemical family. Its primary mechanism of action in plant cells is the disruption of mitosis and cell division.[1] this compound interferes with the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during mitosis, leading to the formation of abnormal mitotic figures, such as multipolar spindles, and ultimately results in the formation of binucleate or multinucleate cells due to failed cytokinesis. At higher concentrations, this compound can also exert secondary inhibitory effects on DNA, RNA, and protein synthesis. This guide provides a detailed examination of this compound's molecular interactions, its impact on cellular processes, quantitative data from key studies, and the experimental protocols used to elucidate its mechanism.

Introduction

This compound was one of the earlier organic herbicides developed and is primarily used for the control of annual grasses and some broad-leaf weeds.[2] It is particularly effective as a pre-emergence herbicide, inhibiting the growth of young seedlings as they germinate. Its mode of action as a mitotic inhibitor places it in a class of herbicides that target fundamental processes of cell division, making it a subject of interest for understanding plant cell cycle regulation and for identifying potential targets for new herbicidal compounds.

Core Mechanism of Action: Microtubule Disruption

The principal herbicidal activity of this compound stems from its role as a mitotic poison, specifically targeting the organization and function of microtubules.

Interaction with Tubulin and Inhibition of Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are critical for various cellular functions, including the formation of the mitotic spindle required for chromosome segregation.[3] this compound exerts its effect by binding to tubulin proteins. While the precise binding site is not as well-characterized as that of other microtubule inhibitors like colchicine, evidence suggests that carbamates interfere with the normal process of tubulin polymerization into microtubules.[3] This inhibition disrupts the dynamic instability of microtubules, which is crucial for their function during mitosis.

Disruption of the Mitotic Spindle

The proper formation and function of the mitotic spindle are essential for the alignment of chromosomes at the metaphase plate and their subsequent segregation to daughter cells during anaphase.[4] this compound's interference with microtubule polymerization leads to a dysfunctional or absent mitotic spindle.[5] Instead of a bipolar spindle, cells treated with this compound often exhibit disorganized microtubule structures, leading to a failure in chromosome alignment and movement.[6] This results in a characteristic mitotic arrest, where cells are unable to progress beyond metaphase.[7]

Consequences: Aberrant Mitosis and Cytokinesis Failure

The disruption of the mitotic spindle by this compound leads to a range of cytological abnormalities. These include:

  • Abnormal Mitotic Figures: Chromosomes fail to align properly, leading to scattered chromosomes or multipolar divisions.

  • Lack of Cell Wall Formation: Following nuclear division (which is itself aberrant), the formation of the new cell wall (cell plate) is often inhibited. This is likely a downstream effect of the disorganized microtubule array (the phragmoplast) that guides cell plate formation.

  • Formation of Multinucleate Cells: The failure of cytokinesis results in cells containing multiple nuclei, a hallmark of this compound's action.[8]

Ultimately, this complete disruption of cell division inhibits growth in the meristematic regions of the plant, such as root and shoot tips, leading to seedling death.

Broader Cellular and Metabolic Effects

While microtubule disruption is the primary mechanism, this compound can induce other effects, particularly at higher concentrations.

Inhibition of Macromolecular Synthesis

Studies have shown that at high concentrations (e.g., 10⁻³ M), this compound can inhibit the synthesis of DNA, RNA, and protein. Protein synthesis appears to be affected more rapidly (within 1 hour) than DNA or RNA synthesis (inhibition observed after approximately 3 hours). This suggests that the inhibition of macromolecular synthesis is likely a secondary, albeit significant, effect contributing to the overall cytotoxicity of the compound at high doses. At lower concentrations (e.g., 10⁻⁵ M), this compound induces abnormal mitosis without significantly inhibiting DNA synthesis.

Quantitative Analysis of this compound's Effects

The effects of this compound on plant cells have been quantified in various studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Effects of this compound on Pea (Pisum sativum) Root Tip Meristems

This compound Concentration Effect on DNA Synthesis Effect on Dividing Cells Observed Cytological Effects Reference
10⁻⁵ M No inhibition Number of dividing cells not reduced Induction of abnormal mitotic figures

| 10⁻³ M | Inhibition (after ~3 hr) | Stops entry of cells into mitosis | Aberrant divisions, inhibition of protein synthesis (within 1 hr) | |

Table 2: Inhibitory Effects of this compound on Animal Tumor Cell Lines

Cell Line 50% Inhibitory Dose (ID₅₀) Reference
EL-4 < 10⁻⁴ M [9]

| L1210 | < 10⁻⁴ M |[9] |

Table 3: Effect of this compound on Onion (Allium cepa) Root Growth

Treatment Observation Result Reference
This compound Application Root Growth Inhibition Statistically significant reduction in root length [6]

| this compound Application | Mitotic Index (MI) | Significant decrease in MI at most treatment periods |[6] |

Key Experimental Protocols

Allium cepa Mitotic Aberration Assay

This assay is a standard method for evaluating the cytogenotoxic effects of chemical compounds on plant cells.[8]

Objective: To observe the effects of this compound on the mitotic index and the induction of chromosomal aberrations in Allium cepa root tip meristem cells.

Methodology:

  • Bulb Preparation: Healthy onion (Allium cepa) bulbs are chosen, and their outer, dry scales are removed. The base of the bulbs is cleaned without damaging the root primordia.

  • Germination: Bulbs are placed in containers with distilled water or tap water to allow roots to grow to a length of 2-3 cm.

  • This compound Exposure: The rooted bulbs are transferred to various concentrations of this compound solution (e.g., prepared in distilled water) for a specific duration (e.g., 24, 48, 72 hours). A control group is maintained in distilled water.

  • Root Tip Fixation: After treatment, the root tips are excised and fixed in a freshly prepared solution of ethanol (B145695) and glacial acetic acid (3:1 v/v) for 24 hours at 4°C.

  • Hydrolysis: The fixed root tips are washed and then hydrolyzed with 1N HCl at 60°C for 5-10 minutes to soften the tissue.

  • Staining: The root tips are stained with a suitable chromosome stain, such as Aceto-orcein or Schiff's reagent (in the Feulgen squash technique).

  • Slide Preparation: The stained meristematic tip is squashed on a clean glass slide in a drop of 45% acetic acid and sealed.

  • Microscopic Analysis: Slides are observed under a light microscope. A large number of cells (e.g., 1000-2000 cells per treatment group) are scored to determine the Mitotic Index (MI) and the frequency of different types of mitotic aberrations (e.g., c-mitosis, sticky chromosomes, multipolar anaphases, micronuclei).

  • Calculation:

    • Mitotic Index (MI) % = (Total number of dividing cells / Total number of cells observed) x 100.

Seed Germination and Root Elongation Bioassay

This protocol is used to quantitatively measure the inhibitory effect of this compound on early plant growth.[10]

Objective: To determine the dose-response relationship of this compound on seed germination and seedling root/shoot elongation.

Methodology:

  • Preparation of Test Media:

    • Paper Assay: Filter papers are placed in petri dishes and moistened with known volumes of different this compound concentrations.

    • Agar (B569324) Assay: A more sensitive method where sterile agar medium is prepared and amended with different concentrations of this compound before solidification in petri dishes or test tubes.

  • Seed Sterilization and Plating: Seeds of a test species (e.g., lettuce, cress) are surface-sterilized (e.g., with a dilute bleach solution) and rinsed with sterile water. A specific number of seeds are then placed on the prepared test media.

  • Incubation: The petri dishes are sealed and incubated in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for a period of several days (e.g., 3-7 days).

  • Data Collection:

    • Germination Rate: The number of germinated seeds is counted daily. Germination is typically defined as the emergence of the radicle.

    • Root and Shoot Length: After the incubation period, the primary root and shoot length of each seedling are measured using a ruler or digital calipers.

  • Analysis: The percentage of germination inhibition and the percentage of root/shoot growth inhibition relative to the control are calculated for each this compound concentration. Dose-response curves can be generated to determine values like the GR₅₀ (concentration causing 50% growth reduction).

Signaling and Action Pathway Summary

While this compound's action is directly disruptive to a structural component (microtubules) rather than initiating a complex signal transduction cascade like a plant hormone, its mechanism can be visualized as a logical pathway from application to ultimate effect.[11] The experimental workflows used to study these effects can also be represented as diagrams.

Propham_Mechanism cluster_cell Plant Cell cluster_process Cellular Processes cluster_outcome Physiological Outcome Propham_in This compound Tubulin α/β-Tubulin Dimers Propham_in->Tubulin Binds to MT Microtubules (MTs) Tubulin->MT Polymerization Inhibition Tubulin->Inhibition Spindle Mitotic Spindle Formation MT->Spindle Phragmoplast Phragmoplast Formation MT->Phragmoplast Inhibition->MT Inhibits Polymerization Disruption Spindle Disruption Spindle->Disruption Disrupted by lack of MTs Cytokinesis_Fail Cytokinesis Failure Phragmoplast->Cytokinesis_Fail Disrupted by lack of MTs Arrest Mitotic Arrest (Metaphase) Disruption->Arrest Multinucleate Multinucleate Cells Arrest->Multinucleate Cytokinesis_Fail->Multinucleate Growth_Inhibition Growth Inhibition Multinucleate->Growth_Inhibition

Caption: Logical pathway of this compound's mechanism of action in a plant cell.

Allium_Cepa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select healthy Allium cepa bulbs B Germinate roots in distilled water A->B C Expose roots to This compound solutions (various conc.) B->C D Fix root tips in Ethanol:Acetic Acid (3:1) C->D E Hydrolyze in 1N HCl and stain D->E F Prepare root tip squash on slide E->F G Microscopic observation (1000x) F->G H Calculate Mitotic Index & Aberration Frequency G->H

Caption: Experimental workflow for the Allium cepa mitotic aberration assay.

Conclusion

The mechanism of action of this compound in plant cells is centered on its function as a potent mitotic inhibitor. By disrupting the polymerization of tubulin, this compound prevents the formation of a functional mitotic spindle, a critical structure for cell division. This leads to mitotic arrest, failed cytokinesis, and the formation of non-viable, multinucleate cells in the growing meristems of the plant. While secondary effects on macromolecular synthesis can occur at higher concentrations, the primary herbicidal activity is unequivocally linked to the disruption of the microtubule cytoskeleton. The detailed understanding of this mechanism provides valuable insights for the development of new herbicides and for fundamental research into the plant cell cycle.

References

Propham: A Technical Guide to its Chemical Properties, Structure, and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator belonging to the carbamate (B1207046) class of pesticides. It is primarily utilized for the control of annual grasses and certain broad-leaf weeds, as well as for inhibiting sprouting in stored potatoes.[1][2] Its herbicidal activity stems from its ability to disrupt cell division by inhibiting microtubule polymerization.[3] Additionally, this compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE), a mechanism of toxicity relevant to animal species.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and analysis, and an examination of its key biological signaling pathways.

Chemical Structure and Identification

This compound is the isopropyl ester of phenylcarbamic acid.[1] The core structure consists of a phenyl ring linked to a carbamate group, which is in turn esterified with an isopropyl alcohol moiety.

IdentifierValue
IUPAC Name propan-2-yl N-phenylcarbamate[1]
Synonyms Isopropyl N-phenylcarbamate, IPC, Agermin, Tuberite[1][5][6]
CAS Number 122-42-9[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
SMILES CC(C)OC(=O)NC1=CC=CC=C1[7]

Physicochemical Properties

This compound is a colorless, odorless crystalline solid under standard conditions.[1][8] It is stable at room temperature but sublimes upon heating and decomposes at temperatures above 150 °C.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Melting Point 87-90 °C[1][4][5][6][9][10][11][12]
Boiling Point Sublimes upon heating; rough estimate 311.75 °C[1][5][9][10][11]
Water Solubility 179 - 250 mg/L at 20-25 °C[1][4][5][7][9][10][11]
Vapor Pressure 1.4 x 10⁻⁴ mmHg to 0.108 mmHg at 25 °C[1][2][5][9]
LogP (Octanol-Water Partition Coefficient) 2.60[1][4]
pKa (Strongest Acidic) 13.04 - 13.74 (Predicted)[4][5][9][10][11]
Density 1.09 g/cm³ at 20 °C[1][5][9][10][11]
Flash Point 11 °C[5][9][10][11]

Table 2: Solubility of this compound in Organic Solvents

SolventSolubilityReference
Alcohols, Esters, AcetoneSoluble[1][5][7][8]
Benzene, Cyclohexane, XyleneSoluble[1][7]
Carbon DisulfideSoluble[1][7]
Kerosene, Diesel OilSlightly Soluble[1][7]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and a standard procedure for its residue analysis.

Synthesis of this compound

This compound is synthesized via a nucleophilic addition-elimination reaction between phenyl isocyanate and isopropyl alcohol. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group, leading to the formation of the carbamate ester.

Reaction: C₆H₅NCO + (CH₃)₂CHOH → C₆H₅NHCOOCH(CH₃)₂

Materials:

  • Phenyl isocyanate (≥99%)

  • Isopropyl alcohol (anhydrous, ≥99.8%)

  • Toluene (anhydrous)

  • N-butylamine (for quenching)

  • Acetonitrile (HPLC grade)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenyl isocyanate in anhydrous toluene.

  • Addition of Alcohol: Slowly add an equimolar amount of anhydrous isopropyl alcohol to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, between 30-50 °C, for several hours to ensure completion. The progress can be monitored by techniques like thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield a white crystalline solid.[1]

Residue Analysis in Potato Matrix by GC-MS

This protocol outlines a method for the determination of this compound residues in potatoes using gas chromatography-mass spectrometry (GC-MS), adapted from a standard analytical method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Homogenization Weigh 15g of ground potato sample into a 50 mL centrifuge tube. extract 2. Extraction Add 15 mL of 1% acetic acid in acetonitrile and shake. sample->extract Solvent Addition salt 3. Salting Out (QuEChERS) Add 1.5g NaOAc and 6g MgSO₄. Vortex and centrifuge. extract->salt Phase Separation dilute 4. Dilution Take 7.5 mL of supernatant and dilute to 10 mL with 2.5 mL toluene. salt->dilute Solvent Exchange inject 5. Injection Inject 1 µL of the final extract into the GC-MS system (splitless mode). dilute->inject Sample Introduction gc 6. GC Separation Column: DB-5ms (30m x 0.25mm, 0.25µm). Temp Program: 80°C (1 min), then 10°C/min to 200°C, then 25°C/min to 300°C (hold 5 min). inject->gc Chromatographic Separation ms 7. MS Detection Ionization: Electron Impact (70 eV). Mode: Selected Ion Recording (SIR). gc->ms Detection & Ionization quant 8. Quantification Generate a calibration curve using This compound standards. Quantify residue levels in the sample. ms->quant Data Acquisition

Caption: Experimental workflow for this compound residue analysis in potatoes.

Detailed GC-MS Conditions: [1][4][5]

  • GC System: Agilent 6890 or equivalent.

  • Column: DB-5ms, 30m x 0.25mm (i.d.), 0.25 µm film thickness.

  • Injection: 1 µL, splitless mode at 180 °C.

  • Oven Program: Start at 80 °C for 1 minute, ramp at 10 °C/min to 200 °C, then ramp at 25 °C/min to 300 °C and hold for 5 minutes.

  • MS System: Waters Quattro micro GC or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Recording (SIR) for enhanced sensitivity and selectivity.

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through two primary mechanisms: inhibition of microtubule assembly in plants and inhibition of acetylcholinesterase in animals.

Inhibition of Microtubule Polymerization and Cell Cycle Arrest

The primary herbicidal action of this compound is the disruption of mitosis in plant cells.[3] Like other carbamate herbicides, it interferes with the formation of the mitotic spindle apparatus by inhibiting the polymerization of tubulin into microtubules. This disruption prevents the proper segregation of chromosomes during cell division.

The lack of a functional mitotic spindle activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest, typically at the G2/M phase. This arrest prevents the cell from proceeding into anaphase, ultimately triggering apoptosis or programmed cell death. The key regulatory proteins involved in the G2/M checkpoint include Cyclin B and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B/CDK1 complex (also known as Maturation-Promoting Factor or MPF) is the master regulator of the G2 to M phase transition. Disruption of the microtubule network leads to a sustained activation of the SAC, which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the degradation of Cyclin B, keeping the Cyclin B/CDK1 complex active and maintaining the cell in a state of mitotic arrest.

signaling_pathway This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Activates (if spindle is defective) APC Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC Inhibits CyclinB Cyclin B Degradation APC->CyclinB Promotes CDK1 Cyclin B / CDK1 (MPF) Activity CyclinB->CDK1 Prevents Inactivation Arrest G2/M Phase Arrest CDK1->Arrest Maintains Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: this compound's mechanism of action via microtubule disruption.

Acetylcholinesterase (AChE) Inhibition

In non-target organisms such as mammals and insects, this compound acts as a cholinesterase inhibitor.[1][4] It reversibly binds to and inactivates acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

Mechanism:

  • Carbamoylation: this compound carbamoylates the serine hydroxyl group in the active site of AChE.

  • Inactivation: This forms a stable, yet reversible, carbamoylated enzyme complex, rendering the enzyme inactive.

  • Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of acetylcholine at neuromuscular junctions and cholinergic synapses.

  • Neurotoxicity: The excess acetylcholine results in continuous stimulation of cholinergic receptors, leading to neurotoxic effects such as excessive salivation, eye-watering, and in higher doses, more severe symptoms like nausea, vomiting, and muscle paralysis.[4]

This inhibition is considered reversible because the carbamoyl-enzyme bond hydrolyzes, albeit slowly, to regenerate the active enzyme.

Metabolism and Degradation

The environmental fate of this compound is primarily dictated by microbial degradation in soil and metabolic processes in plants.

Soil Degradation

In soil, this compound is readily degraded by microorganisms.[8] The primary degradation pathway involves the hydrolysis of the carbamate ester bond by amidase or hydrolase enzymes. This initial step yields aniline (B41778), isopropyl alcohol, and carbon dioxide. The aniline can be further metabolized by soil microbes through hydroxylation to form catechol, which then enters the Krebs cycle after ortho-cleavage. The reported half-life of this compound in soil is relatively short, approximately 5 to 15 days, depending on temperature and soil conditions.

degradation_pathway This compound This compound (Isopropyl N-phenylcarbamate) Hydrolysis Microbial Hydrolysis (Amidase/Hydrolase) This compound->Hydrolysis Aniline Aniline Hydrolysis->Aniline Isopropanol Isopropyl Alcohol Hydrolysis->Isopropanol CO2_1 Carbon Dioxide Hydrolysis->CO2_1 Hydroxylation Hydroxylation Aniline->Hydroxylation Catechol Catechol Hydroxylation->Catechol Cleavage Ortho-Cleavage Catechol->Cleavage Krebs Krebs Cycle Intermediates Cleavage->Krebs CO2_H2O CO₂ + H₂O (Mineralization) Krebs->CO2_H2O

Caption: Proposed metabolic degradation pathway of this compound in soil.

Plant Metabolism

In plants, the metabolism of this compound also occurs, although potentially at a slower rate than in soil. The major metabolite identified in plants like soybeans is isopropyl N-2-hydroxycarbanilate, indicating that hydroxylation of the phenyl ring is a key metabolic step.

Conclusion

This compound remains a significant compound in agriculture due to its efficacy as a selective herbicide and sprout inhibitor. Its chemical properties, characterized by moderate water solubility and a relatively short soil half-life, influence its environmental behavior. The primary mode of action, microtubule disruption leading to G2/M cell cycle arrest, provides a clear mechanism for its herbicidal activity. Understanding these detailed chemical and biological characteristics is crucial for its effective and safe use, as well as for the development of new analogues or alternative compounds in agrochemical research. The provided protocols offer standardized methods for the synthesis and analytical determination of this compound, forming a basis for further research and development.

References

An In-depth Technical Guide to the Synthesis of Isopropyl N-Phenylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for isopropyl N-phenylcarbamate, a significant carbamate (B1207046) compound. The document details established experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the reaction pathways to facilitate understanding.

Introduction

Isopropyl N-phenylcarbamate, also known as propham, is a carbamate ester widely recognized for its herbicidal and plant growth regulatory properties. Its synthesis is of considerable interest in the agrochemical and pharmaceutical industries. This guide explores the core synthetic routes to this compound, focusing on the underlying chemical principles, experimental methodologies, and comparative efficiencies of each pathway. The primary methods covered are the reaction of aniline (B41778) with isopropyl chloroformate, the direct carboxylation of aniline using carbon dioxide and isopropanol (B130326), and a brief overview of the reaction between phenyl isocyanate and isopropanol.

Synthesis Pathways

Pathway 1: Reaction of Aniline with Isopropyl Chloroformate

This is a widely used and well-documented method for the synthesis of isopropyl N-phenylcarbamate. The reaction involves the nucleophilic attack of the amino group of aniline on the carbonyl carbon of isopropyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

G Aniline Aniline Product Isopropyl N-Phenylcarbamate Aniline->Product Byproduct Salt (e.g., NaCl, Et3N·HCl) IsopropylChloroformate Isopropyl Chloroformate IsopropylChloroformate->Product Base Base (e.g., NaOH, Triethylamine) Base->Byproduct

Caption: Reaction of Aniline with Isopropyl Chloroformate.

Method A: Using Sodium Hydroxide (B78521)

A detailed industrial-scale synthesis is described in US Patent 4,303,793.[1] In a reactor kettle, 670 pounds of a 50% aqueous sodium hydroxide solution are added to 150 gallons of water while maintaining the temperature below 60°F.[1] Subsequently, 715 pounds of aniline are introduced, and the temperature is further lowered to 50°F. The pH is adjusted to between 7.0 and 8.0, and 1050 pounds of isopropyl chloroformate are added to form the product.[1] The reaction is monitored until 99-99.5% of the aniline has reacted.[1]

Purification: The reaction mixture is heated to 185-210°F to melt the product, and the aqueous salt layer is separated. The molten product is then washed with hot water (200°F) and subsequently with a dilute hydrochloric acid solution at 185°F.[1]

Method B: Using Triethylamine (B128534)

In a laboratory-scale synthesis, a 1000-mL, 3-necked, round-bottomed flask is charged with isopropyl chloroformate (252 mmol, 1.09 equiv) and cooled to 0–5 °C.[2] Aniline (232 mmol) is added over 30 minutes, followed by the dropwise addition of triethylamine (252 mmol, 1.09 equiv) over 30 minutes, maintaining the temperature at 0–5 °C.[2] The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.[2]

Purification: The resulting suspension is poured into a separatory funnel containing ethyl acetate (B1210297) and 1 N HCl. The organic layer is separated, washed sequentially with 1 N HCl, water, and saturated NaCl solution, dried over MgSO4, filtered, and concentrated by rotary evaporation to yield the product as a white solid.[2]

ParameterMethod A (Industrial Scale)Method B (Laboratory Scale)
Starting Materials Aniline, Isopropyl Chloroformate, NaOHAniline, Isopropyl Chloroformate, Triethylamine
Solvent WaterEthyl Acetate (for workup)
Base Sodium HydroxideTriethylamine
Reaction Temperature 50-60°F (10-15.5°C)0–5 °C
Reaction Time Until 99-99.5% aniline conversion1 hour after addition
Reported Yield Not explicitly stated, but high conversion98%
Purity High, after extensive washing99% (by GC)
Pathway 2: Phosgene-Free Synthesis via Direct Carboxylation

To circumvent the use of phosgene-derived reagents like isopropyl chloroformate, phosgene-free routes have been developed. A promising approach is the direct synthesis from aniline, carbon dioxide, and isopropanol using a catalyst system.

G Aniline Aniline Product Isopropyl N-Phenylcarbamate Aniline->Product CO2 Carbon Dioxide CO2->Product Isopropanol Isopropanol Isopropanol->Product Catalyst Catalyst (e.g., CeO2/2-cyanopyridine) Catalyst->Product Byproduct Water

Caption: Phosgene-Free Synthesis via Direct Carboxylation.

A combination catalyst system of CeO2 and 2-cyanopyridine (B140075) has been shown to be effective for the reaction of CO2, aniline, and 2-propanol to produce isopropyl N-phenylcarbamate in high yield.[3]

Reaction Conditions: The reaction is typically carried out in an autoclave under CO2 pressure. Aniline, 2-propanol, CeO2, and 2-cyanopyridine are mixed, and the reactor is pressurized with CO2. The reaction is then heated to the desired temperature for a specific duration. The 2-cyanopyridine acts as a dehydrating agent, which is crucial for driving the reaction towards the product.

ParameterDirect Carboxylation
Starting Materials Aniline, Carbon Dioxide, Isopropanol
Catalyst CeO2 and 2-cyanopyridine
Solvent None (reactants act as solvent)
Reaction Temperature 403 K (130°C)
CO2 Pressure 5 MPa
Reported Yield >90%
Purity High selectivity reported
Pathway 3: Reaction of Phenyl Isocyanate with Isopropanol

Another potential synthesis route is the reaction of phenyl isocyanate with isopropanol. This reaction is generally straightforward, involving the nucleophilic addition of the hydroxyl group of isopropanol to the isocyanate group.

G PhenylIsocyanate Phenyl Isocyanate Product Isopropyl N-Phenylcarbamate PhenylIsocyanate->Product Isopropanol Isopropanol Isopropanol->Product

Caption: Reaction of Phenyl Isocyanate with Isopropanol.

While this method is chemically feasible and mentioned as a synthetic route, detailed experimental protocols with specific conditions and yields for the synthesis of isopropyl N-phenylcarbamate were not prominently available in the reviewed literature. Generally, such reactions can be performed with or without a catalyst (such as a tertiary amine or an organotin compound) and are often exothermic.

Summary and Comparison

FeatureAniline + Isopropyl ChloroformateDirect Carboxylation (CO2)Phenyl Isocyanate + Isopropanol
Starting Materials Aniline, Isopropyl Chloroformate, BaseAniline, CO2, Isopropanol, CatalystPhenyl Isocyanate, Isopropanol
Byproducts Salt, WaterWaterNone
Advantages High yield, well-establishedPhosgene-free, uses CO2Atom economical
Disadvantages Uses phosgene (B1210022) derivativeRequires catalyst and pressurePhenyl isocyanate is hazardous
Industrial Viability Established industrial processPromising green alternativeLess documented for this specific product

Conclusion

The synthesis of isopropyl N-phenylcarbamate is most commonly achieved through the reaction of aniline with isopropyl chloroformate, a robust and high-yielding method. However, the use of a phosgene derivative is a significant drawback from a safety and environmental perspective. The direct carboxylation of aniline with CO2 and isopropanol presents a highly attractive, greener alternative with excellent reported yields, although it requires a specialized catalyst system and pressurized equipment. The reaction of phenyl isocyanate with isopropanol, while chemically sound, is less documented for this specific carbamate and involves the handling of hazardous phenyl isocyanate. For future research and development, the optimization and scale-up of the direct carboxylation route appear to be the most promising direction for the sustainable production of isopropyl N-phenylcarbamate.

References

The Discovery and Herbicidal History of Propham: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate), a carbamate (B1207046) herbicide, holds a significant place in the history of weed management. As the first compound of its class to be developed as a herbicide, its discovery in the 1940s marked a pivotal moment in the shift towards synthetic chemical solutions in agriculture. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound. It details its synthesis, mechanism of action as a mitotic inhibitor, and its efficacy as a selective herbicide. The guide also includes detailed experimental protocols for its synthesis and for key biological assays to evaluate its activity. Quantitative data on its efficacy, soil persistence, and toxicity are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological and experimental contexts.

Introduction and Historical Context

The mid-20th century witnessed a revolution in agricultural practices, largely driven by the advent of synthetic pesticides. Within this era of chemical innovation, the discovery of this compound (also known as IPC) stands out as a significant milestone. It was the first carbamate compound to be recognized for its herbicidal properties, paving the way for the development of a new class of weed control agents.

Initial research in the 1940s identified the unique ability of isopropyl N-phenylcarbamate to selectively inhibit the growth of grassy weeds in broadleaf crops. Introduced commercially around 1950, this compound offered a novel solution for managing problematic annual grasses.[1] Its primary application has been as a pre-emergence and early post-emergence herbicide for a variety of crops, including alfalfa, clover, flax, lettuce, spinach, lentils, and peas.[1] Additionally, it has been widely used as a plant growth regulator to prevent sprouting in stored potatoes.

Chemical and Physical Properties

This compound is a colorless crystalline solid.[1] It is an ester of carbamic acid, specifically the isopropyl ester of phenylcarbamic acid.[1]

PropertyValueReference
Chemical Name isopropyl N-phenylcarbamate[1]
Common Names This compound, IPC, IFK[1]
CAS Number 122-42-9[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Melting Point 87-88 °C
Water Solubility 179 mg/L at 25 °C[1]
Vapor Pressure Sublimes slowly at room temperature[1]

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of aniline (B41778) with isopropyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound based on the reaction of aniline with isopropyl chloroformate.

Materials:

  • Aniline

  • Isopropyl chloroformate

  • 50% aqueous sodium hydroxide (B78521) solution

  • Deionized water

  • Dilute hydrochloric acid

  • Calcium hypochlorite (B82951) solution (5 g/100 mL water)

  • Reactor kettle with stirrer, heating, and cooling capabilities

  • Wash kettle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reactor kettle, add 150 gallons of water and cool to below 60°F (15.5°C). While stirring continuously, add 670 pounds of 50% aqueous sodium hydroxide solution, ensuring the temperature remains below 60°F.[2]

  • Aniline Addition: Add 715 pounds of aniline to the reaction mixture and lower the temperature to 50°F (10°C).[2]

  • Carbamate Formation: Adjust the pH of the solution to between 7.0 and 8.0. Slowly add 1050 pounds of isopropyl chloroformate to the stirred solution, maintaining the pH in the 7.0-8.0 range. Continue the reaction until 99-99.5% of the aniline has reacted.[2]

  • Initial Washing: Transfer the reaction mixture to a wash kettle and heat with stirring to 185-210°F (85-99°C) until approximately 95% of the this compound has melted. Stop stirring and allow the mixture to separate into two phases. Drain the lower aqueous salt phase.[2]

  • Hot Water Wash: Add an equal volume of hot water (200°F / 93°C) to the molten this compound phase. Agitate the mixture for 20 minutes, then allow the phases to separate.[2]

  • Acid Wash: Pump the upper molten this compound phase to a second wash kettle. Wash with 200 gallons of dilute hydrochloric acid solution maintained at 185°F (85°C).[2]

  • Purity Check: Continue the acid wash until a 25 mL sample of the wash water, when mixed with a small amount of solidified this compound and cooled, gives no color or only a slight bluish tinge upon the addition of 3 drops of calcium hypochlorite solution.[2]

  • Isolation: The final molten this compound can be cooled and solidified for storage.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Product Aniline Aniline Reaction Reaction in Water (pH 7-8, <10°C) Aniline->Reaction IPC Isopropyl Chloroformate IPC->Reaction NaOH Sodium Hydroxide (aq) NaOH->Reaction Melt Melt this compound (85-99°C) Reaction->Melt PhaseSep1 Phase Separation (remove aqueous phase) Melt->PhaseSep1 HotWaterWash Hot Water Wash (93°C) PhaseSep1->HotWaterWash PhaseSep2 Phase Separation HotWaterWash->PhaseSep2 AcidWash Dilute HCl Wash (85°C) PhaseSep2->AcidWash This compound This compound (isopropyl N-phenylcarbamate) AcidWash->this compound

Figure 1: Workflow for the synthesis of this compound.

Mechanism of Action

Inhibition of Mitosis in Plants

The primary herbicidal action of this compound is the disruption of mitosis (cell division) in susceptible plants. It does not directly inhibit DNA synthesis but rather interferes with the organization of the microtubule cytoskeleton, which is essential for the formation of the mitotic spindle.

This compound is believed to act on the microtubule-organizing centers (MTOCs). In plant cells, which lack centrioles, MTOCs are less defined but are critical for the nucleation and organization of microtubules. This compound's interference with MTOC function leads to the formation of abnormal mitotic spindles, resulting in a failure of proper chromosome segregation. This disruption of mitosis ultimately leads to the cessation of growth and death of the weed.

Mitosis_Inhibition cluster_cell_cycle Plant Cell Mitosis Interphase Interphase (DNA Replication) Prophase Prophase (Chromosome Condensation) Interphase->Prophase Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Chromosome Segregation) Metaphase->Anaphase Telophase Telophase (Cell Plate Formation) Anaphase->Telophase This compound This compound MTOC Microtubule Organizing Centers (MTOCs) This compound->MTOC disrupts Spindle Mitotic Spindle Formation MTOC->Spindle organizes Spindle->Metaphase enables Spindle->Anaphase enables

Figure 2: this compound's mechanism of action on plant cell mitosis.
Cholinesterase Inhibition

In addition to its herbicidal activity, this compound, like other carbamates, can act as a cholinesterase inhibitor in animals. Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) at nerve synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation. This is the basis for the neurotoxicity of many carbamate and organophosphate insecticides. However, this compound's activity as a cholinesterase inhibitor is relatively weak compared to carbamate insecticides.

Cholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_propham_effect This compound's Effect ACh Acetylcholine (ACh) (Neurotransmitter) Choline Choline + Acetate ACh->Choline AChR Acetylcholine Receptor ACh->AChR binds to AChE Acetylcholinesterase (AChE) (Enzyme) AChE->ACh hydrolyzes NerveImpulse Nerve Impulse Propagation AChR->NerveImpulse Propham_AChE This compound Propham_AChE->AChE inhibits

Figure 3: Mechanism of cholinesterase inhibition by this compound.

Herbicidal Efficacy and Application

This compound is a selective herbicide primarily used for the control of annual grasses and some broadleaf weeds. Its efficacy is dependent on the weed species, growth stage, soil type, and environmental conditions. It is most effective when applied to the soil pre-emergence or in the early post-emergence stage of weed growth.

Table 1: Herbicidal Efficacy of this compound on Selected Weed Species

Weed SpeciesCommon NameEfficacy Rating
Avena fatuaWild oatsGood to Excellent
Lolium multiflorumAnnual ryegrassGood to Excellent
Bromus tectorumDowny bromeGood
Poa annuaAnnual bluegrassGood
Phalaris canariensisCanarygrassGood
Setaria spp.FoxtailFair to Good
Volunteer Grains(e.g., wheat, barley)Good to Excellent

Efficacy ratings are general and can vary based on application rate and environmental conditions.

Environmental Fate and Toxicology

Soil Persistence

The persistence of this compound in the soil is a key factor in its herbicidal activity and environmental impact. The dissipation half-life (DT50) of a pesticide is the time it takes for 50% of the applied amount to degrade. The DT50 of this compound can vary depending on soil type, temperature, moisture, and microbial activity.

Table 2: Soil Half-Life (DT50) of this compound

Soil TypeTemperature (°C)DT50 (days)Reference
Sandy Loam2015 - 30[3]
Clay Loam2020 - 40[3]
Organic Soil2010 - 25[3]
Toxicology

This compound exhibits relatively low acute toxicity to mammals.

Table 3: Toxicological Data for this compound

Test OrganismExposure RouteLD50 / LC50Toxicity CategoryReference
RatOral1000 - 5000 mg/kgLow
RabbitDermal> 5000 mg/kgVery Low
Bobwhite QuailOral> 2000 mg/kgPractically Non-toxic
Rainbow Trout96-hour10 - 20 mg/LModerately Toxic
Daphnia magna48-hour5 - 10 mg/LModerately Toxic

Experimental Protocols

Mitosis Inhibition Assay in Allium cepa Root Tips

This protocol outlines a method to observe the effects of this compound on mitosis in onion (Allium cepa) root tip cells.

Materials:

  • Onion bulbs

  • This compound solutions of varying concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M)

  • Distilled water (control)

  • Farmer's fixative (3:1 ethanol:acetic acid)

  • 1 M Hydrochloric acid

  • Aceto-orcein stain

  • Microscope slides and coverslips

  • Water bath

  • Microscope

Procedure:

  • Root Growth: Suspend onion bulbs in beakers of distilled water until roots are 2-3 cm long.

  • Treatment: Transfer the onion bulbs to beakers containing the different concentrations of this compound solution and a control beaker with distilled water. Allow the roots to grow in these solutions for 24 hours.

  • Fixation: Cut the terminal 1-2 cm of the root tips and place them in Farmer's fixative for 24 hours.

  • Hydrolysis: Transfer the fixed root tips to a watch glass containing 1 M HCl and incubate in a 60°C water bath for 5-10 minutes.

  • Staining: Rinse the root tips with distilled water and place them on a clean microscope slide. Add a drop of aceto-orcein stain and leave for 10-15 minutes.

  • Squash Preparation: Place a coverslip over the stained root tip and gently tap it with the blunt end of a pencil to spread the cells. Then, firmly press the coverslip with your thumb over a piece of filter paper to create a thin layer of cells.

  • Microscopic Observation: Observe the slides under a microscope at high power (400x or 1000x).

  • Data Analysis: Count the number of cells in each stage of mitosis (prophase, metaphase, anaphase, telophase) and the total number of cells in the field of view. Calculate the mitotic index (MI) for each concentration and the control using the formula: MI = (Number of dividing cells / Total number of cells) x 100 Observe and record any chromosomal abnormalities.

Allium_Cepa_Assay Start Start: Onion bulbs with roots Treatment Treat with this compound solutions and control (24h) Start->Treatment Fixation Fix root tips in Farmer's fixative (24h) Treatment->Fixation Hydrolysis Hydrolyze in 1M HCl (60°C, 5-10 min) Fixation->Hydrolysis Staining Stain with aceto-orcein Hydrolysis->Staining Squash Prepare root tip squash on slide Staining->Squash Observation Microscopic observation Squash->Observation Analysis Calculate Mitotic Index and analyze abnormalities Observation->Analysis

Figure 4: Experimental workflow for the Allium cepa mitosis inhibition assay.
Acetylcholinesterase Inhibition Assay

This protocol describes a colorimetric method to determine the in vitro inhibition of acetylcholinesterase by this compound, based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • This compound solutions of varying concentrations

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • This compound solution (or buffer for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

AChE_Inhibition_Assay Start Start: Prepare reagents and This compound dilutions Plate_Setup Set up 96-well plate: Buffer + this compound + AChE Start->Plate_Setup Pre_incubation Pre-incubate (15 min) Plate_Setup->Pre_incubation Reaction_Start Add DTNB and ATCI Pre_incubation->Reaction_Start Measurement Measure absorbance at 412 nm (kinetic mode) Reaction_Start->Measurement Analysis Calculate reaction rates, % inhibition, and IC50 Measurement->Analysis

Figure 5: Experimental workflow for the acetylcholinesterase inhibition assay.

Conclusion

This compound's discovery was a seminal event in the development of synthetic herbicides. Its unique mode of action as a mitotic inhibitor, specifically targeting microtubule organizing centers in plants, provided a novel and effective tool for selective weed control. While its use has evolved with the introduction of newer herbicides, this compound remains a significant compound for specific agricultural applications and serves as a valuable case study in the history of herbicide science. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to understand and work with this foundational herbicide.

References

A Technical Guide to the Biological Activity Screening of Propham Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate), a widely recognized herbicide, presents a compelling scaffold for the development of novel bioactive compounds. Its established mechanisms of action, primarily mitotic inhibition in plants and acetylcholinesterase (AChE) inhibition, suggest a broad therapeutic and agrochemical potential for its derivatives. This technical guide provides a comprehensive framework for the synthesis and biological activity screening of this compound derivatives, targeting herbicidal, anticancer, and neuroprotective applications. Detailed experimental protocols, data presentation guidelines, and workflow visualizations are provided to facilitate further research and development in this promising area. While extensive research on a wide array of this compound derivatives is not yet publicly available, this guide synthesizes existing knowledge on this compound and related carbamate (B1207046) compounds to offer a strategic roadmap for future investigations.

Introduction: The Potential of this compound Derivatives

This compound, a member of the carbamate class of compounds, has a long history of use as a selective pre-emergence herbicide and a potato sprout inhibitor.[1][2] Its primary mode of action in plants is the disruption of microtubule organization, leading to the inhibition of cell division (mitosis).[3] Beyond its herbicidal properties, this compound, like other carbamates, is known to be an inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[4] This dual activity makes the this compound scaffold a versatile starting point for the design and synthesis of new derivatives with a range of potential biological activities.

The exploration of this compound derivatives could lead to:

  • Novel Herbicides: By modifying the this compound structure, it may be possible to develop herbicides with improved selectivity, broader weed spectrums, or alternative modes of action, potentially addressing the growing issue of herbicide resistance.

  • Anticancer Agents: The mitotic inhibitory action of this compound in plants suggests a potential for anticancer activity in human cells. Many successful anticancer drugs target mitosis, and derivatives of this compound could be explored for their ability to induce apoptosis or cell cycle arrest in cancer cell lines.

  • Neuroprotective Agents: The acetylcholinesterase inhibitory activity of carbamates is the basis for several drugs used to treat Alzheimer's disease.[5][6][7] Designing this compound derivatives with high specificity for human AChE could yield novel therapeutic agents for neurodegenerative disorders.

This guide outlines the essential steps for a comprehensive biological activity screening program for novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A general and adaptable approach involves the reaction of a substituted aniline (B41778) with an appropriate chloroformate or isocyanate.

General Synthesis Protocol

A versatile method for synthesizing a library of this compound derivatives is the reaction of various substituted anilines with isopropyl chloroformate, or by reacting phenyl isocyanate with a range of alcohols. The following is a generalized protocol that can be adapted for the synthesis of specific derivatives.

Reaction Scheme:

Route A: Substituted Aniline + Isopropyl Chloroformate R-Ph-NH₂ + Cl-CO-O-iPr → R-Ph-NH-CO-O-iPr + HCl

Route B: Phenyl Isocyanate + Substituted Alcohol Ph-N=C=O + R-OH → Ph-NH-CO-O-R

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the substituted aniline (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270) (1.1 eq.), to the reaction mixture to act as an acid scavenger.

  • Chloroformate/Alcohol Addition: Slowly add isopropyl chloroformate (for Route A) or the desired alcohol (for Route B) (1.05 eq.) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired this compound derivative.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity Screening

A tiered screening approach is recommended to efficiently evaluate the biological activities of newly synthesized this compound derivatives.

Herbicidal Activity Screening

Experimental Protocol: Pre-emergence Herbicidal Assay

  • Test Species: Select a panel of representative monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Amaranthus retroflexus) weed species.

  • Compound Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., acetone) to prepare stock solutions. Prepare a series of dilutions to determine dose-response relationships.

  • Planting: Sow the seeds of the test species in pots filled with a standardized soil mix.

  • Treatment: Apply the test solutions evenly to the soil surface immediately after sowing. Include a solvent-only control and a positive control (e.g., commercial this compound).

  • Incubation: Place the treated pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by scoring the percentage of germination inhibition and the degree of injury to the emerged seedlings (e.g., stunting, chlorosis, necrosis).

  • Data Analysis: Calculate the GR₅₀ (the concentration required to cause 50% growth reduction) for each active compound.

Table 1: Illustrative Herbicidal Activity Data for this compound Derivatives

Compound IDR-GroupMonocot GR₅₀ (µM)Dicot GR₅₀ (µM)
This compoundH1525
PD-014-Cl812
PD-023-CF₃59
PD-032-CH₃2030
Anticancer Activity Screening

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of the this compound derivatives for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (the concentration that inhibits cell growth by 50%) for each compound.

Table 2: Illustrative Anticancer Activity Data for this compound Derivatives

Compound IDR-GroupA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
PD-014-Cl12.518.215.8
PD-023-CF₃8.911.49.7
PD-032-CH₃>50>50>50
Acetylcholinesterase (AChE) Inhibitory Activity Screening

Experimental Protocol: Ellman's Assay

  • Enzyme and Substrate: Use purified human acetylcholinesterase (hAChE) and acetylthiocholine (B1193921) iodide (ATCI) as the substrate.

  • Reagents: Prepare a phosphate (B84403) buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and solutions of the test compounds.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, hAChE enzyme, and the test compound at various concentrations. Pre-incubate the mixture.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCI).

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the rate of color change by monitoring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Table 3: Illustrative Acetylcholinesterase Inhibitory Activity Data for this compound Derivatives

Compound IDR-GrouphAChE IC₅₀ (µM)
This compoundH85
PD-014-Cl42
PD-023-CF₃25
PD-032-CH₃110

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds to receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Postsynaptic Neuron Postsynaptic Neuron AChR->Postsynaptic Neuron Signal Transduction Propham_deriv This compound Derivative Propham_deriv->AChE Inhibits Presynaptic Neuron Presynaptic Neuron Presynaptic Neuron->ACh Releases

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Experimental Workflow: Biological Activity Screening

Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up start Design this compound Derivatives synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization herbicidal Herbicidal Activity characterization->herbicidal anticancer Anticancer Activity characterization->anticancer ache AChE Inhibition characterization->ache data_analysis Calculate IC₅₀ / GR₅₀ herbicidal->data_analysis anticancer->data_analysis ache->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo

Caption: A generalized workflow for the screening of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds significant, yet largely untapped, potential for the development of new agrochemicals and therapeutic agents. This guide provides a foundational framework for initiating a research program focused on the synthesis and biological evaluation of this compound derivatives. While the provided data is illustrative, it highlights the types of quantitative comparisons that are essential for advancing this field.

Future research should focus on:

  • Library Synthesis: The creation of diverse libraries of this compound derivatives with systematic variations in the aromatic ring and the carbamate side chain.

  • Broad-Spectrum Screening: Expanding the screening to include other biological targets, such as other enzymes, receptors, or microbial pathogens.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing computational models to predict the biological activity of new derivatives and guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanisms underlying their biological effects.

By following a systematic and multi-pronged approach as outlined in this guide, the scientific community can unlock the full potential of this compound derivatives and contribute to the development of novel solutions in agriculture and medicine.

References

Toxicological Profile of Propham in Non-target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide propham in a range of non-target organisms. The information is compiled from various scientific studies and regulatory documents to serve as a resource for researchers and professionals in the fields of ecotoxicology, environmental science, and drug development.

Executive Summary

This compound (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator. While its primary mode of action in plants is the disruption of microtubule assembly, leading to an inhibition of mitosis, its effects on non-target organisms are varied and warrant detailed investigation. This guide summarizes the acute and chronic toxicity of this compound to aquatic and terrestrial invertebrates, fish, birds, and other wildlife. It also delves into the known mechanisms of action in animal systems, including its potential as an endocrine disruptor. Detailed experimental protocols and quantitative toxicological data are presented to facilitate a deeper understanding and further research.

Aquatic Toxicology

The aquatic environment is a primary recipient of pesticide runoff, making the assessment of this compound's toxicity to aquatic organisms crucial.

Aquatic Invertebrates

Aquatic invertebrates are vital components of aquatic ecosystems, serving as a food source for higher trophic levels.

Acute Toxicity:

This compound has been shown to be toxic to a variety of aquatic invertebrates. For instance, the 48-hour EC50 for Daphnia magna (water flea) has been reported to be 8 ppm.[1] Other studies have reported a 24-hour LC50 of 54 mg/L and a 96-hour LC50 of 19 mg/L for the scud (Gammarus fasciatus) when exposed to a formulated product.

Chronic Toxicity:

Chronic exposure to this compound can impact the reproduction and survival of aquatic invertebrates. The 21-day chronic toxicity test on Daphnia magna, following OECD Guideline 211, is a standard method to assess these effects, with endpoints including the number of live offspring produced.[2][3][4][5][6][7]

Fish

Fish are key indicators of aquatic ecosystem health and are often subject to pesticide exposure.

Acute Toxicity:

Acute toxicity values for fish vary by species. For example, the 96-hour LC50 for Bluegill sunfish (Lepomis macrochirus) is reported to be between 29 and 31.8 ppm, while for Rainbow trout (Oncorhynchus mykiss), it ranges from 23.5 to 38 ppm.[1]

Chronic and Early Life Stage Toxicity:

The early life stages of fish are particularly sensitive to chemical stressors. The OECD Guideline 210 for fish early-life stage toxicity tests evaluates effects on hatching, survival, and growth, with endpoints such as the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[1][3][8][9][10][11][12][13][14]

Table 1: Summary of this compound Toxicity to Aquatic Organisms

Organism GroupSpeciesEndpointValueExposure DurationReference
Invertebrates Daphnia magna48-h EC508 ppm48 hours[1]
Gammarus fasciatus24-h LC5054 mg/L24 hours
Gammarus fasciatus96-h LC5019 mg/L96 hours
Fish Lepomis macrochirus (Bluegill)96-h LC5029 - 31.8 ppm96 hours[1]
Oncorhynchus mykiss (Rainbow Trout)96-h LC5023.5 - 38 ppm96 hours[1]

Terrestrial Toxicology

This compound can impact a variety of non-target terrestrial organisms through direct contact, ingestion of contaminated food, or exposure to contaminated soil.

Terrestrial Invertebrates

Soil-dwelling and other terrestrial invertebrates play crucial roles in soil health, nutrient cycling, and pest control.

Soil Organisms:

Studies on the effects of herbicides on soil microorganisms have shown that they can impact microbial respiration and biomass.[15][16] While specific data for this compound on a wide range of soil invertebrates is limited, the Collembola (Folsomia candida) is recognized as a sensitive indicator species for soil toxicity testing.[17][18][19][20][21]

Beneficial Insects:

Beneficial insects such as predatory mites (Typhlodromus pyri) and parasitic wasps (Aphidius rhopaloshi) are important for integrated pest management. The toxicity of pesticides to these non-target arthropods is a critical consideration.[8][15][16][22][23][24][25][26][27][28]

Avian Species

Birds can be exposed to this compound through the consumption of treated seeds, contaminated insects, or through contact with sprayed vegetation.

Acute and Dietary Toxicity:

The acute oral LD50 for Mallard ducks (Anas platyrhynchos) has been reported to be greater than 2000 mg/kg.[29] Avian dietary toxicity is assessed using the OECD Guideline 205.[9]

Reproductive Toxicity:

The OECD Guideline 206 is used to assess the reproductive toxicity of chemicals in birds.[9][12][18][30][31][32][33] This test evaluates parameters such as egg production, eggshell thickness, hatchability, and chick survival.

Table 2: Summary of this compound Toxicity to Terrestrial Organisms

Organism GroupSpeciesEndpointValueExposure DurationReference
Birds Anas platyrhynchos (Mallard)Acute Oral LD50>2000 mg/kgSingle Dose[29]
Mammals Rat (female)Acute Oral LD502360 mg/kgSingle Dose[1]
Rat (male)Acute Oral LD503000 mg/kgSingle Dose[1]
RabbitAcute Dermal LD50>3000 mg/kg24 hours[1]
Amphibians and Reptiles

Data on the toxicity of this compound to amphibians and reptiles is scarce.[20][24][29][34][35][36][37] These groups are known to be susceptible to environmental contaminants due to their permeable skin and often complex life cycles that can involve both aquatic and terrestrial phases. Further research is needed to adequately assess the risk of this compound to these non-target organisms.

Mechanism of Action in Non-Target Organisms

While the primary mode of action of this compound in plants is well-established as a mitotic inhibitor through the disruption of microtubule formation, its mechanisms of toxicity in animals are less clear but appear to involve different pathways.

Endocrine Disruption

There is growing evidence that this compound and related carbamate (B1207046) herbicides may act as endocrine-disrupting chemicals (EDCs). Specifically, studies on the structurally similar chlorthis compound (B1668850) suggest it can act as an androgen receptor (AR) antagonist.[2][11][14][22][38][39][40] This antagonism can interfere with the normal functioning of the endocrine system in vertebrates. The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) is designed to evaluate the potential of pesticides to interact with the estrogen, androgen, and thyroid hormone systems.[6][7][15][23][41]

Microtubule Disruption in Animal Cells

While the primary herbicidal action of this compound is through microtubule disruption in plants, evidence for a similar mechanism in animal cells is emerging. A study on the related carbamate herbicide, chlorthis compound, demonstrated that it can cause disruption of both microtubules and microfilaments in fibroblast cells, leading to nuclear fragmentation.[41] This suggests that this compound may also have the potential to interfere with cytoskeletal dynamics in vertebrate and invertebrate cells, which could lead to a range of toxic effects, including cytotoxicity and reproductive toxicity.[27][31][42][43][44][45][46]

Experimental Protocols

The following sections provide an overview of the methodologies used in key ecotoxicological studies for assessing the effects of chemical substances like this compound.

OECD Guideline 211: Daphnia magna Reproduction Test

This chronic toxicity test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.[2][3][4][5][6][7]

  • Test Organisms: Young female daphnids (<24 hours old) at the start of the test.

  • Exposure: Semi-static or flow-through system with a range of test concentrations and a control.

  • Duration: 21 days.

  • Endpoints: The primary endpoint is the total number of live offspring produced per surviving parent animal. Other observations include parental mortality and mobility. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.

  • Test Conditions: Temperature, pH, and dissolved oxygen are monitored regularly. The test medium is renewed periodically in the semi-static design.

OECD Guideline 210: Fish, Early-Life Stage Toxicity Test

This test assesses the effects of chemicals on the early developmental stages of fish.[1][3][8][9][10][11][12][13][14]

  • Test Organisms: Newly fertilized fish eggs.

  • Exposure: Typically a flow-through system with a range of test concentrations and a control.

  • Duration: Varies depending on the fish species, extending from the fertilized egg stage to a juvenile stage.

  • Endpoints: Hatching success, survival of embryos and larvae, and sublethal effects such as growth (length and weight) and developmental abnormalities. The NOEC and LOEC are determined for these endpoints.

  • Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

OECD Guideline 206: Avian Reproduction Test

This guideline details a study to determine the effects of a substance on the reproductive success of birds when administered through their diet.[9][12][18][30][31][32][33]

  • Test Organisms: Typically, Bobwhite quail or Mallard ducks.

  • Exposure: Birds are fed a diet containing the test substance at various concentrations for at least 20 weeks.

  • Duration: A pre-laying exposure period followed by an egg-laying period.

  • Endpoints: Adult mortality, egg production, number of cracked eggs, eggshell thickness, fertility, hatchability, and survival and growth of offspring. The No Observed Adverse Effect Level (NOAEL) is determined.

  • Test Conditions: Birds are housed in pairs or small groups, and the photoperiod is manipulated to induce egg-laying.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_data Data Collection & Analysis TestOrganism Acclimatize Test Organisms (e.g., Daphnia magna, Fish Embryos) Exposure Introduce Organisms to Test Chambers (e.g., OECD 211 or 210) TestOrganism->Exposure TestSolutions Prepare Test Solutions (this compound concentrations + Control) TestSolutions->Exposure Monitoring Monitor Water Quality (pH, Temp, DO) & Renew Media Exposure->Monitoring Observations Record Daily Observations (Mortality, Behavior, Reproduction) Exposure->Observations Monitoring->Exposure Endpoints Measure Endpoints at Test Termination (Growth, Offspring Count) Observations->Endpoints Analysis Statistical Analysis (NOEC, LOEC, EC50) Endpoints->Analysis G cluster_cell Target Cell cluster_nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds to Propham_AR This compound-AR Complex Androgen_AR Androgen-AR Complex Androgen Androgen (e.g., Testosterone) Androgen->AR Binds to Nucleus Nucleus Propham_AR->Nucleus Translocation Blocked Androgen_AR->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Androgen_AR->ARE Binds to GeneTranscription Gene Transcription ARE->GeneTranscription Initiates Response Androgen-Mediated Biological Response GeneTranscription->Response G cluster_process Cell Division (Mitosis) Tubulin α/β-Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Separation Chromosome Separation Spindle->Separation Division Cell Division Separation->Division This compound This compound This compound->Microtubule Inhibits

References

Environmental Fate and Degradation of Propham in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propham (isopropyl N-phenylcarbamate) is a selective herbicide and plant growth regulator historically used for the control of annual grasses and certain broad-leaf weeds, and to inhibit sprouting in stored potatoes.[1] Understanding its behavior and persistence in the soil is critical for assessing its environmental risk, including its potential for off-target effects and groundwater contamination. The environmental fate of this compound is governed by a complex interplay of its physicochemical properties with soil characteristics and environmental conditions.[2][3] Degradation occurs through both biological and non-biological pathways, with microbial activity being a primary driver of its breakdown in soil ecosystems.[1][4]

This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound in soil. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of degradation pathways and influential factors to support researchers, scientists, and environmental professionals.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is heavily influenced by its inherent chemical and physical properties.[5] These properties determine its solubility in water, potential for volatilization, and its tendency to adsorb to soil particles.[6]

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Water Solubility 1.79 mg/L[1]
Vapor Pressure 1 x 10⁻⁴ mm Hg[1]
Log Kow (Octanol-Water Partition Coefficient) 2.60[1]
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 51 - 65[1]
Melting Point 90 °C[1]

Note: The low Koc values indicate that this compound is expected to have very high mobility in soil.[1]

Degradation Pathways

The breakdown of this compound in the soil environment proceeds through two primary mechanisms: microbial degradation and abiotic degradation.

Microbial Degradation

Microbial degradation is the most significant pathway for the breakdown of this compound in soil.[4] A variety of soil microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy.[1][7] Identified isolates effective in degrading this compound include species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter.[1]

The primary microbial degradation pathway involves an initial enzymatic hydrolysis of the carbamate (B1207046) ester linkage.[1] This reaction is catalyzed by hydrolase enzymes and yields two main intermediates: aniline (B41778) and isopropyl alcohol. These intermediates are then further metabolized by the microorganisms. Aniline undergoes ring cleavage and is further broken down, potentially entering the tricarboxylic acid (TCA) cycle, while isopropyl alcohol is mineralized to carbon dioxide.[1] The rate of this process is significantly faster in soils that have been previously exposed to this compound, suggesting microbial adaptation.[1] For instance, after 60 days, 70% of this compound was degraded to CO₂ in previously treated soil, compared to only 20% in untreated soil.[1]

Abiotic Degradation

Abiotic degradation involves non-biological processes such as photodecomposition and chemical hydrolysis.[8] this compound can undergo photodecomposition when exposed to sunlight, breaking down via at least two different pathways.[1] Chemical hydrolysis can also occur, particularly under alkaline conditions, though it is generally a slower process compared to microbial degradation in typical soil environments.[9][10]

Propham_Degradation_Pathway This compound This compound (Isopropyl N-phenylcarbamate) Hydrolysis Enzymatic Hydrolysis (Microbial Carbamate Hydrolase) This compound->Hydrolysis Primary Pathway Aniline Aniline Hydrolysis->Aniline Isopropanol Isopropyl Alcohol Hydrolysis->Isopropanol Ring_Cleavage Ring Cleavage & Further Metabolism Aniline->Ring_Cleavage Mineralization1 Mineralization Isopropanol->Mineralization1 TCA TCA Cycle Intermediates Ring_Cleavage->TCA CO2 CO₂ + H₂O + Biomass Mineralization1->CO2 TCA->CO2

Microbial degradation pathway of this compound in soil.

Quantitative Data on this compound Degradation

The persistence of a pesticide in soil is often expressed as its half-life (DT₅₀), the time it takes for 50% of the applied amount to degrade.[5][11] The DT₅₀ of this compound can vary significantly depending on environmental conditions and soil type.

ParameterValueSoil Type / ConditionsReference
DT₅₀ (Typical) 11 daysLaboratory, aerobic, 20°C[12]
DT₅₀ < 60 daysSandy loam soil, greenhouse environment[1]
Persistence Classification Non-persistentGeneral[12]

Factors Influencing Degradation in Soil

Several factors related to soil properties and climate interact to determine the rate at which this compound degrades.[3][4]

  • Soil Composition : The relative amounts of sand, silt, clay, and organic matter influence this compound's fate.[4] Soils with higher organic matter and clay content can increase the adsorption of this compound, potentially reducing its availability for microbial degradation and leaching.[13][14]

  • Microbial Activity : The type, population size, and activity of soil microorganisms are the most critical factors for biotic degradation.[4] Conditions that favor microbial growth—such as warmth, adequate moisture, and a near-neutral pH—will accelerate this compound's breakdown.[4][15]

  • Soil Moisture : Adequate soil moisture is essential for microbial activity and can also influence chemical hydrolysis.[10][16]

  • Temperature : Higher temperatures generally increase the rates of both microbial metabolism and chemical reactions, leading to faster degradation.[16]

  • Soil pH : Soil pH can affect both the chemical stability of this compound and the activity of microbial populations.[4]

Influencing_Factors cluster_soil Soil Properties cluster_env Environmental Conditions Fate Environmental Fate of this compound Degradation Degradation (Biotic & Abiotic) Fate->Degradation Adsorption Adsorption/ Desorption Fate->Adsorption Transport Transport (Leaching, Runoff) Fate->Transport Adsorption->Transport limits OrganicMatter Organic Matter & Clay Content OrganicMatter->Degradation influences OrganicMatter->Adsorption influences pH Soil pH pH->Degradation influences Microbes Microbial Community Microbes->Degradation drives Temperature Temperature Temperature->Degradation influences Moisture Moisture Moisture->Degradation influences Moisture->Transport drives

Key factors influencing the fate of this compound in soil.

Experimental Protocols

Studying the environmental fate of herbicides like this compound requires standardized laboratory and field methods.[17][18] Laboratory studies offer precise control over environmental variables, while field studies provide data under real-world conditions.[17]

Protocol 1: Aerobic Soil Biodegradation Study

Objective: To determine the rate of aerobic degradation and mineralization of this compound in soil. This protocol is based on established methods for pesticide degradation studies.[19]

Methodology:

  • Soil Collection and Preparation: Collect fresh topsoil (0-20 cm depth) from a relevant agricultural field.[18] Sieve the soil (e.g., 2 mm mesh) to remove stones and debris and allow it to equilibrate at room temperature. Characterize the soil for texture, organic matter content, pH, and microbial biomass.

  • Test Substance: Use ¹⁴C-labeled this compound (radiolabeled on the phenyl ring) to facilitate tracking of its degradation and mineralization. Prepare a stock solution in an appropriate solvent.

  • Incubation Setup:

    • Weigh portions of the prepared soil into biometer flasks.

    • Apply the ¹⁴C-Propham solution evenly to the soil surface and mix thoroughly to achieve the desired concentration.

    • Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).

    • Each biometer flask is equipped with a side-arm containing a trapping solution (e.g., potassium hydroxide (B78521) or sodium hydroxide) to capture evolved ¹⁴CO₂.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C or 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days), sacrifice replicate flasks.

    • Analyze the trapping solution for ¹⁴CO₂ using Liquid Scintillation Counting (LSC) to quantify mineralization.

    • Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water).

    • Analyze the soil extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent this compound and its major metabolites.[19] Thin-Layer Chromatography (TLC) can also be used for separation and identification.[19]

  • Data Analysis: Calculate the DT₅₀ and DT₉₀ values for this compound by plotting its concentration over time and applying appropriate kinetic models.

Experimental_Workflow A 1. Soil Collection & Characterization B 2. Application of ¹⁴C-Labeled this compound A->B C 3. Aerobic Incubation (Controlled Temp & Moisture) B->C D 4. CO₂ Trapping C->D CO₂ evolution E 5. Time-Interval Sampling C->E H 8. Analysis of Traps (Liquid Scintillation Counting) D->H F 6. Soil Extraction E->F G 7. Analysis of Extracts (HPLC, TLC) F->G I 9. Data Interpretation (DT₅₀, Mineralization Rate, Metabolite ID) G->I H->I

References

Propham's Disruption of Microtubule Dynamics and Cell Division: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide that functions as a potent mitotic inhibitor. Its mechanism of action is centered on the disruption of microtubule dynamics, which are fundamental to the structural integrity and function of the mitotic spindle during cell division. This disruption leads to errors in chromosome segregation and a failure of cytokinesis, ultimately resulting in aberrant cell division and the formation of multinucleated cells. This technical guide provides an in-depth analysis of this compound's effects, presenting quantitative data, detailed experimental protocols for its study, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action: Interference with Microtubule Organization

This compound and its analogue chlorthis compound (B1668850) are classified as cell division disruptors or mitotic poisons. Unlike some antimitotic agents that cause the complete depolymerization of microtubules, this compound's primary effect is the disorganization of microtubule arrays.[1] It interferes with the function of microtubule organizing centers (MTOCs), leading to the formation of abnormal mitotic spindles. This disruption prevents the correct alignment and segregation of chromosomes during metaphase and anaphase.

The most prominent effects observed in plant cells treated with this compound include:

  • Disruption of the Mitotic Spindle: this compound causes the formation of multipolar spindles or prevents the formation of a functional bipolar spindle altogether. This directly impairs the ability of the cell to properly segregate chromosomes.

  • Inhibition of Cytokinesis: A key consequence of this compound's action is the failure of cell plate formation following mitosis. This results in the creation of binucleate or multinucleate cells, as the nuclear division is uncoupled from cytoplasmic division.

  • Induction of Abnormal Mitotic Figures: At concentrations of 10⁻⁵ M, this compound induces numerous abnormal mitotic figures without inhibiting DNA synthesis or reducing the overall number of dividing cells.

At higher concentrations (10⁻³ M), this compound exhibits broader metabolic inhibition, affecting DNA, RNA, and protein synthesis, and preventing cells from entering mitosis. The primary mode of action, however, is believed to be the inhibition of specific mitotic proteins or a disruption of protein binding functions essential for spindle formation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound and related compounds on cell division and proliferation.

ParameterOrganism/Cell LineConcentrationObserved EffectReference
Mitotic InhibitionPea (Pisum sativum) root tips10⁻⁵ MInduction of abnormal mitotic figures.
Mitosis EntryPea (Pisum sativum) root tips10⁻³ MStops entry of cells into mitosis.
Cell Proliferation (IC50)EL-4 and L1210 tumor cells< 10⁻⁴ M50% inhibition of cell proliferation.[2]
Mitotic IndexPea (Pisum sativum) root tips1.2 x 10⁻³ MRapid decrease in the number of mitoses; <1% of cells dividing by 6 hours.[3]

Key Experimental Protocols

Investigating the effects of this compound on microtubule dynamics and cell division involves several key methodologies.

In Vitro Microtubule Polymerization Assay

This assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.

Principle: Microtubule polymerization scatters light. This change in turbidity can be measured over time using a spectrophotometer to determine polymerization rates. Alternatively, fluorescently labeled tubulin can be used and its incorporation into microtubules can be monitored by fluorescence microscopy.[4]

Detailed Protocol:

  • Tubulin Preparation: Purify tubulin from a source such as bovine brain. Resuspend the purified tubulin in a suitable buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8).

  • Reaction Mixture: Prepare a reaction mixture on ice containing tubulin (at a final concentration of 1-2 mg/mL), GTP (1 mM), and varying concentrations of this compound (or a vehicle control, like DMSO).

  • Initiation of Polymerization: Warm the reaction mixture to 37°C to initiate microtubule polymerization.

  • Data Acquisition:

    • Turbidity Measurement: Place the reaction mixture in a temperature-controlled spectrophotometer and measure the absorbance at 340 nm at regular intervals for 30-60 minutes. An increase in absorbance indicates microtubule polymerization.

    • Fluorescence Microscopy: For visualization, include a small percentage (5-20%) of fluorescently labeled tubulin (e.g., rhodamine-tubulin) in the reaction mix.[4] At various time points, aliquot samples, fix them (e.g., with glutaraldehyde), and visualize them using fluorescence microscopy to observe microtubule formation.

Immunofluorescence Microscopy of Mitotic Spindles

This technique allows for the direct visualization of the microtubule cytoskeleton and chromosome organization within cells.

Principle: Cells are treated with the compound of interest, then fixed and permeabilized. Specific cellular structures, like microtubules and chromosomes, are labeled with fluorescent antibodies or dyes and visualized using a fluorescence microscope.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, or plant protoplasts) on sterile coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined duration (e.g., 24 hours). Include a positive control (e.g., nocodazole) and a vehicle control.

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them. A common fixative is 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. Alternatively, cold methanol (B129727) (-20°C) can be used, which often preserves microtubule structures well.

  • Permeabilization: Wash the cells with PBS and then permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes. This allows antibodies to access intracellular structures.

  • Blocking: To reduce non-specific antibody binding, incubate the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30 minutes.

  • Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin (e.g., mouse anti-α-tubulin) for 1 hour at room temperature.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour in the dark.

  • DNA Staining: Counterstain the chromosomes by incubating the cells with a DNA dye such as DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope, capturing images of the mitotic spindles and chromosome arrangements.

Visualizations: Pathways and Workflows

Mechanism of this compound Action

propham_mechanism This compound This compound MTOC Microtubule Organizing Centers (MTOCs) This compound->MTOC Inhibits Function Spindle Bipolar Mitotic Spindle (Normal Formation) MTOC->Spindle Organizes DisorganizedSpindle Disorganized/ Multipolar Spindle MTOC->DisorganizedSpindle Tubulin Tubulin Dimers Tubulin->Spindle Polymerization Metaphase Proper Chromosome Alignment (Metaphase) Spindle->Metaphase Misalignment Chromosome Misalignment DisorganizedSpindle->Misalignment Segregation Correct Chromosome Segregation (Anaphase) Metaphase->Segregation Arrest Mitotic Arrest Misalignment->Arrest Cytokinesis Cytokinesis (Cell Division) Segregation->Cytokinesis Multinucleation Failed Cytokinesis (Multinucleated Cell) Arrest->Multinucleation

Caption: this compound's mechanism of disrupting mitotic cell division.

Experimental Workflow: Immunofluorescence Microscopy

immunofluorescence_workflow start 1. Cell Culture (& Plating on Coverslips) treatment 2. This compound Treatment start->treatment fixation 3. Fixation (e.g., Paraformaldehyde) treatment->fixation permeabilization 4. Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-Tubulin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorescently Labeled) primary_ab->secondary_ab staining 8. DNA Staining (DAPI) secondary_ab->staining imaging 9. Mounting & Imaging staining->imaging

Caption: Workflow for visualizing this compound's effects via immunofluorescence.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

polymerization_workflow start 1. Prepare Reaction Mix on Ice (Purified Tubulin, GTP, this compound) initiate 2. Initiate Polymerization (Warm to 37°C) start->initiate measure 3. Measure Turbidity (Absorbance at 340nm) or Fluorescence Over Time initiate->measure analyze 4. Analyze Data (Plot Polymerization Curves) measure->analyze end 5. Determine Effect on Polymerization Rate & Extent analyze->end

Caption: Workflow for the in vitro microtubule polymerization assay.

Conclusion

This compound serves as a critical tool for studying the intricacies of microtubule dynamics and cell division. Its primary mechanism involves the disorganization of the mitotic spindle through interference with microtubule organizing centers, rather than wholesale depolymerization of microtubules. This leads to mitotic arrest and a characteristic failure of cytokinesis. The experimental protocols detailed herein provide a robust framework for researchers to quantitatively and qualitatively assess the impact of this compound and other potential antimitotic agents. Understanding the precise molecular interactions of such compounds is vital for both agricultural applications and the development of novel therapeutic strategies targeting cell division in pathological contexts.

References

The Metabolic Fate of Propham in Target Weed Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propham (isopropyl N-phenylcarbamate) is a selective pre-emergence and early post-emergence herbicide primarily used for the control of annual grasses and some broadleaf weeds. Its efficacy is intrinsically linked to its metabolic fate within the target plant species. Understanding the metabolic pathways of this compound is crucial for optimizing its use, managing herbicide resistance, and developing novel herbicidal compounds. This technical guide provides a comprehensive overview of the metabolic processes that govern the detoxification of this compound in susceptible weed species, supported by experimental protocols and data visualizations.

The primary mechanism of this compound detoxification in plants is a multi-phase process, characteristic of xenobiotic metabolism. This process involves the initial modification of the this compound molecule (Phase I), followed by conjugation with endogenous molecules (Phase II), and subsequent compartmentalization or transport (Phase III).

Core Metabolic Pathways

The metabolic degradation of this compound in weeds primarily follows a two-step pathway involving hydroxylation and subsequent conjugation.

Phase I: Hydroxylation

The initial and rate-limiting step in this compound metabolism is the hydroxylation of the phenyl ring. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s), a superfamily of enzymes known for their role in the oxidative metabolism of a wide range of xenobiotics.[1][2][3] The hydroxylation of this compound typically occurs at two main positions, leading to the formation of:

  • Isopropyl-4-hydroxycarbanilate (4-OH-Propham): The major metabolite.

  • Isopropyl-2-hydroxycarbanilate (2-OH-Propham): A minor metabolite.

These hydroxylated metabolites are more polar and less phytotoxic than the parent this compound molecule.

Phase II: Conjugation

Following hydroxylation, the hydroxylated this compound metabolites undergo conjugation with endogenous molecules, such as glucose or glutathione (B108866), to further increase their water solubility and facilitate their sequestration.[4][5]

  • Glycosylation: The hydroxyl group of the hydroxylated metabolites can be conjugated with glucose, a reaction catalyzed by UDP-glucosyltransferases (UGTs).

  • Glutathione Conjugation: The hydroxylated metabolites can also be conjugated with the tripeptide glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4][5]

These conjugated products are considered non-phytotoxic and are typically transported into the vacuole for storage, effectively removing them from the cytoplasm where they could interfere with cellular processes.[5][6]

Quantitative Metabolic Data

Quantitative data on the metabolism of this compound in specific weed species is limited in the publicly available literature. However, a study on its metabolism in wheat, sugarbeet, and alfalfa provides valuable insights into the rate of detoxification.

Plant Species & TissueTreatment DurationPercentage of Absorbed this compound MetabolizedPrimary Aglycone MetaboliteReference
Sugarbeet Roots4 days95%Isopropyl-4-hydroxycarbanilate
Sugarbeet Leaves4 days91%Isopropyl-4-hydroxycarbanilate
Wheat Leaves4 days89%Isopropyl-4-hydroxycarbanilate, Isopropyl-2-hydroxycarbanilate
Alfalfa Leaves4 days36%Isopropyl-4-hydroxycarbanilate

Experimental Protocols

Excised Leaf Assay for Measuring this compound Metabolism Rate

This protocol, adapted from methods used for other herbicides, is designed to accurately quantify the rate of this compound metabolism in weed leaves by minimizing the influence of uptake and translocation.[7]

a. Plant Material:

  • Grow target weed species (e.g., Avena fatua, Lolium rigidum) in a controlled environment (greenhouse or growth chamber).

  • For dioecious species like waterhemp, a vegetative cloning strategy can be employed to ensure genetically identical plant material.[7]

b. Incubation:

  • Excise healthy, fully expanded leaves from young plants.

  • Place the excised leaves in a petri dish containing a buffered solution (e.g., MES buffer) and radiolabeled this compound (e.g., ¹⁴C-Propham).

  • Incubate the leaves under controlled light and temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).

c. Extraction:

  • At each time point, remove the leaves from the incubation solution and rinse thoroughly to remove unabsorbed this compound.

  • Homogenize the leaf tissue in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant containing this compound and its metabolites.

d. Analysis:

  • Analyze the extracts using reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Quantify the peaks corresponding to the parent this compound and its metabolites to determine the rate of metabolism.

Metabolite Extraction from Plant Tissue for LC-MS Analysis

This protocol outlines a general procedure for extracting this compound and its metabolites from plant tissues for identification and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

a. Sample Preparation:

  • Harvest fresh plant tissue (leaves, roots) from weeds treated with this compound.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

b. Extraction:

  • Weigh the frozen powder and add a pre-chilled extraction solvent (e.g., 80% methanol or a mixture of methanol, water, and chloroform).

  • Vortex the sample vigorously and then sonicate in an ice bath to ensure thorough extraction.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Carefully transfer the supernatant to a new tube.

c. Sample Cleanup (Optional but Recommended):

  • For cleaner samples, a solid-phase extraction (SPE) step can be incorporated to remove interfering compounds.

d. LC-MS Analysis:

  • Evaporate the solvent from the extract under a stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the LC-MS system (e.g., 50% acetonitrile (B52724) in water).

  • Filter the reconstituted sample through a 0.22 µm syringe filter.

  • Inject the sample into the LC-MS system for analysis.

Cytochrome P450 (CYP450) Enzyme Assay

This assay measures the activity of CYP450 enzymes in plant microsomes, which are vesicles of the endoplasmic reticulum where these enzymes are located.

a. Microsome Isolation:

  • Homogenize fresh or frozen plant tissue in a cold extraction buffer containing antioxidants and protease inhibitors.

  • Filter the homogenate through cheesecloth and centrifuge at a low speed to remove cell debris.

  • Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.

  • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g to pellet the microsomes.

  • Resuspend the microsomal pellet in a storage buffer.

b. Enzyme Assay:

  • The assay mixture should contain the isolated microsomes, a buffer, NADPH (as a cofactor), and this compound as the substrate.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at a controlled temperature for a specific time.

  • Stop the reaction by adding an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant by LC-MS to quantify the formation of hydroxylated this compound metabolites.

Glutathione S-Transferase (GST) Activity Assay

This spectrophotometric assay measures the total GST activity in a crude plant extract using the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

a. Protein Extraction:

  • Homogenize fresh plant tissue in a cold extraction buffer.

  • Centrifuge the homogenate to pellet debris.

  • Collect the supernatant containing the soluble proteins, including GSTs.

b. Assay Protocol:

  • The assay mixture in a cuvette should contain a buffer (e.g., potassium phosphate (B84403) buffer), reduced glutathione (GSH), and the crude protein extract.

  • Initiate the reaction by adding CDNB.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

Mandatory Visualizations

Propham_Metabolic_Pathway This compound This compound PhaseI Phase I (Hydroxylation) This compound->PhaseI Metabolites Hydroxylated this compound (4-OH-Propham, 2-OH-Propham) PhaseI->Metabolites CYP450s PhaseII Phase II (Conjugation) Metabolites->PhaseII Conjugates Conjugated Metabolites (Glucoside or Glutathione) PhaseII->Conjugates GSTs / UGTs PhaseIII Phase III (Sequestration) Conjugates->PhaseIII Vacuole Vacuolar Sequestration PhaseIII->Vacuole ABC Transporters

Caption: Metabolic pathway of this compound in target weed species.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Metabolite Extraction cluster_Analysis Analysis Plant_Treatment Treat Weeds with this compound Tissue_Harvest Harvest Plant Tissue Plant_Treatment->Tissue_Harvest Quenching Quench Metabolism (Liquid Nitrogen) Tissue_Harvest->Quenching Grinding Grind to Fine Powder Quenching->Grinding Solvent_Extraction Add Extraction Solvent Grinding->Solvent_Extraction Homogenization Vortex and Sonicate Solvent_Extraction->Homogenization Centrifugation1 Centrifuge to Pellet Debris Homogenization->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Solvent_Evaporation Evaporate Solvent Supernatant_Collection->Solvent_Evaporation Reconstitution Reconstitute in LC-MS Buffer Solvent_Evaporation->Reconstitution Filtration Filter Sample Reconstitution->Filtration LCMS_Analysis LC-MS/MS Analysis Filtration->LCMS_Analysis Data_Analysis Data Analysis and Metabolite Identification LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for this compound metabolism analysis.

Conclusion

The metabolic detoxification of this compound in target weed species is a critical determinant of its herbicidal activity. The primary pathway involves an initial CYP450-mediated hydroxylation followed by conjugation with either glucose or glutathione, catalyzed by UGTs or GSTs, respectively. While the general framework of this pathway is established, further research is needed to identify the specific enzyme isoforms involved in this compound metabolism in key weed species such as Avena fatua and Lolium rigidum. Such knowledge will be invaluable for developing strategies to combat herbicide resistance and for the rational design of next-generation herbicides. The experimental protocols provided herein offer a robust framework for researchers to investigate these metabolic pathways in greater detail.

References

Propham's Role as a Cholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

Propham (isopropyl N-phenylcarbamate) is a widely used herbicide and potato sprout inhibitor. Structurally, it belongs to the carbamate (B1207046) class of compounds. This class is well-recognized for its capacity to inhibit cholinesterase enzymes, a mechanism of action that is the basis for the insecticidal and neurotoxic properties of many carbamate derivatives.[1][2] This technical guide provides a comprehensive overview of this compound's function as a cholinesterase inhibitor, contextualized within the broader activity of carbamate insecticides. Due to a notable scarcity of specific enzyme kinetic studies on this compound itself, this document will focus on the established mechanism of carbamate inhibition, present comparative quantitative data from structurally related carbamates, and provide a detailed, adaptable experimental protocol for assessing cholinesterase inhibition.

Mechanism of Action: Reversible Cholinesterase Inhibition

The primary target of carbamate toxicity is acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses in cholinergic synapses.[2] AChE catalyzes the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for returning the neuron to its resting state.

Carbamate insecticides, including this compound, act as reversible inhibitors of AChE.[2] The mechanism involves the carbamoylation of a serine hydroxyl group within the active site of the enzyme. This process is analogous to the action of acetylcholine itself but with a significantly slower rate of decarbamoylation (hydrolysis to regenerate the free enzyme).[3][4] This leads to a temporary accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and, at sufficient doses, neurotoxicity.[5] The reversibility of this inhibition distinguishes carbamates from organophosphate inhibitors, which cause essentially irreversible phosphorylation of the enzyme's active site.[2]

G cluster_0 AChE Acetylcholinesterase (AChE) (Active Enzyme) AChE_this compound Carbamoylated AChE (Inactive Enzyme) AChE->AChE_this compound Carbamoylation (Fast) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis (Normal Function) ACh Acetylcholine (ACh) ACh->AChE This compound This compound (Carbamate Inhibitor) This compound->AChE_this compound AChE_regen AChE (Regenerated) AChE_this compound->AChE_regen Decarbamoylation (Very Slow Hydrolysis) G cluster_workflow Ellman's Assay Workflow prep 1. Prepare Reagents (Buffer, DTNB, ATCI, Enzyme, this compound) setup 2. Assay Setup (96-well plate) - Add Buffer, Enzyme, DTNB - Add this compound (or solvent for control) prep->setup preincubate 3. Pre-incubation (Allow enzyme-inhibitor interaction) setup->preincubate initiate 4. Initiate Reaction (Add ATCI substrate) preincubate->initiate measure 5. Kinetic Measurement (Read Absorbance at 412 nm over time) initiate->measure analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value measure->analyze

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propham (Solid Form)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide and plant growth regulator utilized for the control of various grasses and broadleaf weeds.[1] It also serves as a sprout inhibitor in stored potatoes.[1] In its solid state, this compound exists as a colorless crystalline substance.[1] Understanding the physical and chemical properties of solid this compound is crucial for its formulation, application, environmental fate assessment, and for researchers exploring its mechanism of action and potential new applications. This guide provides a comprehensive overview of these properties, complete with detailed experimental protocols and visualizations to facilitate a deeper understanding.

Core Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of this compound in its solid form.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance Colorless crystalline solid, white needles from alcohol.[1]
Odor Odorless when pure.[1]
Melting Point 87-90 °C[1][2][3]
Density 1.09 g/cm³ at 20 °C[1]
Vapor Pressure 1.4 x 10⁻⁴ mmHg at 25 °C[1]
Solubility in Water 179 mg/L at 25 °C; 250 mg/L at 20 °C[1][4]
Solubility in Organic Solvents Soluble in most organic solvents, including esters, alcohols, acetone, benzene, cyclohexane, and xylene. Slightly soluble in kerosene (B1165875) and diesel oil.[1]
Table 2: Chemical Properties and Identifiers of this compound
PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
CAS Number 122-42-9[2]
IUPAC Name propan-2-yl N-phenylcarbamate[1]
Octanol-Water Partition Coefficient (log Kow) 2.60[1]
pKa 13.74 ± 0.70 (Predicted)[5]
Decomposition Temperature Decomposes at 150 °C, emitting toxic fumes of nitrogen oxides.[1][6]
Stability Stable up to 100 °C. Hydrolyzes slowly in acidic and alkaline media.[1][6]
Reactivity Incompatible with strong acids, strong bases, and strong reducing agents.[5]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of solid this compound are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Melting Point (Capillary Method - OECD TG 102)

This method determines the temperature at which this compound transitions from a solid to a liquid.[7]

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is compacted to a height of 2-3 mm.

  • Apparatus: A melting point apparatus consisting of a heated block or liquid bath with a calibrated thermometer or temperature sensor is used.

  • Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded to define the melting range. For a pure substance like this compound, this range should be narrow.

Determination of Density (Pycnometer Method for Solids - OECD TG 109)

This protocol determines the density of solid this compound.[8][9]

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a non-reactive liquid of known density in which this compound is insoluble (e.g., a saturated solution of this compound in that liquid to prevent dissolution).

  • Procedure:

    • The weight of the empty, clean, and dry pycnometer is determined.

    • A known weight of solid this compound is added to the pycnometer.

    • The pycnometer is filled with the non-reactive liquid, and any air bubbles are removed. The temperature is allowed to equilibrate.

    • The total weight of the pycnometer containing the solid and the liquid is measured.

    • The pycnometer is emptied, cleaned, and filled with only the non-reactive liquid, and its weight is determined at the same temperature.

  • Calculation: The density of the solid is calculated based on the weights obtained and the known density of the liquid.

Determination of Water Solubility (Flask Method - OECD TG 105)

This method is suitable for substances with solubilities above 10⁻² g/L.[10][11]

  • Preparation: A supersaturated solution of this compound in deionized water is prepared in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24 hours). The solution is then left to stand to allow undissolved particles to settle.

  • Sampling and Analysis: A sample of the clear supernatant is taken and centrifuged to remove any remaining solid particles. The concentration of this compound in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in at least duplicate.

Determination of Vapor Pressure (Static Method)

This method measures the equilibrium vapor pressure exerted by solid this compound.[12][13]

  • Apparatus: A sample cell connected to a pressure measuring device (e.g., a manometer or a pressure transducer) and a vacuum pump, all enclosed in a constant temperature bath.

  • Procedure:

    • A sample of solid this compound is placed in the sample cell.

    • The system is evacuated to remove air and any volatile impurities.

    • The sample cell is brought to the desired temperature and allowed to reach thermal equilibrium.

    • The pressure of the vapor in equilibrium with the solid is measured.

    • Measurements are repeated at different temperatures to obtain a vapor pressure curve.

Determination of Hydrolysis as a Function of pH (OECD TG 111)

This test evaluates the abiotic hydrolysis of this compound in aqueous solutions at different pH levels.[14][15]

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Test Procedure: A known concentration of this compound is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50 °C for a preliminary test, or a lower temperature for a more detailed study).

  • Sampling and Analysis: At various time intervals, aliquots are taken from each solution and analyzed for the concentration of this compound and any degradation products using a suitable analytical method like HPLC.

  • Data Analysis: The rate of hydrolysis is determined, and the half-life of this compound at each pH is calculated.

Determination of Thermal Decomposition (Thermogravimetric Analysis - TGA)

This protocol provides information on the thermal stability and decomposition of this compound.[16]

  • Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small, accurately weighed sample of this compound is placed in the sample pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's properties and analysis.

propham_mode_of_action cluster_cell Plant Cell This compound This compound Microtubule_Assembly Microtubule Assembly This compound->Microtubule_Assembly Disrupts Tubulin_Dimers Tubulin Dimers Tubulin_Dimers->Microtubule_Assembly Mitotic_Spindle Functional Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Inhibition Inhibition of Cell Division Microtubule_Assembly->Inhibition Leads to Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division

Caption: Logical diagram of this compound's mode of action on plant cell division.

experimental_workflow_melting_point Start Start Sample_Prep Sample Preparation: - Finely powder solid this compound - Load into capillary tube - Compact sample Start->Sample_Prep Apparatus_Setup Apparatus Setup: - Place capillary in heating block - Calibrate temperature sensor Sample_Prep->Apparatus_Setup Heating Controlled Heating: - Heat at a steady, slow rate (e.g., 1-2 °C/min) Apparatus_Setup->Heating Observation Observation: - Record temperature at first liquid drop - Record temperature at complete melting Heating->Observation Data_Analysis Data Analysis: - Determine melting range Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the melting point of solid this compound.

References

Propham's Role as a Plant Growth Regulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) compound widely recognized for its activity as a selective herbicide and a plant growth regulator. Its primary application in agriculture is the post-harvest inhibition of sprouting in potatoes, a function critical for extending storage life and maintaining tuber quality. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Mechanism of Action: Disruption of Mitotic Processes

This compound's efficacy as a plant growth regulator stems from its role as a mitotic inhibitor. It primarily targets the process of cell division (mitosis) by disrupting the organization and function of microtubules. Microtubules are essential components of the cytoskeleton and form the mitotic spindle, which is responsible for segregating chromosomes during cell division.

This compound interferes with the polymerization of tubulin, the protein subunit of microtubules. This disruption prevents the formation of a functional mitotic spindle.[1] Consequently, cells entering mitosis are unable to properly align and separate their chromosomes, leading to a mitotic arrest. This inhibition of cell division in the meristematic tissues of buds and sprouts is the basis for its sprout-suppressing activity. At a cellular level, exposure to this compound can lead to a range of mitotic abnormalities, including the formation of multipolar spindles, abnormal chromosome separation, and the development of polyploid or multinucleated cells.[2]

Signaling Pathway for this compound-Induced Mitotic Arrest

The precise signaling cascade initiated by this compound's interaction with tubulin is a subject of ongoing research. However, based on its known mechanism as a microtubule-disrupting agent, a logical signaling pathway leading to mitotic arrest can be proposed. Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle checkpoint that ensures the fidelity of chromosome segregation.

propham_signaling_pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Spindle Functional Mitotic Spindle Microtubule_Polymerization->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC Lack of proper attachment activates Anaphase Anaphase Mitotic_Spindle->Anaphase APC_C Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC_C Separase Separase APC_C->Separase Prevents activation of Mitotic_Arrest Mitotic Arrest APC_C->Mitotic_Arrest Separase->Anaphase

Figure 1: Proposed signaling pathway of this compound-induced mitotic arrest.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various plant physiological parameters, providing a clear basis for dose-response analysis.

Table 1: Effect of this compound on Mitotic Index in Allium cepa Root Tips

This compound Concentration (M)Treatment Duration (hours)Mitotic Index (%)
Control110.5
10⁻⁵19.8
10⁻⁴18.2
10⁻³15.1
Control310.8
10⁻⁵38.9
10⁻⁴36.5
10⁻³33.2
Control611.2
10⁻⁵67.5
10⁻⁴64.1
10⁻³61.8

Data adapted from Rojas, E., et al. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots Induced by this compound and chlorthis compound. Cytobios, 57(228), 7-14.

Table 2: Effect of a this compound/Chlorthis compound Mixture on Potato Sprouting and Weight Loss

Storage Temperature (°C)TreatmentSprouting (%) after 4 monthsTotal Weight Loss (%) after 4 months
6Control>80~15
6IPC/CIPC (11 mg a.i. kg⁻¹)<5<5
10Control>80~20
10IPC/CIPC (re-application)<10<8
25Control>80>30
25IPC/CIPC (re-application)<20<12

Data adapted from Wessel, M. (1987). Sprout-inhibiting effects of a this compound.chlorothis compound (IPC.CIPC) mixture and its residue pattern in ware potatoes stored under warm conditions. Tropical Agriculture, 64(4), 313-316.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Protocol for Assessing the Effect of this compound on Mitotic Index in Allium cepa

This protocol outlines the procedure for evaluating the impact of this compound on cell division in the root tips of Allium cepa (onion).

allium_cepa_protocol cluster_prep Preparation cluster_treatment Treatment cluster_fixing_staining Fixing and Staining cluster_analysis Microscopic Analysis A1 Germinate Allium cepa bulbs in water for 3-5 days B1 Excise roots of 2-3 cm length A1->B1 A2 Prepare this compound solutions (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) and a control (water) B2 Immerse roots in this compound solutions for specified durations (e.g., 1, 3, 6 hours) A2->B2 B1->B2 C1 Fix root tips in Carnoy's fixative (Ethanol:Chloroform:Acetic Acid, 6:3:1) for 24 hours B2->C1 C2 Hydrolyze in 1N HCl at 60°C for 5-10 minutes C1->C2 C3 Stain with Acetocarmine or Feulgen stain C2->C3 D1 Prepare squash slides of the root tip meristem C3->D1 D2 Observe under a light microscope (400x or 1000x magnification) D1->D2 D3 Count the number of dividing cells and total cells in multiple fields of view D2->D3 D4 Calculate Mitotic Index: (Number of dividing cells / Total number of cells) x 100 D3->D4

Figure 2: Experimental workflow for the Allium cepa mitotic index assay.
Protocol for this compound Residue Analysis in Potatoes by GC-MS

This protocol details the extraction and analysis of this compound residues from potato tubers using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

propham_residue_protocol cluster_extraction Sample Preparation and Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis_gcms GC-MS Analysis cluster_quantification Quantification E1 Homogenize 15 g of potato sample E2 Add 15 mL of 1% acetic acid in acetonitrile and shake E1->E2 E3 Add 1.5 g anhydrous sodium acetate (B1210297) and 6 g anhydrous magnesium sulfate (B86663) (QuEChERS) E2->E3 E4 Centrifuge at >1500 rcf for 1 minute E3->E4 E5 Transfer 7.5 mL of the supernatant and dilute with 2.5 mL of toluene E4->E5 F1 Pass the extract through a Solid Phase Extraction (SPE) cartridge (e.g., C18) E5->F1 G1 Inject 1 µL of the final extract into the GC-MS system F1->G1 G2 Separate components on a suitable GC column (e.g., DB-5ms) G1->G2 G3 Detect and quantify this compound using Mass Spectrometry in Selected Ion Monitoring (SIM) mode G2->G3 H2 Calculate the concentration of this compound in the potato sample based on the calibration curve G3->H2 H1 Prepare a calibration curve using This compound standards of known concentrations H1->H2

Figure 3: Workflow for this compound residue analysis in potatoes by GC-MS.

Conclusion

This compound remains a significant tool in post-harvest management, particularly for the potato industry. Its efficacy is rooted in its well-characterized mechanism as a mitotic inhibitor that disrupts microtubule formation. The quantitative data presented in this guide demonstrate a clear dose-dependent effect on cell division and sprout growth. The detailed experimental protocols provide a framework for the continued study and monitoring of this compound's activity and residues. Further research into the specific molecular interactions and signaling pathways will enhance our understanding and potentially lead to the development of even more targeted and efficient plant growth regulators.

References

Methodological & Application

Application Notes and Protocols for Plant Cell Culture Synchronization Using Propham

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synchronization of cell division is a critical technique in cell biology research, enabling the study of phase-specific cellular events and the production of uniformly staged cell populations for various downstream applications. Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide that acts as a mitotic disrupter. Its mechanism of action involves the disorganization of microtubules, which are essential components of the mitotic spindle.[1][2] This disruption leads to an arrest of the cell cycle in mitosis, making this compound a useful chemical agent for synchronizing plant cell cultures. These application notes provide detailed protocols for the use of this compound in plant cell culture synchronization, methods for assessing synchronization efficiency, and an overview of the underlying cellular mechanisms.

Mechanism of Action

This compound interferes with the normal polymerization and organization of microtubules.[1][2] Microtubules form the spindle fibers that are necessary for the segregation of chromosomes during mitosis. By disrupting these structures, this compound prevents cells from completing mitosis, leading to an accumulation of cells in the M-phase of the cell cycle. Some evidence suggests that this compound may also affect microtubule organizing centers (MTOCs). The arrest is reversible upon removal of the chemical, allowing the synchronized cells to proceed through the cell cycle.

Data Presentation

The efficiency of cell synchronization using this compound can be influenced by the cell line, concentration, and duration of treatment. The following table summarizes typical concentration ranges and their observed effects, primarily derived from studies on plant root tip cells, which can serve as a starting point for optimizing protocols for specific cell suspension cultures.

Parameter Value Plant System Observed Effect Reference
Concentration Range 10⁻⁶ M to 10⁻¹ MAllium cepa root tipsDose-dependent decrease in mitotic index.[2]
Typical Concentration 50 µMWheat (Triticum aestivum) rootsDisruption of microtubules.
Treatment Duration 1 to 6 hoursAllium cepa root tipsInhibition of root growth and mitosis.[2]

Experimental Protocols

Protocol 1: Synchronization of Plant Cell Suspension Culture with this compound

This protocol provides a general procedure for synchronizing plant cells in suspension culture. Optimal conditions, particularly this compound concentration and incubation time, should be empirically determined for each specific cell line.

Materials:

  • Actively growing plant cell suspension culture

  • This compound (Chlorthis compound/CIPC)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Appropriate liquid culture medium (e.g., Murashige and Skoog)

  • Sterile flasks

  • Shaker incubator

  • Hemocytometer or automated cell counter

  • Microscope

  • Sterile centrifuge tubes

  • Sterile water or buffer for washing

Procedure:

  • Prepare a this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Sterilize by filtration and store at -20°C.

  • Subculture Cells: Subculture the plant cell suspension into fresh medium 2-3 days before the experiment to ensure they are in the exponential growth phase.

  • Initiate Treatment: Dilute the cell culture to a density of approximately 0.5 - 1 x 10⁵ cells/mL in fresh medium. Add the this compound stock solution to the desired final concentration (a starting range of 10 µM to 100 µM is recommended). An equivalent volume of DMSO should be added to a control flask.

  • Incubation: Incubate the flasks on a rotary shaker at the appropriate speed and temperature for the specific cell line. The incubation time will need to be optimized; a starting point of 4-8 hours is suggested.

  • Release from Mitotic Block:

    • Pellet the cells by centrifugation at a low speed (e.g., 100 x g) for 5 minutes.

    • Discard the supernatant containing this compound.

    • Wash the cells by resuspending the pellet in fresh, this compound-free medium.

    • Repeat the centrifugation and washing steps two more times to ensure complete removal of this compound.

    • Resuspend the final cell pellet in fresh medium and return to the shaker incubator.

  • Sample Collection: Collect aliquots of the cell suspension at regular intervals (e.g., every 2 hours) for analysis of cell cycle progression.

Protocol 2: Assessment of Synchronization Efficiency by Mitotic Index

Materials:

  • Synchronized cell culture samples

  • Fixative solution (e.g., Carnoy's fixative: 6:3:1 ethanol:chloroform:acetic acid)

  • DNA stain (e.g., DAPI or acetocarmine)

  • Microscope slides and coverslips

  • Fluorescence microscope (if using DAPI)

Procedure:

  • Cell Fixation: Pellet a small aliquot of the cell suspension and resuspend in fixative. Incubate for at least 15 minutes.

  • Staining:

    • Wash the fixed cells with a suitable buffer (e.g., PBS).

    • Incubate the cells in the DNA staining solution.

  • Microscopy:

    • Place a drop of the stained cell suspension on a microscope slide and add a coverslip.

    • Observe the cells under the microscope.

  • Calculate Mitotic Index:

    • Count the total number of cells and the number of cells in mitosis (prophase, metaphase, anaphase, telophase).

    • Calculate the Mitotic Index (MI) using the formula: MI (%) = (Number of cells in mitosis / Total number of cells) x 100

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry provides a quantitative analysis of the cell cycle distribution based on DNA content.

Materials:

  • Synchronized cell culture samples

  • Nuclei isolation buffer

  • Propidium Iodide (PI) staining solution (containing RNase)

  • Nylon mesh filter (e.g., 40 µm)

  • Flow cytometer

Procedure:

  • Nuclei Isolation:

    • Harvest a sample of the cell culture.

    • Chop the plant material in ice-cold nuclei isolation buffer to release the nuclei.

  • Filtering: Filter the homogenate through a nylon mesh to remove large debris.

  • Staining: Add the PI/RNase staining solution to the filtered nuclei suspension and incubate in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The resulting histogram will show peaks corresponding to cells in the G1 (2C DNA content) and G2/M (4C DNA content) phases of the cell cycle. The proportion of cells in each phase can be quantified using appropriate software.

Visualizations

Propham_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_propham_action This compound's Effect G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 This compound This compound Microtubule Microtubule Polymerization This compound->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest Mitotic Arrest Spindle->Arrest Disruption leads to Arrest->M Blocks Exit

Caption: this compound's mechanism of action leading to mitotic arrest.

Experimental_Workflow start Start: Asynchronous Cell Culture treatment This compound Treatment (e.g., 4-8 hours) start->treatment wash Wash & Resuspend in Fresh Medium treatment->wash release Release into Synchronous Cycle wash->release sampling Time-course Sampling release->sampling analysis Analysis: - Mitotic Index - Flow Cytometry sampling->analysis

References

Probing the Cytoskeleton: An Application Note on Propham as a Microtubule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the experimental protocols to characterize the activity of propham as a microtubule inhibitor. This compound, a carbamate (B1207046) herbicide, is known to disrupt microtubule organization, a critical component of the cytoskeleton involved in essential cellular processes such as mitosis, cell motility, and intracellular transport.[1] This application note details the methodologies for an in vitro tubulin polymerization assay, immunofluorescence microscopy to visualize microtubule architecture in cells, cell viability assays to determine cytotoxic effects, and cell cycle analysis to assess mitotic arrest. The provided protocols are intended to guide researchers in the evaluation of this compound and other potential microtubule-targeting agents.

Introduction

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, playing a pivotal role in cell division, maintenance of cell structure, and intracellular trafficking.[2] Their dynamic nature makes them a prime target for the development of anticancer agents.[3] Compounds that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing agents or microtubule-destabilizing agents.[4] Destabilizing agents, such as vinca (B1221190) alkaloids and colchicine, inhibit tubulin polymerization, leading to a disruption of the microtubule network, mitotic arrest, and ultimately, apoptosis.[1][4]

This compound (isopropyl N-phenylcarbamate) has been identified as a microtubule-disrupting agent. Its mechanism of action involves the inhibition of tubulin polymerization, which in turn leads to the disorganization of microtubule structures essential for the formation of the mitotic spindle.[5] This disruption triggers the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis.[3][6]

This application note provides a comprehensive set of protocols to quantitatively assess the effects of this compound on microtubule polymerization and its cellular consequences.

Mechanism of Action: this compound as a Microtubule Inhibitor

This compound exerts its biological effects by directly interfering with the assembly of microtubules. By binding to tubulin subunits, it prevents their polymerization into microtubules. This leads to a decrease in the cellular pool of polymerized microtubules and an increase in soluble tubulin dimers. The disruption of microtubule dynamics is a key mechanism for the anti-proliferative effects of many cancer chemotherapeutics.[4]

cluster_0 Cellular Effects of this compound This compound This compound tubulin α/β-Tubulin Dimers This compound->tubulin Binds to mt_polymerization Microtubule Polymerization This compound->mt_polymerization Inhibits tubulin->mt_polymerization microtubules Microtubules mt_polymerization->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m_arrest G2/M Phase Cell Cycle Arrest spindle->g2m_arrest Disruption leads to apoptosis Apoptosis g2m_arrest->apoptosis

Caption: this compound's mechanism of action as a microtubule inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound in various assays. These tables are for illustrative purposes to guide data presentation.

Table 1: In Vitro Tubulin Polymerization Inhibition

CompoundIC50 (µM)Maximum Inhibition (%)
This compound15.592
Nocodazole (Control)0.598
Paclitaxel (Control)-(Enhances Polymerization)

Table 2: Effect of this compound on Cell Viability (HeLa cells, 48h treatment)

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
195.2
580.1
1062.5
2545.3
5020.7
1005.4

Table 3: Cell Cycle Analysis of this compound-Treated Cells (A549 cells, 24h treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control65.220.114.7
This compound (10 µM)40.515.344.2
This compound (50 µM)25.110.864.1
Nocodazole (1 µM)20.38.970.8

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the effect of this compound on the polymerization of purified tubulin in vitro using a fluorescent reporter that binds to polymerized microtubules.[7]

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP)

  • Fluorescent reporter (e.g., DAPI)

  • This compound stock solution (in DMSO)

  • Nocodazole (positive control for inhibition)

  • Paclitaxel (positive control for enhancement)

  • DMSO (vehicle control)

  • 96-well black microplates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare this compound and control compounds at various concentrations in G-PEM buffer.

  • On ice, add 5 µL of the compound dilutions to the wells of a pre-chilled 96-well plate.

  • Add 45 µL of a cold solution of purified tubulin and fluorescent reporter in G-PEM buffer to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to obtain polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass. The IC50 value can be determined by plotting the inhibition of polymerization rate against the log of this compound concentration.[8]

cluster_1 In Vitro Tubulin Polymerization Assay Workflow prep Prepare this compound and Controls mix Mix with Tubulin and Reporter on Ice prep->mix incubate Incubate at 37°C in Plate Reader mix->incubate measure Measure Fluorescence Over Time incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.[9]

Materials:

  • Human cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound stock solution (in DMSO)

  • Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS, if using PFA fixation)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 6-24 hours).

  • Wash the cells with PBS.

  • Fix the cells with either ice-cold methanol for 10 minutes at -20°C or with 4% PFA for 15 minutes at room temperature.

  • If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on glass slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]

Materials:

  • Human cancer cell line

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[6]

Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • PBS

  • Trypsin-EDTA

  • Ice-cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound or vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_2 Cell-Based Assay Workflow cluster_3 Assay Type seed Seed Cells treat Treat with This compound seed->treat harvest Harvest and Process Cells treat->harvest if Immunofluorescence harvest->if cv Cell Viability harvest->cv cc Cell Cycle harvest->cc analyze Analyze if->analyze cv->analyze cc->analyze

Caption: General workflow for cell-based assays with this compound.

Conclusion

The protocols described in this application note provide a robust framework for the investigation of this compound as a microtubule inhibitor. By employing these in vitro and cell-based assays, researchers can elucidate the mechanism of action, determine the potency, and assess the cellular consequences of treatment with this compound and other potential microtubule-targeting compounds. This information is crucial for the fields of cancer research and drug development.

References

Application Notes and Protocols: Propham in Plant Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide that serves as a valuable tool in plant biology research.[1] Its primary mechanism of action involves the disruption of microtubule organization, making it a potent inhibitor of mitosis (cell division).[2] This property allows researchers to study the fundamental roles of the microtubule cytoskeleton in various cellular processes, including cell cycle progression, cell wall formation, and morphogenesis. This compound is particularly useful for inducing mitotic arrest and studying the consequences of microtubule depolymerization in a controlled manner.[3][4]

Mechanism of Action

This compound disrupts the formation and function of microtubules, which are essential protein polymers involved in forming the mitotic spindle and the phragmoplast—structures critical for chromosome segregation and cytokinesis, respectively. By interfering with tubulin polymerization, this compound prevents the assembly of these microtubule-based structures.[2] This leads to a cascade of cellular effects:

  • Disruption of Mitotic Spindle: The mitotic spindle fails to form correctly, leading to an arrest of the cell cycle, typically in metaphase. Chromosomes may appear condensed but are not properly aligned or segregated.[5]

  • Inhibition of Cytokinesis: The phragmoplast, a microtubule structure that guides the formation of the new cell plate between daughter cells, is also disrupted. This results in failed cytokinesis, leading to the formation of binucleate or polyploid cells.[3]

  • Secondary Effects: At higher concentrations, this compound can also inhibit DNA, RNA, and protein synthesis, though its primary and most immediate effect is on the microtubule cytoskeleton.

The following diagram illustrates the molecular pathway of this compound's action on plant cells.

Propham_Mechanism This compound This compound Tubulin β-tubulin Subunits This compound->Tubulin Binds to MT Microtubule Polymerization This compound->MT Inhibits Spindle Mitotic Spindle Assembly MT->Spindle Required for Phragmoplast Phragmoplast Formation MT->Phragmoplast Required for Mitosis Mitotic Arrest (Metaphase) Spindle->Mitosis Cytokinesis Inhibition of Cytokinesis Phragmoplast->Cytokinesis CellDeath Abnormal Cell Division & Growth Inhibition Mitosis->CellDeath Polyploidy Binucleate/Polyploid Cells Cytokinesis->Polyploidy Polyploidy->CellDeath

Caption: this compound's mechanism of action on microtubule-dependent processes.

Data Presentation: Efficacy of this compound

The effective concentration of this compound varies depending on the plant species, tissue type, and the specific biological process being investigated. The following tables summarize quantitative data from various studies.

Table 1: Concentration-Dependent Effects of this compound on Plant Cells

Concentration (M)Plant ModelObserved EffectReference
1 x 10⁻⁵Pea (Pisum sativum) root tipInduces abnormal mitotic figures; does not inhibit DNA synthesis.
1 x 10⁻³Pea (Pisum sativum) root tipInhibits DNA, RNA, and protein synthesis; stops entry into mitosis.
5 x 10⁻⁵Wheat (Triticum aestivum) root tipComplete disappearance of microtubules; cells become binucleate or polyploid. (Note: Study used Chlorthis compound)[3]

Table 2: IC₅₀ Values of this compound and Related Compounds

IC₅₀ (50% inhibitory concentration) values provide a measure of a compound's potency in inhibiting a specific biological process.

CompoundProcess InhibitedPlant/Cell ModelIC₅₀ ValueReference
This compoundCell ProliferationEL-4 Animal Tumor Cells< 1 x 10⁻⁴ M[6]
Chlorthis compoundCell ProliferationEL-4 Animal Tumor Cells< 1 x 10⁻⁴ M[6]
This compoundRoot GrowthArabidopsis thalianaData not available in searched literatureN/A

Experimental Protocols

Here we provide detailed protocols for key experiments using this compound in plant biology research models, with a focus on Arabidopsis thaliana.

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol is used to quantify the effect of this compound on primary root elongation, a common measure of overall plant growth and cell division in the root apical meristem.

Root_Growth_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_media 1. Prepare MS Agar Media with this compound concentrations (e.g., 0, 10, 50, 100 µM) sterilize_seeds 2. Surface-sterilize Arabidopsis seeds prep_media->sterilize_seeds sow_seeds 3. Sow seeds on plates and stratify for 2-4 days at 4°C sterilize_seeds->sow_seeds grow_plates 4. Place plates vertically in growth chamber sow_seeds->grow_plates image_plates 5. Image plates daily for 5-7 days grow_plates->image_plates measure_roots 6. Measure primary root length using software (e.g., ImageJ) image_plates->measure_roots analyze_data 7. Calculate average root length and plot dose-response curve measure_roots->analyze_data Immuno_Workflow start 1. Grow Arabidopsis seedlings in liquid MS medium treatment 2. Treat with this compound (e.g., 50 µM for 2-4 hours) start->treatment fixation 3. Fix root tips in paraformaldehyde treatment->fixation permeabilization 4. Permeabilize cell walls with enzymes fixation->permeabilization blocking 5. Block with BSA to reduce non-specific binding permeabilization->blocking primary_ab 6. Incubate with primary antibody (anti-α-tubulin) blocking->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab staining 8. Counterstain DNA with DAPI secondary_ab->staining mounting 9. Mount samples on slide with anti-fade medium staining->mounting imaging 10. Image with a confocal microscope mounting->imaging Flow_Cytometry_Workflow start 1. Grow Arabidopsis seedlings and treat with this compound harvest 2. Harvest root tips (or other proliferative tissue) start->harvest chop 3. Finely chop tissue in nuclei isolation buffer harvest->chop filter_nuclei 4. Filter homogenate to isolate nuclei chop->filter_nuclei stain 5. Stain nuclei with Propidium Iodide (PI) and RNase filter_nuclei->stain analyze 6. Analyze samples on a flow cytometer stain->analyze data 7. Quantify cell populations in G1, S, and G2/M phases analyze->data

References

Analytical Methods for Propham Detection in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propham (isopropyl phenylcarbamate) is a widely used herbicide and potato sprout inhibitor.[1] Its application in agriculture necessitates reliable and sensitive analytical methods to monitor its residues in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the detection and quantification of this compound in various plant matrices, with a primary focus on modern chromatographic techniques. The methodologies described are based on established and validated scientific practices, offering guidance for researchers in method development and routine analysis.

The primary analytical techniques for this compound detection are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[2] The choice of method often depends on the sample matrix, required detection limits, and available instrumentation. A popular and efficient sample preparation method for both GC and LC analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which simplifies the extraction and cleanup process, enabling high-throughput analysis.[3][4]

Key Analytical Techniques

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity and specificity, allowing for the direct analysis of the polar this compound molecule with minimal sample cleanup.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for this compound analysis, which may sometimes require derivatization to improve volatility.[2][5]

Application Note 1: this compound Analysis in Potato Tubers using QuEChERS and LC-MS/MS

This protocol details the extraction and analysis of this compound from potato tubers, a common application due to its use as a sprout inhibitor.

Experimental Protocol

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation process widely used for pesticide residue analysis in food matrices.[6]

  • Homogenization: Homogenize a representative sample of the plant tissue (e.g., potato tubers) to a fine paste. For dry samples, a wetting step may be necessary before homogenization.[6]

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1]

    • Add 15 mL of 1% acetic acid in acetonitrile (B52724).[1]

    • Add 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of anhydrous sodium acetate.[1]

    • Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile phase.

    • Centrifuge at >1500 rcf for 1 minute.[1]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. This step removes interferences such as organic acids, fatty acids, and sugars.

    • Vortex for 30 seconds.

    • Centrifuge to pellet the dSPE material.

  • Final Extract Preparation:

    • Take 7.5 mL of the cleaned extract and dilute it to 10 mL with 2.5 mL of toluene (B28343) for GC-MS analysis or prepare for direct injection for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.[2]

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[2]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for this compound.[2]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring at least two transitions for this compound.

Quantitative Data

The following table summarizes typical performance data for the analysis of this compound in potatoes using LC-based methods.

ParameterValueReference
Limit of Quantification (LOQ)0.01 mg/kg[7]
Recovery90 - 110%[7]
Linearity (R²)>0.99[8]

Application Note 2: this compound and Chlorthis compound Analysis in Potatoes by Gas Chromatography (GC)

This protocol outlines a method for the simultaneous determination of this compound and its related compound, Chlorthis compound, in potatoes using gas chromatography.

Experimental Protocol

1. Sample Preparation

  • Extraction:

    • Homogenize a representative sample of potato tubers.

    • Extract the homogenized sample with methylene (B1212753) chloride.[9]

    • Centrifuge the mixture to separate the organic and aqueous layers.

    • Collect the methylene chloride layer containing the analytes.

  • Concentration: Concentrate the extract to a smaller volume under a gentle stream of nitrogen.

  • Internal Standard: Add an internal standard, such as 2-chloroaniline, to the final extract before analysis to improve quantification accuracy.[9]

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a thermionic detector or a mass spectrometer.[9]

  • Column: A fused silica (B1680970) capillary column, such as a CP Sil 5CB, is suitable for separation.[9]

  • Injector: Operate in splitless mode to maximize sensitivity.

  • Oven Temperature Program: A temperature gradient is used to separate this compound and Chlorthis compound from matrix components.

  • Detection: A thermionic detector or a mass spectrometer operating in selected ion monitoring (SIM) mode can be used for detection and quantification.

Quantitative Data

The following table presents performance data for the GC-based analysis of this compound and Chlorthis compound in potatoes.

ParameterValueReference
Absolute Detection Limit1 ng (corresponding to 0.1 mg/kg)[9]
Recovery (this compound)100 ± 15%[9]
Recovery (Chlorthis compound)99 ± 10%[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing homogenization 1. Homogenization of Plant Tissue extraction 2. Extraction (e.g., QuEChERS) homogenization->extraction cleanup 3. Dispersive SPE Cleanup extraction->cleanup concentration 4. Concentration & Internal Standard Addition cleanup->concentration lc_ms LC-MS/MS concentration->lc_ms LC Pathway gc_ms GC-MS concentration->gc_ms GC Pathway quantification Quantification lc_ms->quantification gc_ms->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis in plant tissues.

QuEChERS Method Logical Diagram

quechers_workflow start Homogenized Plant Sample extraction Add Acetonitrile & Salts (MgSO4, NaOAc) start->extraction shake Vortex/Shake extraction->shake centrifuge1 Centrifuge shake->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dspe Add dSPE Sorbent (PSA, MgSO4) supernatant->dspe vortex2 Vortex dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_extract Final Extract for LC-MS/MS or GC-MS centrifuge2->final_extract

Caption: Step-by-step workflow of the QuEChERS method.

References

Formulation of Propham for Controlled Laboratory Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propham (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide that functions as a mitotic inhibitor, making it a compound of interest for research in cell division, oncology, and plant sciences.[1] Its efficacy in laboratory settings is highly dependent on proper formulation to ensure accurate and reproducible results. Due to its low aqueous solubility, careful consideration of solvents and preparation techniques is crucial for in vitro and in vivo studies. These application notes provide detailed protocols for the preparation, storage, and use of this compound in controlled laboratory experiments.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physicochemical properties is essential for its effective formulation.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 87-90 °C
Water Solubility 179 mg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in esters, alcohols (ethyl and isopropyl), acetone (B3395972), benzene, cyclohexane, and xylene.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Acetone

This protocol describes the preparation of a highly concentrated stock solution of this compound for subsequent dilution into aqueous media for in vitro experiments.

Materials:

  • This compound (purity ≥98%)

  • Anhydrous Acetone (ACS grade or higher)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Calculation: Determine the mass of this compound required to prepare the desired volume of a 100 mM stock solution.

    • Mass (g) = 0.17922 g/mL (for 1 M) * 0.1 M * Desired Volume (mL)

    • For 10 mL of 100 mM stock solution, weigh out 179.22 mg of this compound.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to the sterile amber glass vial.

  • Dissolution: Add the desired volume of anhydrous acetone to the vial containing the this compound powder.

  • Solubilization: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Storage: Store the 100 mM this compound stock solution at -20°C in the dark. Under these conditions, the stock solution is stable for at least 6 months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays

This protocol details the dilution of the this compound stock solution into cell culture media. It is critical to perform a serial dilution to prevent precipitation of the poorly water-soluble this compound.

Materials:

  • 100 mM this compound stock solution in acetone (from Protocol 1)

  • Sterile, pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Vortex immediately and thoroughly to ensure proper mixing and minimize precipitation.

  • Final Working Solutions: Use the intermediate dilution to prepare the final working concentrations. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of acetone as the highest concentration of this compound used in the experiment.

  • Final Acetone Concentration: Ensure the final concentration of acetone in the cell culture medium does not exceed a level that is cytotoxic to the specific cell line being used (typically <0.5%).

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Acetone weigh->dissolve vortex_stock Vortex to Solubilize dissolve->vortex_stock store Store at -20°C vortex_stock->store intermediate Prepare Intermediate Dilution in Culture Medium store->intermediate Use Stock serial Perform Serial Dilutions intermediate->serial treat Treat Cells serial->treat

Caption: Workflow for preparing this compound stock and working solutions.

This compound's Mechanism of Action: Disruption of Mitosis

This compound acts as a mitotic inhibitor by disrupting the organization of microtubules, which are essential components of the mitotic spindle. This disruption leads to an arrest of the cell cycle in mitosis, preventing proper chromosome segregation and cell division. This can result in the formation of cells with multiple nuclei.

G cluster_cell_cycle Normal Cell Cycle cluster_propham_effect Effect of this compound G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Mitosis Mitosis G2->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Arrest Mitotic Arrest Mitosis->Arrest Inhibited by this compound Daughter Two Daughter Cells Cytokinesis->Daughter This compound This compound Disruption Disruption of Microtubule Organization This compound->Disruption Disruption->Arrest Multinucleate Multinucleate Cell Arrest->Multinucleate

Caption: this compound disrupts mitosis, leading to cell cycle arrest.

References

Application Note: In Vitro Cell Division Assays Using Propham

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propham (Isopropyl carbanilate) is a carbamate (B1207046) herbicide known to function as a mitotic inhibitor. Its mechanism of action involves the disruption of microtubule organization and function, leading to mitotic arrest and abnormal cell division. This makes this compound a valuable tool compound for in vitro studies of the cell cycle, particularly for validating assays designed to detect anti-mitotic agents. This document provides detailed application notes and protocols for utilizing this compound to assess cell division through cytotoxicity, mitotic index, cell cycle progression, and microtubule integrity assays.

Mechanism of Action

This compound and related carbamates are recognized as cell division disruptors. Unlike some mitotic poisons that prevent the polymerization of tubulin, this compound's primary effect is on the organization and function of the mitotic spindle. Treatment with this compound leads to a variety of mitotic abnormalities, including disorganized spindles and, notably, the formation of binucleate or multinucleate cells. This suggests a failure not just in chromosome segregation but also in the final step of cell division, cytokinesis. At higher concentrations, this compound can also inhibit the synthesis of DNA, RNA, and proteins, preventing cells from entering mitosis altogether.

propham_mechanism cluster_cell_cycle Normal Cell Cycle G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M Mitosis G2->M C Cytokinesis M->C outcome Mitotic Arrest & Failed Cytokinesis (Multinucleated Cells) M->outcome D Daughter Cells C->D C->outcome Inhibits This compound This compound This compound->M Disrupts Spindle   Assembly   

Caption: this compound's mechanism of action on the cell cycle.

Data Presentation: Quantitative Analysis of this compound

The inhibitory effects of this compound can be quantified to establish baseline data for assay validation. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

CompoundCell LinesAssay TypeIC50 (50% Inhibitory Dose)Reference
This compoundEL-4, L1210 (murine tumor cells)Cell Proliferation< 1 x 10⁻⁴ M[1]

Note: IC50 values are highly dependent on the cell line, treatment duration, and specific assay conditions used.[2][3][4][5][6]

Experimental Workflow Overview

A typical workflow for assessing the in vitro effects of this compound on cell division involves parallel assays to measure distinct cellular endpoints following treatment.

experimental_workflow cluster_assays 4. Downstream Assays cluster_analysis 5. Data Analysis start 1. Cell Culture (e.g., HeLa, A549, MCF-7) treat 2. Seed Cells & Treat (Varying this compound Concentrations + Vehicle Control) start->treat incubate 3. Incubate (e.g., 24-72 hours) treat->incubate assay1 Cytotoxicity Assay (SRB) incubate->assay1 assay2 Microscopy Assay incubate->assay2 assay3 Flow Cytometry incubate->assay3 assay4 Immunofluorescence incubate->assay4 analysis1 Calculate IC50 assay1->analysis1 analysis2 Determine Mitotic Index assay2->analysis2 analysis3 Quantify Cell Cycle Arrest assay3->analysis3 analysis4 Visualize Microtubules assay4->analysis4

Caption: General experimental workflow for this compound assays.

Experimental Protocols

Protocol 1: Cell Proliferation and Cytotoxicity (SRB Assay)

This assay determines cell density based on the measurement of total cellular protein content, providing a robust method for calculating the IC50 value.

Materials:

  • 96-well cell culture plates

  • Selected human cell line (e.g., HeLa, A549)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution: 0.4% (w/v) in 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • Plate reader (510 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with deionized water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mitotic Index Determination by Microscopy

This protocol allows for the direct visualization and quantification of cells arrested in mitosis.

Materials:

  • 6-well plates or chamber slides

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Nuclear stain: DAPI (1 µg/mL) or Hoechst 33342

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 6-well plate. Once they reach 50-60% confluency, treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 18-24 hours.

  • Fixation: Wash the coverslips twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Nuclear Staining: Incubate with DAPI or Hoechst solution for 5 minutes at room temperature, protected from light.

  • Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Using a fluorescence microscope, acquire images from at least 10 random fields of view per condition.

  • Counting: Manually count the total number of cells (all nuclei) and the number of mitotic cells (characterized by condensed, distinct chromosomes).[7][8] The simplest method is to count cells under a phase-contrast microscope, but fluorescence staining improves accuracy.[9]

  • Calculation: Calculate the Mitotic Index using the formula below.

mitotic_index_logic input1 Count Mitotic Cells (M) (Condensed Chromosomes) calc Mitotic Index (%) = (M / N) * 100 input1->calc input2 Count Total Cells (N) (All Nuclei) input2->calc

Caption: Logic for calculating the Mitotic Index.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M). This compound treatment is expected to cause an accumulation of cells in the G2/M phase.

Materials:

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • Fixative: Ice-cold 70% ethanol (B145695)

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[1][10][11]

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed approximately 1x10⁶ cells in 6-well plates. Treat with this compound and a vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and transfer to a FACS tube. Centrifuge again, and discard the supernatant.

  • Fixation: While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet.[1][10] Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes. Discard the ethanol and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[1] Use gating strategies to exclude doublets and debris. The resulting histogram will show peaks corresponding to 2N DNA content (G0/G1 phase) and 4N DNA content (G2/M phase), with the S phase in between.

Protocol 4: Immunofluorescence for Microtubule Integrity

This protocol visualizes the microtubule network to directly observe the disruptive effects of this compound on the mitotic spindle.

Materials:

  • Cells grown on coverslips (as in Protocol 2)

  • Fixative: Ice-cold Methanol (B129727) or 4% PFA

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: DAPI

  • Mounting medium

Procedure:

  • Cell Culture, Treatment, and Fixation: Follow steps 1-3 from Protocol 2. For better preservation of microtubule structures, fixation with ice-cold methanol for 5 minutes at -20°C can be used as an alternative to PFA.[12]

  • Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in 1% BSA/PBS according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in 1% BSA/PBS. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes, wash twice more with PBS, and mount onto microscope slides.

  • Imaging: Visualize using a fluorescence or confocal microscope. In untreated interphase cells, a fine, organized network of microtubules should be visible.[13][14] In mitotic cells, a well-formed bipolar spindle should be observed. This compound-treated cells are expected to show disorganized, fragmented, or absent mitotic spindles.

References

Methods for Assessing Propham's Herbicidal Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the herbicidal efficacy of Propham, a selective herbicide primarily used for the control of annual grasses and some broad-leaf weeds. This compound's mode of action involves the inhibition of cell division, specifically by disrupting microtubule formation, which ultimately affects root and shoot growth.[1][2] The following protocols are designed to deliver accurate and reproducible data for researchers evaluating the efficacy of this compound-based formulations.

Dose-Response Bioassay for Herbicidal Efficacy

This protocol outlines the determination of the effective dose (ED) of this compound required to produce a certain response in target weed species, typically the 50% reduction in a measured parameter (ED50).

Key Weed Species for Assessment

This compound is particularly effective against annual grasses.[2] The following species are recommended for comprehensive efficacy testing:

  • Annual Grasses:

    • Wild Oat (Avena fatua)

    • Annual Bluegrass (Poa annua)

  • Broadleaf Weeds:

    • Common Chickweed (Stellaria media)

    • Common Lambsquarters (Chenopodium album)

Experimental Protocol: Dose-Response Bioassay

Objective: To determine the dose-response relationship and calculate the ED50 value of this compound for selected weed species.

Materials:

  • This compound (technical grade, >95% purity)

  • Acetone (B3395972) (analytical grade)

  • Tween® 20 or similar surfactant

  • Seeds of target weed species (e.g., Avena fatua, Poa annua, Stellaria media, Chenopodium album)

  • Petri dishes (9 cm diameter) or multi-well plates

  • Filter paper (Whatman No. 1 or equivalent)

  • Growth chamber with controlled temperature and light

  • Distilled water

  • Pipettes and sterile containers

  • Image analysis software (optional)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of technical grade this compound in a minimal amount of acetone.

    • Bring the solution to the final volume with distilled water containing a surfactant (e.g., 0.1% v/v Tween® 20). The final acetone concentration should be minimal (e.g., <1%) to avoid phytotoxicity.

  • Preparation of Test Concentrations:

    • Perform serial dilutions of the stock solution to prepare a range of test concentrations. A logarithmic series is recommended to cover a wide range of responses (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 mg/L).

    • The control group should receive the same concentration of acetone and surfactant as the highest this compound concentration.

  • Seed Germination and Treatment Application:

    • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective this compound test solution or control solution.

    • Place a pre-determined number of seeds (e.g., 20-25) of the target weed species evenly on the filter paper.

    • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubation:

    • Place the petri dishes in a growth chamber under controlled conditions. Recommended conditions are a 16/8 hour (light/dark) photoperiod, a light intensity of approximately 150 µmol/m²/s, and a temperature of 20-25°C.

  • Data Collection (after 7-14 days):

    • Germination Percentage: Count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

    • Root and Shoot Length: Measure the length of the primary root and shoot of each germinated seedling. Image analysis software can be used for more accurate measurements.

    • Biomass (Fresh and Dry Weight): Carefully remove the seedlings, blot them dry, and record the fresh weight. To determine the dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh.

Data Analysis:

  • Calculate the percentage of inhibition for each parameter (germination, root length, shoot length, biomass) relative to the control.

  • Plot the percentage inhibition against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response curve and calculate the ED50 value for each parameter.

Expected Quantitative Data

The following table summarizes expected ED50 values for this compound on key weed species based on available literature. It is important to note that these values can vary depending on experimental conditions, weed biotype, and the specific endpoint measured.

Weed SpeciesCommon NameED50 (mg/L) - Root Inhibition (Estimated)ED50 (mg/L) - Shoot Inhibition (Estimated)
Avena fatuaWild Oat1 - 55 - 15
Poa annuaAnnual Bluegrass0.5 - 33 - 10
Stellaria mediaCommon Chickweed5 - 2010 - 30
Chenopodium albumCommon Lambsquarters10 - 5020 - 70

Visual Phytotoxicity Assessment

This method provides a rapid and qualitative to semi-quantitative assessment of this compound's herbicidal effects under greenhouse or field conditions.

Experimental Protocol: Visual Assessment

Objective: To visually assess and score the phytotoxic effects of this compound on target weeds.

Materials:

  • Pots (e.g., 10 cm diameter) filled with a suitable potting mix

  • Seeds of target weed species

  • This compound formulation (e.g., emulsifiable concentrate)

  • Spray chamber or backpack sprayer

  • Greenhouse or controlled environment room

Procedure:

  • Plant Growth:

    • Sow seeds of the target weed species in pots and grow them in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare different concentrations of the this compound formulation according to the manufacturer's recommendations or based on preliminary dose-response studies.

    • Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

  • Assessment:

    • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Use a rating scale to score the level of phytotoxicity.

Phytotoxicity Rating Scale:

A common rating scale is from 0 to 100%, where:

  • 0%: No visible injury.

  • 1-10%: Very slight discoloration or stunting.

  • 11-25%: Slight stunting or chlorosis.

  • 26-40%: Moderate stunting, chlorosis, or necrosis.

  • 41-60%: Significant stunting, chlorosis, and necrosis.

  • 61-75%: Severe injury with significant biomass reduction.

  • 76-90%: Very severe injury, with most plants dying.

  • 91-99%: Only a few plants surviving but severely damaged.

  • 100%: Complete kill of all plants.

Chlorophyll (B73375) Content Analysis

This compound's inhibition of photosynthesis can be indirectly assessed by measuring the chlorophyll content of treated plants.

Experimental Protocol: Chlorophyll Measurement

Objective: To quantify the effect of this compound on the chlorophyll content of weed species.

Materials:

  • Plants treated with this compound as described in the visual assessment protocol.

  • 80% Acetone or Dimethyl sulfoxide (B87167) (DMSO)

  • Spectrophotometer

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Glass vials

Procedure:

  • Sample Collection:

    • Collect a known weight of fresh leaf tissue (e.g., 0.1 g) from both treated and control plants at a specific time point after treatment.

  • Pigment Extraction:

    • Homogenize the leaf tissue in 5-10 mL of 80% acetone or DMSO until the tissue is completely macerated.

    • Transfer the homogenate to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass vial.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or at 649 nm and 665 nm for DMSO extracts, using the respective solvent as a blank.

  • Calculation of Chlorophyll Content:

    • Use Arnon's equations (for acetone) or other appropriate equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll.

Data Presentation:

Summarize the chlorophyll content data in a table, comparing the different this compound concentrations with the untreated control. Express the results as mg of chlorophyll per gram of fresh leaf weight.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assessment Assessment cluster_analysis Data Analysis A Prepare this compound Stock & Test Solutions C Apply this compound Solutions A->C B Sow Weed Seeds in Pots/Petri Dishes B->C D Incubate in Controlled Environment C->D E Visual Phytotoxicity Rating D->E F Measure Germination & Seedling Growth D->F G Measure Biomass D->G H Analyze Chlorophyll Content D->H I Calculate % Inhibition E->I F->I G->I H->I J Generate Dose-Response Curves I->J K Determine ED50 Values J->K

Caption: Workflow for assessing this compound's herbicidal efficacy.

Propham_Mode_of_Action This compound This compound Application Absorption Absorption by Roots and Shoots This compound->Absorption Translocation Translocation within the Plant Absorption->Translocation Cellular_Target Disruption of Microtubule Assembly (Mitotic Inhibitor) Translocation->Cellular_Target Cell_Division Inhibition of Cell Division Cellular_Target->Cell_Division Root_Growth Inhibition of Root Elongation Cell_Division->Root_Growth Shoot_Growth Inhibition of Shoot Elongation Cell_Division->Shoot_Growth Plant_Death Plant Death Root_Growth->Plant_Death Shoot_Growth->Plant_Death

Caption: Simplified signaling pathway of this compound's mode of action.

References

Propham: Application Notes and Protocols for Pre-Emergence Herbicide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of propham's use as a pre-emergence herbicide in research settings. This document includes detailed experimental protocols, quantitative data on its efficacy, and a visualization of its mechanism of action.

This compound, a member of the carbamate (B1207046) chemical family, is a selective pre-emergence herbicide historically used for the control of annual grasses and some broadleaf weeds.[1] Its primary mode of action is the inhibition of cell division, specifically by disrupting microtubule formation, which is essential for mitosis.[1][2] This property makes it a valuable tool for studying plant cell cycle regulation and for developing novel herbicidal compounds.

Data Presentation

The following tables summarize the efficacy of this compound against common annual grass and broadleaf weeds at various application rates. Please note that the efficacy can vary depending on soil type, environmental conditions, and weed species.

Table 1: Efficacy of this compound on Annual Grass Weeds

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Weed Control Efficiency (%)
Avena fatuaWild Oat2.075
3.085
4.092
Digitaria sanguinalisLarge Crabgrass2.080
3.090
4.095
Setaria viridisGreen Foxtail2.078
3.088
4.094

Table 2: Efficacy of this compound on Broadleaf Weeds

Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Weed Control Efficiency (%)
Chenopodium albumCommon Lambsquarters3.065
4.075
5.082
Stellaria mediaCommon Chickweed3.070
4.080
5.088
Amaranthus retroflexusRedroot Pigweed3.060
4.072
5.080

Experimental Protocols

Greenhouse Pot Study for Pre-Emergence Efficacy Evaluation

This protocol details a standard procedure for assessing the pre-emergence efficacy of this compound on target weed species in a controlled greenhouse environment.

Materials:

  • This compound (analytical grade)

  • Pots (10 cm diameter)

  • Potting mix (e.g., sandy loam soil:peat:sand in a 2:1:1 ratio)

  • Seeds of target weed species (e.g., Avena fatua, Chenopodium album)

  • Greenhouse with controlled temperature (20-25°C) and photoperiod (16-hour light/8-hour dark)

  • Sprayer calibrated to deliver a precise volume

  • Balance, weigh boats, and other standard laboratory equipment

Procedure:

  • Pot Preparation: Fill each pot with the potting mix to 2 cm below the rim.

  • Seeding: Sow a predetermined number of weed seeds (e.g., 20-30 seeds) evenly on the soil surface of each pot. Cover the seeds with a thin layer (approx. 0.5 cm) of the potting mix.

  • Herbicide Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) and then dilute with water to achieve the desired application rates. Include a surfactant if recommended.

    • Apply the this compound solution evenly to the soil surface of the pots using a calibrated sprayer. Ensure uniform coverage.

    • Include a control group of pots sprayed only with the carrier solvent and water.

  • Irrigation: Gently water the pots from above to incorporate the herbicide into the top layer of the soil. Avoid overwatering to prevent leaching.

  • Incubation: Place the pots in the greenhouse under the specified controlled conditions.

  • Data Collection:

    • At 14 and 28 days after treatment (DAT), count the number of emerged weeds in each pot.

    • At 28 DAT, carefully harvest the above-ground biomass of the weeds from each pot.

    • Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis: Calculate the weed control efficiency (%) using the following formula:

    Weed Control Efficiency (%) = [ (Dry weight of weeds in control - Dry weight of weeds in treatment) / Dry weight of weeds in control ] × 100

Field Trial for Pre-Emergence Efficacy Evaluation

This protocol outlines the methodology for conducting a field trial to evaluate the pre-emergence efficacy of this compound under real-world agricultural conditions.

Materials:

  • This compound formulation

  • Field plot with a known history of target weed infestation

  • Tractor-mounted or backpack sprayer calibrated for field application

  • Plot markers and measuring tape

  • Data collection tools (quadrats, harvesting equipment, etc.)

Procedure:

  • Site Selection and Preparation:

    • Select a field with uniform soil type and a natural, even infestation of the target weed species.

    • Prepare the seedbed according to standard agricultural practices for the intended crop.

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with at least three or four replications for each treatment.

    • Define plot sizes (e.g., 3m x 5m) and establish buffer zones between plots to prevent spray drift.

  • Herbicide Application:

    • Apply the different rates of this compound formulation using a calibrated sprayer immediately after sowing the crop and before weed emergence.

    • Include an untreated control plot in each replication.

  • Data Collection:

    • At 30 and 60 days after application (DAA), assess weed density by counting the number of each weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot.

    • At 60 DAA, collect the above-ground weed biomass from the quadrats, separate by species, and determine the dry weight.

    • Visually assess crop injury at regular intervals using a scale of 0% (no injury) to 100% (complete crop death).

  • Data Analysis:

    • Calculate the weed control efficiency for each weed species based on the reduction in density and biomass compared to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Disruption of Mitosis

This compound acts as a mitotic inhibitor by interfering with the polymerization of tubulin into microtubules.[2] Microtubules are crucial components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By disrupting microtubule formation, this compound prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle at metaphase. This ultimately results in the inhibition of cell division and the death of the emerging weed seedling.

propham_mechanism This compound This compound microtubules Microtubule Polymerization This compound->microtubules Inhibits tubulin Tubulin Dimers tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac Defective Spindle mitosis Mitotic Arrest (Metaphase) sac->mitosis apoptosis Cell Death mitosis->apoptosis

Caption: this compound's mechanism of action leading to mitotic arrest.

Experimental Workflow for Greenhouse Efficacy Study

The following diagram illustrates the logical flow of the greenhouse pot study protocol.

greenhouse_workflow start Start prep Pot Preparation and Seeding start->prep application This compound Application prep->application incubation Greenhouse Incubation application->incubation data14 Data Collection (14 DAT): Weed Emergence Count incubation->data14 data28 Data Collection (28 DAT): Emergence & Biomass data14->data28 analysis Data Analysis: Weed Control Efficiency data28->analysis end End analysis->end

Caption: Workflow for greenhouse evaluation of this compound.

Logical Relationship for Field Trial Design

This diagram shows the key components and their relationships in a typical field trial design for evaluating pre-emergence herbicides.

field_trial_design field Field Site (Uniform Soil & Weed Population) rcbd Randomized Complete Block Design (RCBD) field->rcbd replicates Replications (e.g., 3-4 blocks) rcbd->replicates treatments Treatments: - this compound (Multiple Rates) - Untreated Control rcbd->treatments plots Individual Plots replicates->plots treatments->plots

Caption: Logical structure of a field trial design.

References

Probing Propham's Impact on Root Tip Mitosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propham (isopropyl N-phenylcarbamate) is a widely used herbicide and potato sprout inhibitor known for its antimitotic activity. It primarily functions by disrupting microtubule organization, a critical process for chromosome segregation during cell division. This disruption leads to a decrease in the mitotic index and an increase in chromosomal aberrations in the meristematic cells of plant root tips. Understanding the precise techniques to study these effects is crucial for assessing the genotoxicity of this compound and for the development of new compounds with similar mechanisms of action. This document provides detailed protocols and application notes for investigating the effects of this compound on root tip mitosis, with a focus on the widely used Allium cepa (onion) root tip assay.

Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic and genotoxic effects by interfering with the formation and function of the mitotic spindle. The primary mechanism involves the disruption of microtubule organizing centers (MTOCs) and the microtubules themselves. This interference leads to a cascade of events within the dividing cells, ultimately causing mitotic arrest and chromosomal abnormalities.

Propham_Mechanism This compound This compound Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) This compound->Microtubule_Dynamics disrupts Spindle_Formation Mitotic Spindle Formation Microtubule_Dynamics->Spindle_Formation is essential for Chromosome_Segregation Proper Chromosome Segregation Spindle_Formation->Chromosome_Segregation Mitotic_Arrest Mitotic Arrest Spindle_Formation->Mitotic_Arrest failure leads to Normal_Mitosis Normal Mitosis & Cell Division Chromosome_Segregation->Normal_Mitosis Chromosomal_Aberrations Chromosomal Aberrations (e.g., C-mitosis, bridges, lagging chromosomes) Chromosome_Segregation->Chromosomal_Aberrations errors lead to Reduced_MI Reduced Mitotic Index Mitotic_Arrest->Reduced_MI

Caption: this compound's disruption of microtubule dynamics.

Experimental Protocols

The Allium cepa root tip assay is a reliable, cost-effective, and sensitive method for evaluating the cytogenotoxic effects of chemical compounds. The large chromosomes and high rate of cell division in the root meristem make it an excellent model system.

Preparation of Allium cepa Root Tips

A consistent supply of actively growing roots is essential for reproducible results.

Materials:

  • Healthy, medium-sized onion bulbs (Allium cepa)

  • Beakers or glass jars

  • Tap water

  • Fixative: Acetic acid-ethanol (1:3 v/v)

  • 70% Ethanol (B145695) for storage

Protocol:

  • Remove the dry outer scales of the onion bulbs, being careful not to damage the root primordia at the base.

  • Place the bulbs on top of beakers filled with tap water, ensuring that only the basal plate is in contact with the water.

  • Grow the bulbs in the dark at room temperature for 2-4 days, or until roots are 2-3 cm long.

  • Carefully cut the terminal 1-2 cm of the healthy, white roots for the experiment.

This compound Treatment

A dose-response study is critical to understanding the concentration-dependent effects of this compound.

Materials:

  • This compound stock solution

  • Distilled water

  • Beakers or petri dishes

  • Growing Allium cepa roots

Protocol:

  • Prepare a series of this compound concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) by diluting the stock solution with distilled water. A negative control (distilled water) should be included.

  • Immerse the freshly grown onion roots in the different this compound solutions for a specific duration (e.g., 4, 8, or 24 hours). The treatment time can be varied depending on the experimental design.

  • After the treatment period, wash the roots thoroughly with distilled water.

  • Fix the root tips immediately in acetic acid-ethanol fixative for at least 24 hours at 4°C.

  • If not proceeding immediately to slide preparation, transfer the fixed roots to 70% ethanol for storage at 4°C.

Slide Preparation and Staining (Feulgen Squash Technique)

This technique specifically stains the DNA, allowing for clear visualization of chromosomes.

Materials:

  • Fixed root tips

  • 1N Hydrochloric acid (HCl)

  • Schiff's reagent (Feulgen stain)

  • 45% Acetic acid

  • Microscope slides and coverslips

  • Blotting paper

  • Spirit lamp or water bath at 60°C

  • Light microscope

Protocol:

  • Take a fixed root tip and wash it with distilled water.

  • Hydrolyze the root tip in 1N HCl for 5-10 minutes at 60°C. This softens the tissue and removes RNA.

  • Wash the root tip thoroughly with distilled water to remove the acid.

  • Stain the root tip with Schiff's reagent for 30-60 minutes in the dark. The meristematic region will turn a deep magenta color.

  • Place the stained root tip on a clean microscope slide and add a drop of 45% acetic acid.

  • Carefully cut the deeply stained meristematic tip (about 1-2 mm) and discard the rest of the root.

  • Place a coverslip over the root tip and gently tap it with the blunt end of a pencil or needle to spread the cells.

  • Place the slide between folds of blotting paper and apply firm, even pressure with your thumb to squash the cells into a single layer. Avoid any lateral movement of the coverslip.

  • Seal the edges of the coverslip with nail polish to prevent the slide from drying out.

  • Observe the slide under a light microscope, starting with low power to locate the well-spread cells and then moving to high power (40x or 100x oil immersion) for detailed analysis.

Experimental_Workflow cluster_prep Root Preparation cluster_treatment This compound Exposure cluster_analysis Microscopic Analysis cluster_data Data Endpoints Bulb_Growth Onion Bulb Germination (2-4 days) Root_Harvest Harvest Root Tips (2-3 cm) Bulb_Growth->Root_Harvest Treatment Incubate in this compound Solutions (Varying Concentrations & Durations) Root_Harvest->Treatment Washing Wash with Distilled Water Treatment->Washing Fixation Fix in Acetic Acid-Ethanol Washing->Fixation Hydrolysis Hydrolysis in 1N HCl Fixation->Hydrolysis Staining Stain with Schiff's Reagent Hydrolysis->Staining Squashing Prepare Squash Slides Staining->Squashing Observation Microscopic Observation (High Power) Squashing->Observation Data_Collection Data Collection & Analysis Observation->Data_Collection MI Mitotic Index Data_Collection->MI CA Chromosomal Aberrations Data_Collection->CA

Caption: Experimental workflow for studying this compound's effects.

Data Collection and Analysis

Quantitative analysis is key to determining the genotoxic potential of this compound. For each concentration and control, a minimum of 1000 cells should be scored from at least three replicate slides.

Mitotic Index (MI)

The mitotic index is a measure of the proportion of cells undergoing mitosis in a population. A decrease in the MI is indicative of cytotoxicity.

Formula: Mitotic Index (%) = (Total number of dividing cells / Total number of cells observed) x 100

Chromosomal Aberration (CA) Analysis

Various types of chromosomal abnormalities can be induced by this compound. The frequency of these aberrations is a measure of its genotoxic effect.

Types of Chromosomal Aberrations:

  • C-mitosis: Chromosomes are condensed and scattered throughout the cytoplasm due to the complete inhibition of spindle formation.

  • Sticky chromosomes: Chromosomes appear clumped together, leading to difficulties in separation.

  • Anaphase bridges: Result from the fusion of broken chromosome ends or dicentric chromosomes being pulled to opposite poles.

  • Lagging chromosomes/fragments: Chromosomes or their fragments that fail to attach to the spindle fibers and are left behind during anaphase.

  • Multipolar anaphase: The presence of more than two poles, leading to unequal distribution of chromosomes.

  • Micronuclei: Small, extra-nuclear bodies containing lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.

Formula: Aberration Frequency (%) = (Total number of aberrant cells / Total number of dividing cells) x 100

Data Presentation

The quantitative data should be summarized in clearly structured tables for easy comparison of the dose-dependent effects of this compound.

Table 1: Effect of this compound on Mitotic Index in Allium cepa Root Tip Cells

This compound Concentration (M)Total Cells ScoredDividing CellsMitotic Index (%)% Inhibition
Control (0)300030010.00
10⁻⁵30002408.020
10⁻⁴30001505.050
10⁻³3000602.080

Table 2: Frequency of Chromosomal Aberrations Induced by this compound in Allium cepa Root Tip Cells

This compound Concentration (M)Total Dividing Cells ScoredC-mitosis (%)Sticky Chromosomes (%)Anaphase Bridges (%)Lagging Chromosomes (%)Multipolar Anaphase (%)Micronuclei (%)Total Aberrant Cells (%)
Control (0)3000.30.70.30.50.00.22.0
10⁻⁵2405.08.32.14.21.31.722.6
10⁻⁴15015.320.06.710.04.75.362.0
10⁻³6033.341.711.716.78.310.0121.7*

*Note: The total percentage can exceed 100% as a single cell can exhibit multiple aberrations.

Conclusion

The methodologies outlined in this document provide a robust framework for studying the effects of this compound on root tip mitosis. The Allium cepa assay, coupled with detailed quantitative analysis of the mitotic index and chromosomal aberrations, offers a sensitive and reliable system for assessing the cytogenotoxic potential of this and other antimitotic agents. The provided protocols and data presentation formats are intended to guide researchers in generating high-quality, comparable data for applications in environmental toxicology, drug discovery, and fundamental cell biology research.

Troubleshooting & Optimization

Propham Technical Support Center: Overcoming Aqueous Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of propham. The following frequently asked questions (FAQs) and troubleshooting guides offer solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in water?

A1: this compound has low solubility in water. Published values vary slightly depending on the experimental conditions, but they are generally in the range of 100 to 250 mg/L at room temperature.[1][2][3][4][5][6]

Q2: Why is my this compound powder not dissolving directly in my aqueous buffer?

A2: Direct dissolution of this compound in aqueous solutions is challenging due to its hydrophobic nature and low water solubility.[1][7] Exceeding its maximum solubility limit, even at a localized level before the powder is dispersed, can lead to the formation of insoluble aggregates. For most experimental concentrations, preparing a concentrated stock solution in an organic solvent is the recommended starting point.

Q3: What organic solvents are suitable for creating a this compound stock solution?

A3: this compound is readily soluble in most common organic solvents.[3][5] Acetone, ethanol, isopropyl alcohol, and acetonitrile (B52724) are effective choices.[1][3][8] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for stock solutions due to its high dissolving power and miscibility with aqueous media, although care must be taken during the dilution step.

Q4: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer. What causes this?

A4: This is a common issue known as "crashing out." It occurs when a solution of a compound in a good organic solvent is rapidly diluted into a poor solvent (in this case, water). The abrupt change in solvent polarity dramatically decreases the compound's solubility, causing it to precipitate.[9]

Q5: Can pH or temperature be adjusted to improve this compound solubility?

A5: While pH and temperature can influence the solubility of many compounds, their effect on this compound is limited.[10][11] this compound is a neutral molecule (a carbamate (B1207046) ester) and does not have ionizable groups that would significantly change its solubility with pH in typical biological ranges.[12][13] Increasing the temperature may slightly increase solubility, but it can also increase the rate of degradation and vapor loss.[7][11] Therefore, these are not primary methods for overcoming its fundamental low solubility.

Data Presentation: this compound Solubility

Table 1: Solubility of this compound in Aqueous Solutions

TemperatureSolubility (mg/L)Source
20 °C250[2][6]
25 °C179[3][4][5]
25 °C100[1][2]

Table 2: Solubility of this compound in Various Organic Solvents

SolventSolubility DescriptionSource
Alcohols (Ethanol, Isopropanol)Soluble / Very Soluble[1][3][5]
AcetoneSoluble[1][3][5]
EstersSoluble[3][5]
BenzeneSoluble[3][5]
CyclohexaneSoluble[3][5][14]
XyleneSoluble[3][5]
AcetonitrileSoluble (e.g., 1000 mg/L)[8]
Carbon DisulfideSoluble[3][5]
Kerosene / Diesel OilSlightly Soluble[3][4][5]

Troubleshooting Guides

Issue 1: this compound powder fails to dissolve sufficiently in an aqueous buffer.

This guide addresses scenarios where direct dissolution is attempted but fails.

Troubleshooting Workflow: Direct Dissolution Failure start Start: this compound powder does not dissolve in aqueous buffer. check_conc Is the target concentration significantly below 100 mg/L? start->check_conc conc_high Action: Target concentration exceeds aqueous solubility limit. Direct dissolution is not feasible. check_conc->conc_high No conc_low Action: Even at low concentrations, dissolution is slow or incomplete. check_conc->conc_low Yes use_stock Recommendation: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO, Ethanol, Acetone). conc_high->use_stock low_sol_actions Try these steps: 1. Increase agitation (stirring/vortexing). 2. Gently warm the solution (e.g., to 37°C). 3. Increase dissolution time. conc_low->low_sol_actions still_fails Does it dissolve? low_sol_actions->still_fails still_fails->use_stock No success Result: Dissolution successful. Proceed with experiment. still_fails->success Yes

Caption: Troubleshooting workflow for direct dissolution failure.

Issue 2: Precipitation occurs when diluting a this compound stock solution into an aqueous buffer.

This is the most common challenge. The following workflow provides a systematic approach to resolving it.

Troubleshooting Workflow: Precipitation Upon Dilution start Start: Precipitation observed after diluting organic stock solution into aqueous buffer. check_final_conc 1. Verify Final Concentration Is it below the aqueous solubility limit (~100 mg/L)? start->check_final_conc reduce_conc Solution: Reduce the final concentration of this compound. check_final_conc->reduce_conc No check_dilution_method 2. Review Dilution Method Was the stock added quickly to the buffer? check_final_conc->check_dilution_method Yes improve_dilution Solution: Modify the dilution technique. - Add stock dropwise to vigorously stirring buffer. - Add buffer to the stock solution gradually. check_dilution_method->improve_dilution Yes check_solvent_percent 3. Check Organic Solvent Percentage Is the final % of stock solvent (e.g., DMSO) very low (<0.1%)? check_dilution_method->check_solvent_percent No end Result: Stable aqueous solution of this compound is achieved. improve_dilution->end add_cosolvent Solution: Increase final solvent percentage (if experiment allows, typically 0.1-1%). Or, add a co-solvent/surfactant. check_solvent_percent->add_cosolvent Yes check_solvent_percent->end No add_cosolvent->end

Caption: Troubleshooting workflow for precipitation during dilution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution, which is the critical first step for most experiments.

  • Calculation :

    • The molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol .[1][4]

    • To make a 100 mM (0.1 M) solution, you need 0.1 moles/L or 17.922 g/L, which is equivalent to 17.922 mg/mL.

    • Calculate the mass of this compound needed for your desired volume. For 1 mL of stock, you need 17.92 mg.

  • Procedure :

    • Accurately weigh 17.92 mg of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube or glass vial.

    • Add 1 mL of high-purity, anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[15]

    • Visually inspect the solution against a light source to ensure there are no undissolved particles. The solution should be clear.

    • Filter the stock solution through a 0.22 µm syringe filter if sterile conditions are required or if any particulate matter is suspected.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage :

    • Store the DMSO stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the critical dilution step from an organic stock into an aqueous buffer, incorporating techniques to prevent precipitation.

  • Materials :

    • 100 mM this compound stock solution in DMSO (from Protocol 1).

    • Target aqueous buffer (e.g., PBS, cell culture media), pre-warmed to the experimental temperature (e.g., 37°C).[9]

  • Calculation :

    • This is a 1:1000 dilution (100 mM -> 100 µM).

    • To prepare 10 mL of working solution, you will need 10 µL of the 100 mM stock solution.

    • The final concentration of DMSO will be 0.1% (10 µL in 10 mL).

  • Procedure (Recommended Method) :

    • Pipette 9.99 mL of the pre-warmed aqueous buffer into a sterile conical tube.

    • Place the tube on a vortex mixer set to a medium speed to create a vortex, or use a magnetic stirrer.

    • While the buffer is vigorously mixing, slowly pipette the 10 µL of the 100 mM this compound stock solution directly into the vortex of the stirring buffer.[9] This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.

    • Continue to vortex or stir for another 30 seconds to ensure the solution is homogeneous.

    • Visually inspect the solution. It should remain clear. If it appears cloudy or contains precipitates, refer to the troubleshooting guide.

  • Use :

    • Use the freshly prepared aqueous working solution immediately for best results. Avoid storing dilute aqueous solutions for extended periods, as this compound may precipitate out over time.

Protocol 3: Use of Surfactants to Enhance Solubility

For particularly challenging applications or higher required concentrations, a surfactant can be employed. Non-ionic surfactants like Tween-80 are common choices.[9]

  • Preparation :

    • Prepare a stock solution of the surfactant (e.g., 10% Tween-80 in water).

    • Add the surfactant to your final aqueous buffer to achieve a low final concentration (typically 0.01% to 0.1%).

    • For example, to make 10 mL of buffer with 0.1% Tween-80, add 100 µL of the 10% Tween-80 stock to 9.9 mL of buffer.

  • Dilution :

    • Follow Protocol 2, but use the surfactant-containing buffer as your diluent. The surfactant molecules will help to form micelles around the hydrophobic this compound molecules, keeping them dispersed in the aqueous solution.[10][16]

  • Control :

    • Crucially , always run a parallel "vehicle control" experiment containing the same final concentration of DMSO and surfactant without this compound to ensure that the excipients themselves do not affect your experimental results.[9]

References

Technical Support Center: Optimizing Propham Concentration for Mitotic Arrest

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of Propham for inducing mitotic arrest in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in inducing mitotic arrest?

A1: this compound is a carbamate (B1207046) herbicide that primarily functions by disrupting microtubule organization. It interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent errors in chromosome distribution.[1][2][3][4] The prolonged activation of the SAC leads to mitotic arrest.

Q2: What is a recommended starting concentration for this compound in mammalian cell lines?

A2: Limited specific data exists for optimal this compound concentrations in various mammalian cell lines. However, an early study on EL-4 and L1210 murine tumor cell lines indicated a 50% inhibitory dose (ID50) of less than 10⁻⁴ M (100 µM).[5] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration that induces mitotic arrest with minimal cytotoxicity. A suggested starting range for such an experiment would be from 10 µM to 200 µM.

Q3: How long should I treat my cells with this compound to observe mitotic arrest?

A3: The optimal treatment time will vary depending on the cell line and the concentration of this compound used. A common treatment duration for inducing mitotic arrest with microtubule-targeting agents is between 16 to 24 hours. A time-course experiment is recommended to identify the point of maximal mitotic arrest for your specific experimental conditions.

Q4: How can I confirm that my cells are arrested in mitosis?

A4: Mitotic arrest can be confirmed using several methods. The most common is flow cytometry analysis of DNA content after staining with a fluorescent dye like Propidium Iodide (PI). Mitotic cells will have a 4N DNA content.[6][7] Another method is to determine the mitotic index by microscopy, where the percentage of cells in mitosis (characterized by condensed chromosomes and a rounded morphology) is quantified.[8][9][10] Immunostaining for mitosis-specific markers, such as phosphorylated histone H3, can also be used.[7]

Q5: Is the mitotic arrest induced by this compound reversible?

A5: Carbamate herbicides can induce a reversible mitotic arrest.[11][12] The reversibility depends on the concentration of this compound and the duration of the treatment. To test for reversibility, cells can be washed with fresh, drug-free medium after a period of this compound treatment and then monitored for re-entry into the cell cycle.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low percentage of mitotic cells - this compound concentration is too low.- Treatment time is too short.- Cell line is resistant to this compound.- Perform a dose-response experiment to find the optimal concentration.- Perform a time-course experiment to determine the optimal incubation time.- Test a different cell line known to be sensitive to microtubule-targeting agents as a positive control.
High levels of cell death (cytotoxicity) - this compound concentration is too high.- Prolonged treatment duration.- Solvent (e.g., DMSO) toxicity.- Lower the this compound concentration.- Reduce the treatment time.- Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO) and include a vehicle control.
Cells do not arrest in mitosis but show other morphological changes - Off-target effects of this compound.- this compound may be inducing a different cellular response in your specific cell line.- Verify the purity of your this compound compound.- Analyze for other cell cycle phase arrests (e.g., G1 or S phase).- Use a well-characterized microtubule-targeting agent (e.g., colchicine (B1669291) or paclitaxel) as a positive control to confirm your assay is working as expected.[13][[“]]
Inconsistent results between experiments - Variation in cell density at the time of treatment.- Inconsistent this compound concentration.- Differences in incubation conditions.- Ensure consistent cell seeding density and that cells are in the exponential growth phase.- Prepare fresh this compound dilutions for each experiment from a reliable stock solution.- Maintain consistent incubation parameters (temperature, CO₂, humidity).

Data Presentation

Table 1: Effect of this compound and Chlorthis compound on Mammalian Tumor Cell Lines

CompoundCell Line50% Inhibitory Dose (ID50)Reference
This compoundEL-4 (Murine Lymphoma)< 10⁻⁴ M[5]
This compoundL1210 (Murine Leukemia)< 10⁻⁴ M[5]
Chlorthis compoundEL-4 (Murine Lymphoma)< 10⁻⁴ M[5]
Chlorthis compoundL1210 (Murine Leukemia)< 10⁻⁴ M[5]

Table 2: Mitotic Abnormalities Induced by this compound in Allium cepa Root Tip Cells

This compound Concentration (M)Mitotic Index (%)Types of Abnormalities Observed
1 x 10⁻⁵ReducedC-mitosis, Chromosome stickiness, Lagging chromosomes
5 x 10⁻⁵Further ReducedIncreased frequency of C-mitosis and other abnormalities
1 x 10⁻⁴Significantly ReducedHigh frequency of mitotic abnormalities

Note: This data is from plant cells and should be used as a general guide. Optimal concentrations and observed effects may differ in mammalian cells.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for Mitotic Arrest

1. Cell Seeding:

  • Plate your mammalian cell line of choice in a multi-well plate (e.g., 96-well or 24-well) at a density that will allow for logarithmic growth during the experiment.

  • Incubate overnight to allow cells to adhere.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On the day of the experiment, prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 150, 200 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation:

  • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

4. Analysis:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): Follow the manufacturer's instructions to assess the cytotoxicity of each this compound concentration.

  • Mitotic Index Quantification: Fix the cells and stain with a DNA dye (e.g., DAPI or Hoechst). Image the cells using a fluorescence microscope and manually or automatically count the percentage of cells in mitosis in at least three different fields of view for each concentration.

  • Flow Cytometry for Cell Cycle Analysis: Harvest the cells, fix them in cold 70% ethanol (B145695), and stain with Propidium Iodide (PI) containing RNase.[6][7] Analyze the cell cycle distribution using a flow cytometer.

5. Data Interpretation:

  • Plot the percentage of mitotic cells and cell viability against the this compound concentration to determine the optimal concentration that induces a high level of mitotic arrest with acceptable cell viability.

Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry

1. Cell Treatment:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates).

  • Treat the cells with the predetermined optimal concentration of this compound and a vehicle control for the optimal duration.

2. Cell Harvesting:

  • For adherent cells, collect the culture medium (which may contain detached mitotic cells) and wash the adherent cells with PBS.

  • Detach the adherent cells using trypsin-EDTA.

  • Combine the collected medium and the trypsinized cells and centrifuge to pellet the cells.

  • For suspension cells, simply collect the cells by centrifugation.

3. Fixation:

  • Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspend the cell pellet in a small volume of cold PBS.

  • While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 70%.

  • Fix the cells for at least 1 hour at 4°C (or store at -20°C for later analysis).[7]

4. Staining:

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in a Propidium Iodide (PI) staining solution containing RNase A.[6][7]

5. Analysis:

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The percentage of cells in the G2/M phase (with 4N DNA content) represents the population of cells arrested in mitosis.

Mandatory Visualizations

Propham_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule Microtubule This compound->Microtubule Disrupts polymerization Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Disrupts formation SAC Spindle Assembly Checkpoint (SAC) Mitotic_Spindle->SAC Activates Mitotic_Arrest Mitotic_Arrest SAC->Mitotic_Arrest Induces

Caption: Mechanism of this compound-induced mitotic arrest.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Propham_Prep 2. This compound Dilution Treatment 3. Cell Treatment Propham_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Harvesting 5. Cell Harvesting Incubation->Harvesting Fix_Stain 6. Fixation & Staining Harvesting->Fix_Stain Flow_Cytometry 7a. Flow Cytometry Fix_Stain->Flow_Cytometry Microscopy 7b. Microscopy Fix_Stain->Microscopy

Caption: Workflow for analyzing this compound-induced mitotic arrest.

Troubleshooting_Logic rect rect Start Experiment Yields Unexpected Results Check_Mitotic_Index Is Mitotic Index Low? Start->Check_Mitotic_Index Check_Viability Is Cell Viability Low? Check_Mitotic_Index->Check_Viability No rect_low_mi Increase this compound concentration or treatment time. Check_Mitotic_Index->rect_low_mi Yes Check_Controls Are Controls Behaving as Expected? Check_Viability->Check_Controls No rect_low_via Decrease this compound concentration or check solvent toxicity. Check_Viability->rect_low_via Yes rect_bad_controls Verify reagent quality and experimental setup. Check_Controls->rect_bad_controls No rect_ok_controls Consider off-target effects or cell line-specific responses. Check_Controls->rect_ok_controls Yes

Caption: Logical workflow for troubleshooting this compound experiments.

References

Propham Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Propham under various experimental conditions. It includes frequently asked questions, troubleshooting guides for common analytical issues, summaries of quantitative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties? A1: this compound, also known as Isopropyl N-phenylcarbamate (IPC), is a carbamate (B1207046) ester used as a pre-emergence and post-emergence herbicide and a plant growth retardant, particularly to control sprouting in stored potatoes.[1][2] It is a colorless, crystalline solid that is odorless when pure.[1] this compound is soluble in most organic solvents, including alcohols, acetone (B3395972), and esters, but has limited solubility in water.[1][2][3]

Q2: Under what general conditions is this compound considered stable? A2: this compound is stable at room temperature.[3] It is generally stable up to 100°C but can decompose at temperatures of 150°C and above.[1] It also sublimes (transitions from solid to gas) slowly at room temperature and more readily upon heating.[1] As a carbamate, it is incompatible with strong acids and bases.[2][4]

Q3: What are the primary degradation pathways for this compound? A3: this compound degrades through three main pathways:

  • Hydrolysis: The carbamate ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions, yielding N-phenylcarbamic acid and 2-propanol. The N-phenylcarbamic acid intermediate is unstable and quickly decomposes into aniline (B41778) and carbon dioxide.[2]

  • Photodegradation: While its analogue, Chlorthis compound, is reported to be stable to UV light, this compound can undergo photodecomposition.[5]

  • Microbial Degradation: This is a significant pathway for this compound degradation in soil environments. Microorganisms can utilize this compound as a carbon source, breaking it down into metabolites like aniline, catechol, 2-propanol, and ultimately carbon dioxide.[2]

Q4: What are the main degradation products of this compound? A4: The primary degradation products identified from hydrolysis and microbial degradation include aniline, 2-propanol (isopropyl alcohol), and carbon dioxide.[2] Intermediates such as N-phenylcarbamic acid and catechol have also been reported during microbial degradation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental analysis of this compound.

Q1: My this compound stock solution shows inconsistent concentrations over time. What could be the cause? A1:

  • Potential Cause 1: Solvent Evaporation. If the container is not sealed properly, solvent evaporation can concentrate the solution.

    • Solution: Use vials with tight-fitting caps, preferably with a PTFE-lined septum. Store solutions at a stable temperature, as temperature fluctuations can cause pressure changes that compromise seals.

  • Potential Cause 2: Photodegradation. If stored in clear glass under ambient light, this compound may slowly degrade.

    • Solution: Store stock solutions in amber glass vials or protect them from light by wrapping them in aluminum foil. Store in a dark cabinet or refrigerator.

  • Potential Cause 3: Hydrolysis. If using an aqueous or protic organic solvent (like methanol) that has absorbed moisture, slow hydrolysis could occur.

    • Solution: Prepare stock solutions in high-purity, dry aprotic solvents like acetone or acetonitrile (B52724) for maximum stability. Store desiccated.

Q2: I am observing rapid and unpredictable degradation of this compound in my aqueous buffer experiments. Why? A2:

  • Potential Cause 1: pH-catalyzed Hydrolysis. this compound, like other carbamates, is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2][4] The rate is often significantly faster at alkaline pH compared to neutral or acidic conditions.[6][7]

    • Solution: Carefully control and monitor the pH of your buffer throughout the experiment. Ensure your buffer has sufficient capacity to resist pH shifts. If investigating stability, run parallel experiments at controlled pH values (e.g., 4, 7, and 9) to characterize the effect of pH.

  • Potential Cause 2: Microbial Contamination. Unsterilized buffers or glassware can introduce microorganisms that may degrade this compound.

    • Solution: Use sterilized buffers and glassware for all stability studies. If microbial degradation is not the subject of the study, you can filter-sterilize the buffer or add a microbial inhibitor like sodium azide (B81097) (ensure it doesn't interfere with your analysis).

Q3: My HPLC/GC analysis shows poor peak shape (tailing) for this compound. How can I fix this? A3:

  • Potential Cause 1 (HPLC): Secondary Interactions. The amine group in this compound's structure can have secondary interactions with residual silanols on the silica-based column packing, causing peak tailing.

    • Solution: Use a column with high-purity silica (B1680970) and robust end-capping. Adding a small amount of a competing base (e.g., 0.1% formic acid or triethylamine) to the mobile phase can improve peak shape. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[8]

  • Potential Cause 2 (GC): Thermal Degradation. Carbamates can be thermally labile. High temperatures in the GC injector port can cause this compound to degrade, leading to tailing or the appearance of degradation product peaks.[9]

    • Solution: Use a lower injector temperature. If possible, use a temperature-programmable inlet and a pulsed splitless or on-column injection technique to minimize the time the analyte spends in the hot injector. Check for activity in the inlet liner; use a deactivated liner and replace it regularly.[10]

  • Potential Cause 3 (General): Column Contamination. Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column.[8] Implement a robust sample cleanup procedure (e.g., Solid Phase Extraction) to remove interferences before injection.

Q4: I have low or inconsistent recovery of this compound during sample extraction. What should I check? A4:

  • Potential Cause 1: Inefficient Extraction Solvent. The solvent may not be optimal for extracting this compound from the sample matrix (e.g., soil, water).

    • Solution: this compound is soluble in many organic solvents.[1] For aqueous samples, liquid-liquid extraction with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) is common. For soil, sonication or accelerated solvent extraction with acetone or acetonitrile is effective. Always optimize the solvent and extraction time.

  • Potential Cause 2: Analyte Loss During Solvent Evaporation. this compound sublimes and has some vapor pressure.[1] Aggressive evaporation steps (high temperature, high nitrogen flow) can lead to significant loss.

    • Solution: Evaporate solvents at a lower temperature (e.g., <40°C) using a gentle stream of nitrogen. Use a solvent-keeper (e.g., a small volume of ethylene (B1197577) glycol) if evaporating to complete dryness.

  • Potential Cause 3: Strong Adsorption to Matrix. this compound may bind strongly to soil organic matter or clays, hindering extraction.

    • Solution: Increase extraction time or use multiple extraction cycles. Modifying the pH of the extraction solvent can sometimes improve recovery by altering surface charges on the soil particles.

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize available quantitative data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol [1]
Melting Point87-90 °C[1][3]
Water Solubility179 mg/L at 25°C; 250 mg/L at 20°C[1][11]
Log P (octanol-water)2.60[1][11]
Vapor Pressure0.108 mmHg at 25°C[3]

Table 2: this compound Degradation Half-Life (DT₅₀) Data

Degradation TypeMatrix / ConditionsTemperatureHalf-Life (DT₅₀)Source
Microbial Degradation Soil16°C~15 days[2]
Soil29°C~5 days[2]
Hydrolysis Aqueous SolutionpH and temperature dependentSpecific values not found in searched literature. Degradation is generally faster at alkaline pH and higher temperatures.[6][7]
Photodegradation Aqueous SolutionWavelength dependentQuantum yield (Φ) not found in searched literature.

Note: DT₅₀ is the time required for 50% of the initial concentration to dissipate.[12][13]

Experimental Protocols

Protocol 1: Aqueous Hydrolysis Stability Study

This protocol is designed to assess the hydrolytic stability of this compound at different pH values, following general principles for pesticide stability testing.

  • Preparation of Buffers: Prepare sterile aqueous buffers at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a water-miscible organic solvent like acetonitrile or acetone.

  • Spiking: In amber glass vials, add a small, precise volume of the this compound stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 1-10 mg/L). The volume of organic solvent should be minimal (e.g., <1%) to avoid co-solvent effects.

  • Incubation: Seal the vials and place them in a constant temperature incubator (e.g., 25°C) in the dark to exclude photodegradation. Prepare triplicate samples for each pH and time point. Include a "time zero" sample.

  • Sampling: At predetermined intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove triplicate vials for each pH.

  • Analysis: Analyze the concentration of this compound remaining in each sample immediately using a validated HPLC-UV or LC-MS method.

  • Data Calculation: Plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is the negative of the slope. The half-life (DT₅₀) is calculated as 0.693 / k.

Protocol 2: Sample Preparation and Analysis by HPLC-UV

This is a general protocol for the analysis of this compound from aqueous samples.

  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., starting at 50:50 v/v). Isocratic or gradient elution can be used depending on the sample complexity.

  • Sample Preparation (from Protocol 1):

    • Take a 1 mL aliquot from the test vial.

    • If necessary, perform a liquid-liquid extraction by adding 1 mL of dichloromethane, vortexing for 1 minute, and allowing the layers to separate.

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen at <40°C.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 210 nm (or wavelength of maximum absorbance for this compound)

  • Quantification: Prepare a calibration curve using external standards of this compound in the mobile phase. Quantify the samples against the calibration curve.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound stability studies.

G This compound Degradation Pathways cluster_hydrolysis Hydrolysis cluster_microbial Microbial Degradation This compound This compound (Isopropyl N-phenylcarbamate) h_intermediate N-phenylcarbamic acid (Unstable) This compound->h_intermediate H₂O h_product2 Isopropyl Alcohol This compound->h_product2 H₂O m_product1 Aniline This compound->m_product1 Microbes m_product2 Catechol This compound->m_product2 Microbes m_product3 Isopropyl Alcohol This compound->m_product3 Microbes m_product4 CO2 This compound->m_product4 Microbes h_product1 Aniline h_intermediate->h_product1 h_product3 CO2 h_intermediate->h_product3

Caption: Primary degradation pathways of this compound via hydrolysis and microbial action.

G General Experimental Workflow for Stability Studies start Start prep_stock Prepare this compound Stock Solution start->prep_stock spike Spike Matrix with This compound Solution prep_stock->spike prep_matrix Prepare Experimental Matrix (e.g., Buffer, Soil Slurry) prep_matrix->spike incubate Incubate Under Controlled Conditions (Temp, pH, Light) spike->incubate sample Collect Samples at Predetermined Time Points incubate->sample extract Extract this compound from Matrix sample->extract analyze Analyze by HPLC or GC extract->analyze calculate Calculate Concentration & Degradation Rate (DT₅₀) analyze->calculate end End calculate->end

Caption: A typical workflow for conducting a this compound stability or degradation study.

G Troubleshooting Workflow for Inconsistent Analytical Results rect_node rect_node start Inconsistent Results? check_system Is System Suitability (SST) Passing? start->check_system check_prep Are Standards & Samples Prepared Correctly? check_system->check_prep Yes solve_system Troubleshoot Instrument: - Check for leaks - Verify temperatures - Clean/replace liner/column - Check mobile/carrier gas check_system->solve_system No check_matrix Is Matrix Interference Suspected? check_prep->check_matrix Yes solve_prep Review Procedures: - Recalibrate balance - Use fresh solvents - Check calculations - Re-prepare standards check_prep->solve_prep No solve_matrix Improve Sample Cleanup: - Implement SPE - Use matrix-matched standards - Dilute sample if possible check_matrix->solve_matrix Yes end Problem Resolved check_matrix->end No solve_system->end solve_prep->end solve_matrix->end

Caption: A logical decision tree for troubleshooting inconsistent analytical results.

References

Technical Support Center: Propham-Based Herbicide Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propham-based herbicides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a carbamate (B1207046) herbicide that acts as a mitotic inhibitor. Its primary mechanism involves the disruption of microtubule assembly in plant cells. This interference with microtubule function inhibits cell division and elongation, ultimately leading to the death of susceptible plants. This compound's effects are most pronounced during seed germination and early seedling growth.

Q2: What are the typical physical and chemical properties of this compound?

This compound is a colorless crystalline solid with low water solubility. It is soluble in various organic solvents such as esters, alcohols, and acetone. This compound is relatively stable but can sublime at room temperature and decompose at temperatures above 150°C.

Q3: How does this compound behave in the soil?

This compound has very high mobility in soil due to its low adsorption to soil particles. Its persistence in soil, measured by its half-life, can vary significantly depending on environmental conditions such as soil type, moisture, temperature, and microbial activity. Generally, conditions that favor microbial activity, such as warmer temperatures and adequate moisture, lead to faster degradation of this compound.

Q4: Are there analytical standards available for this compound?

Yes, high-purity analytical standards for this compound are commercially available and are essential for accurate residue analysis in food and environmental samples.

Troubleshooting Guides

Issue 1: Inconsistent or No Weed Control Efficacy

Question: My this compound application is showing little to no effect on the target weeds, or the results are highly variable. What are the possible causes and solutions?

Possible Causes:

  • Weed Growth Stage: this compound is most effective on germinating seeds and young seedlings. Efficacy decreases significantly on established weeds.

  • Environmental Conditions:

    • Soil Moisture: Low soil moisture can reduce the uptake of this compound by plant roots. Conversely, excessive moisture can lead to leaching of the herbicide away from the target zone.

    • Temperature: Low temperatures can slow down the metabolic processes of both the plant and soil microbes, reducing herbicide uptake and degradation, which can affect efficacy.

    • Soil Type and Organic Matter: Soils with high clay or organic matter content may adsorb this compound, reducing its bioavailability for weed uptake.

  • Herbicide Application:

    • Incorrect Dosage: Using a lower-than-recommended dose will likely result in poor weed control.

    • Non-uniform Application: Uneven application can lead to patches of uncontrolled weeds.

  • Herbicide Resistance: The target weed population may have developed resistance to this compound or other herbicides with a similar mode of action.

Troubleshooting Steps:

  • Verify Application Timing: Ensure this compound was applied at the pre-emergence or early post-emergence stage of the target weeds.

  • Assess Environmental Conditions: Review soil moisture and temperature records around the time of application. Future applications should be timed to coincide with optimal conditions.

  • Evaluate Soil Characteristics: Analyze the soil composition. Higher doses of this compound may be necessary for soils with high organic matter or clay content, in accordance with label recommendations.

  • Calibrate Application Equipment: Ensure your sprayer is properly calibrated to deliver the correct and a uniform application of the herbicide.

  • Conduct a Herbicide Resistance Test: If you suspect resistance, collect seeds from the surviving weeds and perform a resistance bioassay.

Issue 2: Off-Target Phytotoxicity

Question: I am observing damage to my non-target crops or desirable plants after a this compound application. What could be the cause and how can I diagnose it?

Possible Causes:

  • Herbicide Drift: Wind can carry spray droplets to adjacent non-target plants during application.

  • Herbicide Volatilization and Redeposition: this compound has a tendency to sublime, meaning it can turn into a gas and then redeposit on nearby plants, especially under high-temperature conditions.

  • Soil Mobility: Due to its high mobility in soil, this compound can move with water to areas with non-target plants.

  • Incorrect Application: Accidental direct spraying of non-target species.

  • Plant Susceptibility: Different plant species have varying levels of tolerance to this compound.

Symptoms of Phytotoxicity:

  • Stunted growth

  • Chlorosis (yellowing of leaves)

  • Leaf distortion (curling, cupping)

  • Necrosis (browning and death of plant tissue)

Diagnosis and Mitigation:

  • Observe Symptom Patterns: Damage from drift will often show a gradient, with more severe symptoms closer to the application area. Volatilization damage may appear more widespread.

  • Review Application Records: Check wind speed and direction during application.

  • Soil and Water Management: Avoid over-irrigation that could lead to herbicide movement in the soil.

  • Create Buffer Zones: Leave an untreated buffer area between the application site and sensitive non-target plants.

  • Select Appropriate Formulations: Granular formulations may have lower drift potential than liquid sprays.

Issue 3: Unexpectedly Fast or Slow this compound Degradation in Soil

Question: My this compound seems to be breaking down much faster or slower than expected in my soil degradation studies. What factors could be influencing this?

Possible Causes for Faster Degradation:

  • Enhanced Microbial Degradation: Repeated applications of this compound or other carbamate herbicides can lead to an increase in the population of soil microorganisms that can degrade the herbicide, resulting in a shorter half-life.

  • Optimal Environmental Conditions: Warm, moist, and well-aerated soils with a neutral pH promote microbial activity and thus, faster degradation.

Possible Causes for Slower Degradation:

  • Low Microbial Activity: Cold, dry, or waterlogged soils can inhibit microbial activity, leading to slower degradation.

  • Soil Properties: Very high or low soil pH can negatively impact the microbial populations responsible for degradation.

  • Soil Sterilization: If soil samples were sterilized (e.g., autoclaved), microbial degradation will be eliminated.

Troubleshooting Steps:

  • Characterize Your Soil: Analyze the soil for pH, organic matter content, and microbial biomass.

  • Monitor Incubation Conditions: Ensure consistent and optimal temperature and moisture levels in your laboratory studies.

  • Review Herbicide Application History: For field studies, consider the history of herbicide use in that location.

  • Include Control Groups: Use sterilized soil as a control to differentiate between microbial and chemical degradation.

Quantitative Data Summary

Table 1: this compound Soil Persistence (Half-life)

Soil TypeTemperature (°C)Moisture LevelHalf-life (Days)Reference
Sandy Loam25Field Capacity10 - 31
Clay Loam2060% WHC~25Assumed from general data
Silt Loam15Field Capacity60 - 120

Note: These values are approximate and can vary significantly based on specific environmental conditions.

Table 2: this compound Efficacy on Selected Weed Species

Weed SpeciesGrowth StageApplication Rate ( kg/ha )Control Efficacy (%)Reference
Wild Oat (Avena fatua)Pre-emergence2.0> 90General Knowledge
Annual Bluegrass (Poa annua)Pre-emergence1.5> 85General Knowledge
Chickweed (Stellaria media)Early Post-emergence2.5~80General Knowledge

Note: Efficacy is dependent on environmental conditions and potential herbicide resistance.

Experimental Protocols

Protocol 1: this compound Efficacy Bioassay

Objective: To determine the efficacy of this compound on a target weed species.

Materials:

  • This compound analytical standard or formulated product

  • Seeds of the target weed species and a known susceptible species (control)

  • Pots or trays filled with a standardized soil mix

  • Growth chamber or greenhouse with controlled temperature and light

  • Spraying equipment calibrated for small-scale applications

Methodology:

  • Seed Planting: Sow a known number of seeds of the target and susceptible weed species in pots.

  • Herbicide Application:

    • Pre-emergence: Apply this compound at a range of concentrations to the soil surface immediately after planting.

    • Post-emergence: Allow seedlings to reach a specific growth stage (e.g., two-leaf stage) before applying this compound.

  • Incubation: Place the pots in a growth chamber or greenhouse with optimal conditions for plant growth.

  • Data Collection: After a set period (e.g., 21 days), assess the following parameters:

    • Germination percentage

    • Seedling survival rate

    • Plant height and biomass (fresh and dry weight)

    • Visual injury rating (on a scale of 0-100%)

  • Data Analysis: Compare the results of the this compound-treated plants to the untreated controls to determine the concentration-response relationship and the effective dose.

Protocol 2: this compound Soil Degradation Study

Objective: To determine the half-life of this compound in a specific soil type.

Materials:

  • Radiolabeled (e.g., ¹⁴C) or non-labeled this compound

  • Fresh soil samples, sieved to <2mm

  • Incubation vessels

  • Analytical instrumentation for this compound quantification (e.g., HPLC, GC-MS)

  • Scintillation counter (if using radiolabeled this compound)

Methodology:

  • Soil Preparation: Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) and pre-incubate for several days to stabilize microbial activity.

  • This compound Application: Apply a known concentration of this compound to the soil samples and mix thoroughly.

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature.

  • Sampling: At specified time intervals, collect soil subsamples.

  • Extraction and Analysis: Extract this compound from the soil samples using an appropriate solvent and quantify its concentration using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound over time and calculate the half-life using first-order degradation kinetics.

Visualizations

Propham_Mode_of_Action This compound This compound This compound->Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellDivision Cell Division (Mitosis) Microtubule->CellDivision PlantGrowth Plant Growth & Elongation CellDivision->PlantGrowth Inhibition->Microtubule Disrupts Polymerization

Caption: this compound's mechanism of action, disrupting microtubule polymerization and inhibiting cell division.

Experimental_Workflow_Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare Soil & Pots B 2. Sow Weed Seeds A->B C 3. Apply this compound (Pre/Post-emergence) B->C D 4. Incubate in Controlled Environment C->D E 5. Assess Plant Growth & Injury D->E F 6. Analyze Data & Determine Efficacy E->F

Caption: A typical experimental workflow for assessing this compound's herbicidal efficacy.

Troubleshooting Propham crystallization in solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propham crystallization in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing this compound?

A1: this compound, a carbamate (B1207046) ester, is soluble in a range of organic solvents. The most commonly effective solvents for recrystallization are alcohols (such as ethanol (B145695) and isopropanol) and acetone.[1][2] The ideal solvent will dissolve this compound completely at an elevated temperature but sparingly at lower temperatures, allowing for high recovery of pure crystals upon cooling.

Q2: Why is my this compound "oiling out" instead of crystallizing?

A2: "Oiling out" occurs when this compound separates from the solution as a liquid phase rather than solid crystals. This typically happens if the solution is too concentrated, if the cooling rate is too rapid, or if impurities are present that depress the melting point of the solid.[3][4] To resolve this, try using a more dilute solution, slowing the cooling process, or adding a seed crystal to encourage nucleation.

Q3: How can I improve the yield of my this compound crystallization?

A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the this compound.[4] After dissolution, allowing the solution to cool slowly to room temperature and then transferring it to an ice bath can promote maximum crystal formation.[5] Minimizing the number of transfers and ensuring all equipment is clean can also prevent loss of material.

Q4: What is the typical morphology of this compound crystals?

A4: this compound typically forms colorless crystalline needles or flakes.[1][6] The specific morphology can be influenced by the solvent system, cooling rate, and the presence of any impurities.

Troubleshooting Guides

Issue 1: No Crystal Formation Upon Cooling

If this compound fails to crystallize from the solution after cooling, consider the following troubleshooting steps.

Troubleshooting Workflow for No Crystal Formation

No_Crystal_Formation start Solution remains clear upon cooling check_concentration Is the solution supersaturated? start->check_concentration induce_nucleation Induce Nucleation check_concentration->induce_nucleation Yes reduce_volume Reduce Solvent Volume check_concentration->reduce_volume No seed_crystal Add a seed crystal induce_nucleation->seed_crystal scratch_flask Scratch inner surface of the flask induce_nucleation->scratch_flask evaporate Gently evaporate some solvent and allow to cool again reduce_volume->evaporate success Crystals Form seed_crystal->success scratch_flask->success evaporate->success

Caption: Troubleshooting steps for when no crystals are formed.

Issue 2: Oiling Out Instead of Crystallization

When this compound separates as an oil, the following steps can be taken to promote solid crystal formation.

Troubleshooting Workflow for Oiling Out

Oiling_Out start Oily droplets form upon cooling reheat Reheat the solution to dissolve the oil start->reheat add_solvent Add a small amount of additional solvent reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool success Crystals Form slow_cool->success failure Oiling out persists slow_cool->failure If oiling persists change_solvent Consider a different solvent system change_solvent->reheat failure->change_solvent

Caption: Troubleshooting steps for when the compound oils out.

Issue 3: Poor Crystal Quality (Small or Impure Crystals)

For issues related to small, needle-like, or seemingly impure crystals, the following optimization workflow is recommended.

Troubleshooting Workflow for Poor Crystal Quality

Poor_Crystal_Quality start Crystals are small, discolored, or have a wide melting point range check_cooling Was the cooling rate too fast? start->check_cooling slow_cooling Employ slower cooling check_cooling->slow_cooling Yes check_impurities Are insoluble impurities present? check_cooling->check_impurities No success High-quality crystals obtained slow_cooling->success hot_filtration Perform hot filtration check_impurities->hot_filtration Yes check_solvent Is the solvent appropriate? check_impurities->check_solvent No hot_filtration->success solvent_screen Perform a solvent screen check_solvent->solvent_screen solvent_screen->success

Caption: Troubleshooting steps for improving poor crystal quality.

Data Presentation

The following tables provide estimated solubility data for this compound in common recrystallization solvents at various temperatures. Please note that these are estimations based on the general behavior of carbamates and should be confirmed experimentally.

Table 1: Estimated Solubility of this compound in Ethanol

Temperature (°C)Estimated Solubility ( g/100 mL)
0~1.5
20~5.0
40~15.0
60~40.0
78 (Boiling Point)> 100

Table 2: Estimated Solubility of this compound in Acetone

Temperature (°C)Estimated Solubility ( g/100 mL)
0~10.0
20~30.0
40~70.0
56 (Boiling Point)> 150

Table 3: Estimated Solubility of this compound in Isopropanol

Temperature (°C)Estimated Solubility ( g/100 mL)
0~1.0
20~4.0
40~12.0
60~35.0
82 (Boiling Point)> 90.0

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

This protocol details a standard procedure for the purification of this compound using ethanol as the solvent.

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound solid

  • 95% Ethanol

  • Deionized water (for ice bath)

  • Erlenmeyer flasks (various sizes)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of 95% ethanol (e.g., 20 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the this compound is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed, perform a hot gravity filtration.

    • Pre-heat a separate Erlenmeyer flask and a funnel with a fluted filter paper on the hot plate.

    • Quickly pour the hot this compound solution through the hot funnel to remove insoluble materials.

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should be observed.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation and Washing:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of cold ethanol.

    • Pour the cold crystal slurry into the Buchner funnel and apply vacuum to collect the crystals.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified this compound to assess its purity.

    • Calculate the percent recovery.

Experimental Workflow for this compound Recrystallization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filter Hot filtration (optional) dissolve->hot_filter cool Slowly cool to room temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry crystals wash->dry end Pure this compound Crystals dry->end

References

Technical Support Center: Enhancing Propham Efficacy in Potentially Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the herbicide Propham. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments, particularly concerning potential resistance in weed biotypes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a carbamate (B1207046) herbicide that acts as a mitotic inhibitor.[1] It disrupts cell division by interfering with microtubule polymerization, a critical process for the formation of the mitotic spindle during mitosis.[1] This disruption ultimately halts plant tissue growth.

Q2: What are the signs of potential this compound resistance in my weed population?

Observing a lack of efficacy with this compound at recommended application rates, where it was previously effective, is a primary indicator of potential resistance. You may notice that a particular weed species, which was once susceptible, is now surviving and reproducing after treatment.

Q3: What are the known mechanisms of herbicide resistance, and how might they apply to this compound?

There are two main categories of herbicide resistance:

  • Target-Site Resistance (TSR): This occurs when there is a genetic mutation in the target protein that the herbicide binds to.[2][3][4][5] For this compound, the target is likely tubulin, a key protein in microtubule formation. A mutation in the gene encoding tubulin could prevent this compound from binding effectively, rendering the herbicide ineffective.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a toxic concentration.[2][5] This can include:

    • Enhanced Metabolism: The resistant plant may have evolved enzymes, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, that rapidly break down this compound into non-toxic metabolites.[5][6]

    • Reduced Absorption or Translocation: The resistant plant may absorb less of the herbicide or be less efficient at moving it to the target site within the plant.

    • Sequestration: The herbicide may be transported and stored in cellular compartments, like the vacuole, where it cannot interact with its target.[5]

Q4: Are there any specific weed biotypes known to be resistant to this compound?

While extensive databases of herbicide-resistant weeds exist, documented cases of resistance specifically to this compound are not as widely reported as for other herbicides like glyphosate (B1671968) or ALS inhibitors. However, the principles of resistance development suggest that any weed population with sufficient genetic diversity and under consistent selection pressure from this compound could potentially evolve resistance. Researchers should be vigilant for reduced efficacy in species historically controlled by this compound, such as Stellaria media (chickweed) and Polygonum aviculare (knotgrass).

Q5: How can I experimentally confirm this compound resistance in a weed biotype?

Confirmation of resistance typically involves a series of controlled experiments. A dose-response assay is the gold standard for quantifying the level of resistance. This involves treating the suspected resistant population and a known susceptible population with a range of this compound concentrations and comparing the dose required to achieve 50% growth inhibition (GR50) or 50% mortality (LD50). A significant increase in the GR50 or LD50 for the suspected resistant population confirms resistance.

Troubleshooting Guides

Issue: Reduced this compound efficacy observed in the field or greenhouse.

Possible Cause & Troubleshooting Steps:

  • Improper Application:

    • Verify Protocol: Double-check your application protocol, including concentration, spray volume, and environmental conditions (e.g., temperature, humidity).

    • Equipment Calibration: Ensure your spray equipment is properly calibrated to deliver the intended dose.

  • Environmental Factors:

    • Soil Type: this compound can be less effective in soils with high organic matter content due to adsorption.

    • Weather Conditions: Rainfall shortly after application can wash the herbicide away before it is absorbed.

  • Weed Growth Stage:

    • Optimal Timing: this compound is most effective on small, actively growing weeds. Efficacy may be reduced on larger, more mature plants.

  • Potential Herbicide Resistance:

    • Conduct a Dose-Response Assay: Follow the experimental protocol outlined below to quantify the level of resistance.

    • Investigate Mechanism: If resistance is confirmed, further experiments can be designed to investigate the underlying mechanism (TSR vs. NTSR).

Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental results. The following table templates are provided for recording and comparing data from your this compound resistance studies.

Table 1: Dose-Response Data for this compound on Susceptible and Potentially Resistant Weed Biotypes

This compound Concentration (µM)Susceptible Biotype - Growth Inhibition (%)Potentially Resistant Biotype - Growth Inhibition (%)
0 (Control)
X
2X
4X
8X
16X
GR50 (µM)
Resistance Index (RI = GR50 Resistant / GR50 Susceptible)

Table 2: Investigating Non-Target-Site Resistance with Synergists

TreatmentSusceptible Biotype - Growth Inhibition (%)Resistant Biotype - Growth Inhibition (%)
This compound (X µM)
Synergist A (e.g., P450 inhibitor)
This compound (X µM) + Synergist A
Synergist B (e.g., GST inhibitor)
This compound (X µM) + Synergist B

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

Objective: To determine the level of resistance to this compound in a weed biotype compared to a susceptible control.

Materials:

  • Seeds of suspected resistant and known susceptible weed biotypes.

  • Pots or trays with appropriate soil mix.

  • This compound stock solution.

  • Controlled environment growth chamber or greenhouse.

  • Herbicide sprayer with calibrated nozzles.

Methodology:

  • Plant Preparation:

    • Sow seeds of both biotypes in separate pots or trays.

    • Grow plants under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 5 plants).

    • Allow plants to reach the 2-4 true leaf stage.

  • Herbicide Application:

    • Prepare a series of this compound dilutions (e.g., 0, 0.5X, 1X, 2X, 4X, 8X, 16X of the recommended field rate).

    • Randomly assign treatments to pots of each biotype, ensuring at least three replicates per treatment.

    • Apply the herbicide solutions evenly to the plants using a calibrated sprayer.

    • Include an untreated control (sprayed with water and any solvent/surfactant used in the herbicide formulation).

  • Data Collection and Analysis:

    • Return plants to the growth chamber.

    • After a set period (e.g., 14-21 days), visually assess plant injury or measure plant biomass (e.g., fresh or dry weight).

    • Calculate the percent growth inhibition relative to the untreated control for each concentration.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 for each biotype.

    • Calculate the Resistance Index (RI) by dividing the GR50 of the resistant biotype by the GR50 of the susceptible biotype.

Visualizations

The following diagrams illustrate key concepts in this compound efficacy and resistance.

Conceptual Workflow for Investigating this compound Resistance A Observation: Reduced this compound Efficacy B Troubleshooting: Application & Environmental Factors A->B C Hypothesis: Herbicide Resistance B->C D Experiment 1: Dose-Response Assay C->D E Result: Resistance Confirmed (RI > 1) D->E Significant difference in GR50 F Result: No Resistance (RI ≈ 1) D->F No significant difference in GR50 G Experiment 2: Investigate Resistance Mechanism E->G H Target-Site Resistance (TSR) (e.g., Tubulin Gene Sequencing) G->H I Non-Target-Site Resistance (NTSR) (e.g., Metabolism Studies with Synergists) G->I J Develop Integrated Weed Management Strategy H->J I->J

Caption: Workflow for investigating and managing suspected this compound resistance.

Potential Mechanisms of this compound Resistance cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) A This compound B Tubulin Protein (Wild Type) A->B Binds C Microtubule Assembly A->C Inhibits E Mutated Tubulin Protein A->E B->C D Cell Division Inhibited C->D F No Binding E->F G Normal Cell Division E->G H This compound I Enhanced Metabolism (e.g., P450s, GSTs) H->I K Reduced amount of This compound reaches target J Non-toxic Metabolites I->J

Caption: Comparison of Target-Site and Non-Target-Site resistance to this compound.

References

Methods to prevent Propham degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for professionals working with Propham. This resource provides in-depth guidance to help you navigate the challenges of this compound analysis, with a focus on preventing degradation during sample preparation to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is a carbamate (B1207046) herbicide and plant growth regulator used to control weeds and inhibit sprouting in crops like potatoes.[1] As a carbamate, this compound is susceptible to degradation, primarily through hydrolysis of its ester linkage. This breakdown can be catalyzed by acids, bases, or enzymes, leading to the formation of other molecules.[2] Degradation during sample preparation results in an underestimation of the actual this compound concentration in the sample, leading to inaccurate data for residue level determination, pharmacokinetic studies, or efficacy assessments.

Q2: What are the main factors that cause this compound degradation during sample preparation?

The primary factors contributing to the degradation of this compound, and carbamates in general, during sample preparation are:

  • pH: this compound is highly susceptible to hydrolysis, especially under alkaline conditions (high pH). While it is more stable in neutral to slightly acidic conditions, both acid- and base-catalyzed hydrolysis can occur.

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[2] Each step of the sample preparation process, from collection to analysis, is sensitive to temperature.

  • Enzymatic Degradation: Biological samples from plants, animals, or soil contain enzymes that can metabolize this compound, leading to its degradation.

Q3: How can I prevent this compound degradation during sample collection and storage?

To maintain the integrity of your samples from collection to analysis, it is crucial to control the factors that promote degradation:

  • Temperature Control: Keep samples cold. For short-term storage and transport, refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or below.[2]

  • pH Adjustment: For aqueous samples, consider adjusting the pH to a slightly acidic range (around pH 4-5) immediately after collection. This can be achieved by using collection vials pre-loaded with a suitable acidifying agent.

  • Light Protection: Store samples in amber glass containers to prevent potential photodegradation, especially if they will be exposed to light for extended periods.

Troubleshooting Guide: this compound Degradation Issues

This guide will help you identify and resolve common issues related to this compound degradation during your analytical workflow.

Problem: Low or inconsistent this compound recovery.

// Nodes start [label="Low/Inconsistent\nthis compound Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Is sample/solvent pH\ncontrolled (acidic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_pH [label="Adjust pH of samples and\nsolvents to slightly acidic range.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Are samples and extracts\nkept cold (<4°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; control_temp [label="Implement strict temperature control:\n- Use ice baths\n- Pre-chill solvents/equipment\n- Refrigerated centrifuge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_matrix [label="Is the sample a\nbiological matrix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; inhibit_enzymes [label="Inactivate enzymes:\n- Immediate freezing\n- Use of enzyme inhibitors\n- pH adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_extraction [label="Is the extraction\nmethod efficient?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize_extraction [label="Optimize extraction:\n- Use appropriate solvent (e.g., ACN)\n- Ensure thorough homogenization\n- Validate with spiked samples", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Improved this compound\nRecovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_pH; check_pH -> check_temp [label="Yes"]; check_pH -> adjust_pH [label="No"]; adjust_pH -> check_temp; check_temp -> check_matrix [label="Yes"]; check_temp -> control_temp [label="No"]; control_temp -> check_matrix; check_matrix -> inhibit_enzymes [label="Yes"]; check_matrix -> check_extraction [label="No"]; inhibit_enzymes -> check_extraction; check_extraction -> solution [label="Yes"]; check_extraction -> optimize_extraction [label="No"]; optimize_extraction -> solution; } dot Caption: Troubleshooting workflow for low this compound recovery.

Data on this compound and Carbamate Stability

While comprehensive quantitative data on this compound's hydrolytic stability across a wide range of pH and temperature is limited in publicly available literature, the following tables provide some key data points for this compound and representative data for the carbamate class to illustrate the general principles of degradation.

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Half-life (DT₅₀)
72010,000 days

Data suggests this compound is very stable at neutral pH and room temperature in the absence of other catalytic factors.

Table 2: Representative Hydrolytic Stability of Carbamates (Illustrative)

pHTemperature (°C)Half-life (DT₅₀)
52270 days
72224 hours
92210 minutes
6257.5 days
72518 hours
8251.8 hours

This illustrative data for other carbamates demonstrates the significant impact of pH on stability, with degradation rates increasing dramatically under alkaline conditions.[3]

Experimental Protocols

Below are detailed methodologies for the extraction and cleanup of this compound from various matrices, designed to minimize degradation.

Protocol 1: QuEChERS-based Extraction of this compound from Potato

This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

Materials:

  • Homogenized potato sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge (refrigerated, if possible)

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized potato sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting Out:

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and shake for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Final Centrifugation:

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup weigh 1. Weigh 10g homogenized potato sample add_acn 2. Add 10mL Acetonitrile weigh->add_acn shake1 3. Shake vigorously (1 min) add_acn->shake1 add_salts 4. Add MgSO4 and NaCl shake1->add_salts shake2 5. Shake vigorously (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (≥3000 rpm, 5 min) shake2->centrifuge1 transfer_supernatant 7. Transfer 1mL supernatant to d-SPE tube centrifuge1->transfer_supernatant vortex 8. Vortex (30 sec) transfer_supernatant->vortex d_spe_tube d-SPE tube contains: 150mg MgSO4 50mg PSA centrifuge2 9. Centrifuge (high speed, 2 min) vortex->centrifuge2 analysis 10. Analyze supernatant (LC-MS/MS or GC-MS) centrifuge2->analysis

Protocol 2: Extraction of this compound from Animal Tissues

This protocol is suitable for the analysis of this compound residues in muscle, fat, liver, and kidney.

Materials:

  • Homogenized animal tissue sample

  • Acetone (B3395972), HPLC grade

  • n-Hexane, HPLC grade

  • 10% (w/v) Sodium chloride solution

  • Anhydrous sodium sulfate

  • Diethylene glycol-acetone solution (2% v/v)

  • Homogenizer

  • Suction filtration apparatus

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Extraction:

    • Add 100 mL of acetone to 10.0 g of the homogenized tissue sample.

    • Homogenize and filter with suction.

    • Add 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.

    • Combine the filtrates and add acetone to make a final volume of 200 mL.

  • Liquid-Liquid Partitioning:

    • Take a 20 mL aliquot of the extract and concentrate to about 3 mL at a temperature below 40°C.

    • Add 100 mL of 10% (w/v) sodium chloride solution.

    • Extract twice with 100 mL and then 50 mL of n-hexane in a separatory funnel.

  • Drying and Concentration:

    • Combine the n-hexane extracts and dry with anhydrous sodium sulfate.

    • Filter and add 0.2 mL of 2% diethylene glycol-acetone solution.

    • Concentrate the filtrate at a temperature below 40°C to remove the solvent.

  • Reconstitution: Dissolve the residue in a suitable solvent for chromatographic analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is designed for the cleanup and concentration of this compound from water samples.

Materials:

  • Water sample

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Octadecylsilanized (C18) silica (B1680970) gel SPE cartridge (e.g., 1000 mg)

  • Ethylenediamine-N-propylsilanized silica gel SPE cartridge (e.g., 500 mg)

  • SPE manifold

Procedure:

  • SPE Cartridge Conditioning (C18):

    • Sequentially pass 10 mL of acetonitrile and 10 mL of acetone/water (1:4, v/v) through the C18 cartridge. Discard the effluents.

  • SPE Cartridge Conditioning (Ethylenediamine-N-propylsilanized):

    • Pass 10 mL of acetonitrile/water (7:3, v/v) through the cartridge.

  • Sample Loading:

    • Load the water sample (previously filtered if necessary) onto the conditioned C18 cartridge.

  • Elution:

    • Elute the this compound from the cartridge with a suitable solvent, such as acetonitrile.

  • Concentration and Analysis:

    • The eluate can be concentrated and reconstituted in a suitable solvent for analysis.

References

Technical Support Center: Optimizing Propham Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing incubation times and troubleshooting experiments involving Propham treatment in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound (Isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide that functions as a microtubule-disrupting agent. In cell culture, its primary mechanism of action is the inhibition of microtubule polymerization. This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, treatment with this compound leads to an arrest of the cell cycle in the G2/M phase, which can ultimately trigger apoptosis (programmed cell death).

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

This compound is a hydrophobic compound with low solubility in water. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

Stock Solution Preparation Protocol:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-100 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q3: What are typical starting concentrations and incubation times for this compound treatment?

The optimal concentration and incubation time for this compound treatment are highly dependent on the cell line and the experimental endpoint being measured (e.g., cytotoxicity, cell cycle arrest, apoptosis). Based on available data for microtubule-disrupting agents and related compounds, a good starting point is to perform a dose-response and time-course experiment.

Cell LineStarting Concentration Range (µM)Incubation Time Range (hours)
HeLa (Cervical Cancer)10 - 20024, 48, 72
MCF-7 (Breast Cancer)10 - 20024, 48, 72
A549 (Lung Cancer)10 - 20024, 48, 72

Note: The table above provides general guidance. It is crucial to determine the optimal conditions for your specific cell line and experimental setup empirically.

Troubleshooting Guides

This section addresses common issues that may arise during this compound treatment experiments.

Issue 1: Low or no observable effect of this compound on cells.

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal effective dose for your cell line.
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for observing the desired effect.
Compound Instability This compound may degrade in aqueous culture medium at 37°C over extended periods. Prepare fresh dilutions from a frozen stock for each experiment.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to microtubule-disrupting agents. Consider using a different cell line or a positive control compound known to be effective.

Issue 2: High levels of cell death, even at low this compound concentrations.

Possible Cause Troubleshooting Step
High Cell Sensitivity Your cell line may be particularly sensitive to this compound. Use a lower range of concentrations in your dose-response experiments.
DMSO Toxicity Ensure the final concentration of DMSO in your culture medium is non-toxic (≤ 0.1%). Run a vehicle control with the highest concentration of DMSO used.
Sub-optimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed cells can be more susceptible to drug treatment.

Issue 3: Precipitation of this compound in the cell culture medium.

Possible Cause Troubleshooting Step
Poor Solubility This compound is hydrophobic. When diluting the DMSO stock solution into the aqueous culture medium, do so by adding the stock solution to the medium while gently vortexing to ensure rapid and even dispersion. Avoid adding medium directly to the concentrated stock.
High Final Concentration If precipitation occurs at higher concentrations, you may have exceeded the solubility limit of this compound in the medium. Try using a lower final concentration.
Media Components Components in the serum or media supplements may interact with this compound, causing precipitation. Test the solubility of this compound in your specific complete medium.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of this compound's effect on the microtubule network.

Materials:

  • Cells grown on sterile glass coverslips

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

Procedure:

  • Treat cells grown on coverslips with the desired concentration of this compound for the optimal incubation time.

  • Wash the cells with PBS.

  • Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol (B129727) for 10 minutes at -20°C.

  • Wash the cells with PBS. If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep_cells Seed Cells treat_cells Treat Cells with this compound prep_cells->treat_cells prep_this compound Prepare this compound Dilutions prep_this compound->treat_cells incubate Incubate for Optimal Time treat_cells->incubate viability Cell Viability Assay incubate->viability if_staining Immunofluorescence incubate->if_staining cell_cycle Cell Cycle Analysis incubate->cell_cycle

Caption: Experimental workflow for this compound treatment and analysis.

G2M_arrest_pathway cluster_cdk CDK1 Activation Control This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle leads to disruption of G2M G2/M Arrest Spindle->G2M defects activate checkpoint Cdc25C_p Cdc25C (inactive, phosphorylated) Cdc25C Cdc25C (active) Cdc25C_p->Cdc25C dephosphorylation Cdk1_p CDK1-Cyclin B1 (inactive, phosphorylated) Cdc25C->Cdk1_p activates Cdk1 CDK1-Cyclin B1 (active) Cdk1_p->Cdk1 dephosphorylation G2M->Cdc25C checkpoint inhibits

Caption: this compound-induced G2/M cell cycle arrest pathway.

References

Technical Support Center: Propham Interference in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues when using Propham in experiments involving fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a carbamate (B1207046) herbicide that functions as a mitotic inhibitor.[1] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division.[2][3][4] By interfering with the formation of the mitotic spindle, this compound causes cells to arrest in mitosis, which can lead to apoptosis (programmed cell death).[2][3]

Q2: Can this compound directly interfere with my fluorescent dyes or signal?

A2: While specific data on this compound's spectral properties are not widely published, any small molecule compound can potentially interfere with fluorescence assays.[5][6][7] Potential interferences include autofluorescence (the compound itself fluoresces) or fluorescence quenching (the compound reduces the signal from the fluorophore).[5][6][8] It is crucial to perform controls to test for these effects.

Q3: I am staining for tubulin and my microtubule network looks fragmented or absent after this compound treatment. Is this an artifact?

A3: This is the expected biological effect of this compound, not a technical artifact. This compound inhibits microtubule polymerization, leading to the disassembly of the microtubule cytoskeleton.[2][4][9] Therefore, a diffuse or punctate tubulin signal is the anticipated outcome of successful treatment.

Q4: My cells treated with this compound show a dramatic increase in the number of rounded, mitotic cells. Why is this happening?

A4: This is a direct consequence of this compound's mechanism of action. As a microtubule-destabilizing agent, it prevents the formation of a functional mitotic spindle, which is necessary for chromosomes to align and segregate properly.[3][9] This engages cell cycle surveillance mechanisms, causing cells to arrest in mitosis.[3][10]

Q5: After prolonged exposure to this compound, I see signs of cell death in my fluorescence images (e.g., nuclear condensation, membrane blebbing). Is this related to the microtubule disruption?

A5: Yes. A prolonged stall in mitosis induced by microtubule-targeting agents like this compound can trigger apoptosis or mitotic catastrophe.[3][11] Therefore, observing markers of cell death is a plausible downstream consequence of the initial mitotic arrest.

Troubleshooting Guides

Issue 1: Unexpected or Absent Microtubule Staining

If you are performing immunofluorescence for α- or β-tubulin, this compound treatment should result in a disrupted microtubule network.

Observation Potential Cause Troubleshooting Step
Diffuse/Punctate Signal Expected Biological Effect This is the intended outcome of this compound treatment. Compare with an untreated (vehicle) control to confirm the difference in microtubule structure.
No Signal Antibody/Staining Failure Verify your immunofluorescence protocol with an untreated control sample where you expect to see intact microtubules. Check antibody concentrations and incubation times.[12][13][14]
High Background Non-specific Antibody Binding Optimize blocking steps and antibody dilutions. Use a secondary-antibody-only control to check for non-specific binding.[12][13]
Issue 2: Potential Direct Compound Interference (Autofluorescence or Quenching)

It is essential to rule out direct optical interference from this compound itself. Many organic small molecules can exhibit autofluorescence, particularly at shorter wavelengths (blue/green channels).[5][6][15]

Observation Potential Cause Troubleshooting Step
High background fluorescence in all channels, even in unstained, this compound-treated cells. Compound Autofluorescence Perform a control experiment to measure the intrinsic fluorescence of this compound. See Protocol 2 below.
Weaker than expected signal in this compound-treated samples compared to positive controls. Fluorescence Quenching Perform a quenching control assay to see if this compound is diminishing the signal from your fluorophore. See Protocol 3 below.
Fluorescent precipitates or crystals in the image. Compound Precipitation Visually inspect the wells for precipitation.[8] Ensure this compound is fully dissolved in your media at the working concentration. Lower the concentration if solubility is an issue.[1]
Issue 3: Artifacts from Cytotoxicity

High concentrations or prolonged exposure to this compound can lead to cell death, which can cause secondary artifacts in fluorescence imaging.[5][16]

Observation Potential Cause Troubleshooting Step
Increased, non-specific staining with viability dyes (e.g., Propidium Iodide). Loss of Membrane Integrity This is an indicator of cell death. Quantify it as part of your experiment using a dedicated cytotoxicity assay. See Protocol 4 .
Cells detaching from the culture surface. Compound-induced Cytotoxicity Use a lower concentration of this compound or reduce the treatment duration. Confirm the cytotoxic threshold for your cell line.
Irregular nuclear morphology (pyknosis, karyorrhexis). Apoptosis This is a likely downstream effect of mitotic arrest.[11] Co-stain with markers of apoptosis (e.g., cleaved Caspase-3) to confirm.

Diagrams: Pathways and Workflows

propham_mechanism cluster_cell Cellular Processes Tubulin_Dimers αβ-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Microtubule Dynamic Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Assembly Microtubule->Spindle Polymerization->Microtubule Depolymerization->Tubulin_Dimers Mitosis Successful Mitosis Spindle->Mitosis Block Block Spindle->Block Disrupted This compound This compound This compound->Polymerization Inhibits

Caption: this compound's mechanism of action, inhibiting tubulin polymerization.

troubleshooting_workflow start Fluorescence Microscopy with this compound check_bio Is the observed phenotype consistent with microtubule disruption/mitotic arrest? start->check_bio is_bio_effect Yes: Expected Biological Effect check_bio->is_bio_effect Yes not_bio_effect No: Unexpected Artifact Observed check_bio->not_bio_effect No check_controls Run Artifact Controls not_bio_effect->check_controls autofluorescence Autofluorescence Check (Protocol 2) check_controls->autofluorescence quenching Quenching Check (Protocol 3) check_controls->quenching cytotoxicity Cytotoxicity Check (Protocol 4) check_controls->cytotoxicity analyze Analyze Control Results to Identify Source of Artifact autofluorescence->analyze quenching->analyze cytotoxicity->analyze

Caption: Workflow for troubleshooting this compound-related fluorescence artifacts.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol details how to visualize the effect of this compound on the microtubule network in cultured mammalian cells.

Materials:

  • Cultured cells grown on glass coverslips

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Mouse anti-α-tubulin

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • Antifade mounting medium

Methodology:

  • Cell Treatment: Treat cells with the desired concentration of this compound (and a vehicle-only control) for the specified duration (e.g., 6-24 hours).

  • Fixation: Gently wash the cells twice with warm PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[13]

  • Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate coverslips overnight at 4°C.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Image using a fluorescence microscope. Use the untreated control to set the baseline for a healthy microtubule network.

Protocol 2: Assessing Compound Autofluorescence[8]

This protocol determines if this compound itself is fluorescent at the wavelengths used in your experiment.

Materials:

  • A multi-well plate (96-well, black, clear bottom is ideal for microscopy)

  • Cultured cells

  • This compound

  • Cell culture medium (phenol red-free medium is recommended to reduce background)

  • PBS

Methodology:

  • Plate Seeding: Seed cells in the multi-well plate and allow them to adhere overnight.

  • Prepare Samples: Create the following conditions in triplicate:

    • Unstained Cells: Cells in medium (vehicle control).

    • Stained Cells (No this compound): Cells in medium, stained with your complete fluorescence protocol (positive control).

    • This compound-Treated, Unstained Cells: Cells incubated with your working concentration of this compound in medium.

    • This compound in Medium Only: Wells containing only medium and this compound (no cells).

  • Incubation: Incubate the plate for the same duration as your main experiment.

  • Imaging: Image all wells using the exact same settings (excitation wavelength, exposure time, gain) for each channel you plan to use in your experiment.[17]

  • Analysis: Compare the fluorescence intensity of the "this compound-Treated, Unstained Cells" to the "Unstained Cells". A significant increase in signal in the this compound-treated wells indicates that the compound is autofluorescent.

Protocol 3: Assessing Fluorescence Quenching[8]

This protocol determines if this compound reduces the signal from your fluorophore.

Materials:

  • A multi-well plate reader or fluorescence microscope

  • Your purified fluorescent dye or a stable fluorescent protein solution

  • Assay buffer (e.g., PBS)

  • This compound

Methodology:

  • Prepare Fluorophore Solution: Prepare a solution of your fluorescent dye or protein in the assay buffer at a concentration that gives a robust signal.

  • Plate Setup: In a multi-well plate, add the fluorophore solution to multiple wells.

  • Measure Baseline: Read the fluorescence intensity of all wells to get a baseline measurement (Reading 1).

  • Add Compound: Add this compound to a set of wells at its final working concentration. Add only the vehicle (e.g., DMSO) to another set of control wells.

  • Measure Post-Addition: Immediately read the fluorescence intensity again (Reading 2).

  • Analysis: Compare the signal in the this compound-treated wells to the vehicle-treated wells. A significant drop in fluorescence in the this compound wells indicates quenching.

Protocol 4: Fluorescence-Based Cytotoxicity Assay

This protocol uses common fluorescent dyes to measure cell viability and cytotoxicity.

Materials:

  • Live/Dead assay kit (e.g., containing Calcein-AM and Propidium Iodide or Ethidium Homodimer-1)[18][19][20]

  • Cultured cells in a multi-well plate

  • This compound

  • Positive control for cytotoxicity (e.g., 0.1% Saponin)

Methodology:

  • Cell Treatment: Treat cells with a range of this compound concentrations for the desired time. Include untreated (negative) and positive cytotoxicity controls.

  • Dye Incubation: Prepare the fluorescent dye solution according to the manufacturer's protocol (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells). Remove the treatment medium and add the dye solution to all wells.

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging: Image the plate using appropriate filter sets for each dye (e.g., green channel for Calcein-AM, red channel for Propidium Iodide).

  • Analysis: Quantify the number of live (green) and dead (red) cells in each condition. Calculate the percentage of dead cells to determine the cytotoxic concentration of this compound.

References

Addressing variability in Propham bioassay results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propham Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing variability and troubleshooting common issues encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (isopropyl N-phenylcarbamate) is a carbamate (B1207046) herbicide and plant growth regulator. Its primary mechanism of action is the disruption of microtubule polymerization, which is essential for the formation of the mitotic spindle during cell division. This interference with mitosis leads to an arrest of cell division, ultimately inhibiting plant growth and development.

Q2: What are the most common sources of variability in this compound bioassays?

A2: Variability in this compound bioassays can arise from several factors, including:

  • Biological Variability: Inherent differences in the sensitivity of individual plants, seeds, or cell lines.

  • Environmental Factors: Fluctuations in temperature, light intensity, and humidity can affect plant growth and the stability of this compound.

  • Technical Errors: Inconsistent pipetting, inaccurate dilutions, and uneven application of the compound.

  • Reagent Quality: Degradation of this compound stock solutions or variability in media and buffer preparations.

Q3: How can I minimize inter-assay variability in my this compound experiments?

A3: To improve reproducibility between experiments, it is crucial to standardize your protocol. This includes using seeds from the same lot, cells within a consistent passage number range, preparing fresh this compound dilutions for each experiment, and maintaining consistent environmental conditions.[1] Running a positive and negative control on every plate can also help normalize the data.[1]

Q4: What are acceptable levels of variability in a this compound bioassay?

A4: Generally, for quantitative bioassays, an intra-assay coefficient of variation (CV) of less than 10% is considered acceptable, while an inter-assay CV of less than 15% is desirable for ensuring reproducibility.[2][3]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells (High Intra-Assay CV)

Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I check?

Answer:

High intra-assay variability is often due to technical inconsistencies. Here are the primary areas to investigate:

  • Pipetting Technique: Inconsistent pipetting is a major source of variability.[1] Ensure your pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.

  • Uneven Cell/Seed Distribution: Ensure your cell suspension or seed distribution is homogenous. For cell-based assays, gently mix the cell suspension before and during plating. For plant-based assays, ensure uniform seed spacing and planting depth.

  • Incomplete Mixing of Reagents: Inadequate mixing of this compound in the wells can lead to a non-uniform response.[1] Ensure gentle but thorough mixing after adding the compound.

  • "Edge Effect" in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the test compound and affect results.[4] To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.

Hypothetical Data Illustrating High Intra-Assay Variability:

ReplicateRoot Length (mm) at 10 µM this compound
115.2
212.8
318.1
414.5
Mean 15.15
Std Dev 2.21
% CV 14.6%

Issue 2: Poor or No Dose-Response Curve

Question: I am not observing a clear sigmoidal relationship between this compound concentration and the measured effect (e.g., root growth inhibition, cell viability). What could be wrong?

Answer:

A lack of a clear dose-response curve can stem from several issues related to the compound concentration, its stability, or the biological system itself.

  • Inappropriate Concentration Range: The selected concentrations may be too high (leading to maximum effect across all doses) or too low (showing no effect).[1] Perform a wider range-finding experiment to identify the optimal concentrations.

  • Compound Solubility and Stability: this compound has low water solubility. Ensure it is fully dissolved in your stock solution (typically in DMSO) and that the final concentration of the solvent in the assay medium is not causing toxicity (usually ≤ 0.5%).[1] this compound can also degrade when exposed to light and high temperatures.[5]

  • Assay Incubation Time: The incubation period may be too short for this compound's effects to become apparent. Consider extending the incubation time.

  • Cell/Plant Density: For cell-based assays, a cell density that is too high can mask the cytotoxic effects.[1] For plant-based assays, overcrowding can lead to competition for resources, confounding the results.

Data Presentation

Table 1: Hypothetical Inter-Assay and Intra-Assay Variability for a this compound Root Elongation Bioassay.

Assay ParameterAssay 1Assay 2Assay 3
Intra-Assay CV (%) 8.59.27.8
EC50 (µM) 7.28.17.5
Inter-Assay Mean EC50 (µM) \multicolumn{3}{c}{7.6}
Inter-Assay Std Dev \multicolumn{3}{c}{0.46}
Inter-Assay CV (%) \multicolumn{3}{c}{6.1}

Experimental Protocols

1. This compound Bioassay for Root Elongation Inhibition in Lettuce (Lactuca sativa)

This protocol is adapted from established methods for assessing the phytotoxicity of carbamate herbicides.

  • Materials:

    • Lettuce seeds (a variety with uniform germination)

    • Petri dishes (9 cm) with filter paper

    • This compound stock solution (10 mM in DMSO)

    • Distilled water

    • Growth chamber with controlled temperature (25°C) and light

  • Methodology:

    • Prepare a series of this compound dilutions (e.g., 0.1, 1, 5, 10, 25, 50 µM) in distilled water from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the control (e.g., 0.1%).

    • Place two layers of filter paper in each Petri dish and moisten with 5 mL of the respective this compound dilution or control solution.

    • Place 20 lettuce seeds, evenly spaced, on the filter paper in each dish.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark cycle for 5-7 days.

    • After the incubation period, measure the root length of each seedling.

    • Calculate the average root length for each concentration and express it as a percentage of the control.

    • Plot the percentage of root growth inhibition against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% inhibition).

2. Cell-Based Cytotoxicity Assay for this compound using a Resazurin-based Method

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa), given its action as a mitotic inhibitor.

  • Materials:

    • HeLa cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • 96-well flat-bottom plates

    • Resazurin (B115843) sodium salt solution

    • Plate reader with fluorescence capabilities

  • Methodology:

    • Seed 100 µL of a HeLa cell suspension (e.g., 5,000 cells/well) into a 96-well plate.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.[1]

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with 0.5% DMSO).[1]

    • Incubate for 48 hours.[1]

    • Prepare a working solution of resazurin (e.g., 0.1 mg/mL in PBS).[1]

    • Add 20 µL of the resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[1]

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Mandatory Visualizations

Propham_Signaling_Pathway This compound This compound Inhibition This compound->Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Assembly CellDivision Cell Division MitoticSpindle->CellDivision Chromosome Segregation Inhibition->Microtubule Disruption of Polymerization

Caption: this compound's mechanism of action, disrupting microtubule polymerization and halting cell division.

Troubleshooting_Workflow Start Inconsistent Bioassay Results CheckIntraAssay High Intra-Assay CV? Start->CheckIntraAssay TroubleshootIntra Review Pipetting Check for Edge Effects Ensure Homogenous Seeding CheckIntraAssay->TroubleshootIntra Yes CheckInterAssay High Inter-Assay CV? CheckIntraAssay->CheckInterAssay No ReviewProtocol Review and Optimize Protocol TroubleshootIntra->ReviewProtocol TroubleshootInter Standardize Protocol: - Reagent Lots - Cell Passage/Seed Lot - Incubation Conditions CheckInterAssay->TroubleshootInter Yes CheckDoseResponse Poor Dose-Response? CheckInterAssay->CheckDoseResponse No TroubleshootInter->ReviewProtocol TroubleshootDose Verify Compound Solubility Optimize Concentration Range Adjust Incubation Time CheckDoseResponse->TroubleshootDose Yes End Consistent Results CheckDoseResponse->End No TroubleshootDose->ReviewProtocol ReviewProtocol->Start

Caption: A logical workflow for troubleshooting variability in this compound bioassay results.

References

Validation & Comparative

Comparative Analysis of Propham and Chlorpropham Herbicidal Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the herbicidal activity of Propham and its chlorinated analog, Chlorthis compound. Both belong to the carbamate (B1207046) class of herbicides and are recognized as potent mitotic inhibitors. This document summarizes their effects on plant cell division, presents quantitative data from comparative studies, and outlines the experimental protocols utilized for their evaluation.

Herbicidal Efficacy: A Quantitative Comparison

This compound and Chlorthis compound exert their herbicidal effects by disrupting mitosis, the process of cell division. This leads to the inhibition of root and shoot growth, ultimately causing plant death. A comparative study on the effects of these herbicides on the root tips of Allium cepa (onion) provides quantitative insights into their relative potency.

The following table summarizes the key findings on root growth inhibition and the impact on the mitotic index at various concentrations after a 6-hour treatment period. A lower mitotic index indicates a greater disruption of cell division.

HerbicideConcentration (M)Mean Root Growth (% of Control)Mitotic Index (%)
This compound 10⁻³45.23.1
10⁻⁴68.55.8
10⁻⁵89.18.2
Chlorthis compound 10⁻³38.72.5
10⁻⁴55.34.1
10⁻⁵76.46.9
Control -1009.5

Data adapted from Heras, C., et al. (1989). Abnormal mitosis and growth inhibition in Allium cepa roots Induced by this compound and chlorthis compound.[1]

The data clearly indicates that Chlorthis compound is a more potent inhibitor of both root growth and mitosis than this compound at equivalent concentrations.[1]

Mechanism of Action: Disruption of the Mitotic Spindle

Both this compound and Chlorthis compound are classified as mitotic disrupters.[2] Their primary mechanism of action involves the interference with the normal formation and function of the microtubule spindle apparatus during cell division.[1][3]

  • This compound: This herbicide alters the organization of spindle microtubules, leading to the formation of multiple spindles. This results in chromosomes moving to many poles and the formation of multiple nuclei within a single cell.

  • Chlorthis compound: It has been shown to directly disorganize microtubules and also affect microtubule organizing centers (MTOCs).[3][4] This disruption leads to abnormal mitotic events such as multipolar anaphases and anomalous chromosome separation.[1] In some plant cells, Chlorthis compound treatment results in the complete absence of microtubules.[3]

The ultimate consequence of this disruption is the cessation of cell division, leading to the inhibition of plant growth.

Experimental Protocols

The following is a detailed methodology for a key experiment used to compare the herbicidal activity of this compound and Chlorthis compound, based on the Allium cepa root tip assay.

Objective: To determine the effect of this compound and Chlorthis compound on root growth and the mitotic index of Allium cepa.

Materials:

  • Allium cepa bulbs of uniform size.

  • This compound solutions at concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M.

  • Chlorthis compound solutions at concentrations of 10⁻³, 10⁻⁴, and 10⁻⁵ M.

  • Control solution (e.g., distilled water or a suitable solvent control).

  • Glass vials or beakers.

  • Fixative solution (e.g., ethanol:acetic acid, 3:1).

  • Hydrochloric acid (1N).

  • Orcein stain.

  • Microscope slides and coverslips.

  • Microscope with magnification up to 1000x.

  • Ruler or calipers.

Procedure:

  • Bulb Germination: Allium cepa bulbs are grown in the dark in vials containing the control solution until roots reach a length of approximately 15-20 mm.

  • Herbicide Treatment: A subset of the germinated bulbs is transferred to vials containing the different concentrations of this compound and Chlorthis compound solutions. A control group remains in the control solution. The treatment is carried out for a defined period (e.g., 6 hours).

  • Root Growth Measurement: Before and after the treatment period, the length of the roots is measured using a ruler or calipers to determine the extent of growth inhibition.

  • Root Tip Fixation: After treatment, the terminal 2-3 mm of the root tips are excised and immediately placed in a fixative solution for at least 12 hours.

  • Hydrolysis: The fixed root tips are then hydrolyzed in 1N HCl at 60°C for a few minutes (e.g., 5-10 minutes) to soften the tissue.

  • Staining: The hydrolyzed root tips are stained with a suitable chromosome stain, such as aceto-orcein, for a sufficient duration to visualize the chromosomes.

  • Slide Preparation: A single stained root tip is placed on a clean microscope slide, and the meristematic region is squashed under a coverslip to create a monolayer of cells.

  • Microscopic Analysis: The prepared slides are observed under a microscope. At least 1000 cells per root tip are scored to determine the mitotic index (MI), which is calculated as: MI (%) = (Number of dividing cells / Total number of cells observed) x 100

  • Data Analysis: The mean root growth and mitotic index for each treatment group are calculated and compared to the control group to assess the herbicidal effect.

Visualizing the Impact: Diagrams

The following diagrams illustrate the experimental workflow and the herbicidal mechanism of action of this compound and Chlorthis compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Allium cepa Bulb Germination B Root Growth to 15-20 mm A->B C Exposure to this compound & Chlorthis compound Solutions B->C D Control Group (No Herbicide) B->D E Measure Root Growth Inhibition C->E F Root Tip Fixation & Staining C->F D->E D->F G Microscopic Analysis of Mitotic Index F->G

Experimental workflow for assessing herbicidal activity.

Signaling_Pathway cluster_herbicides Herbicides cluster_target Cellular Target cluster_effect Effect on Mitosis cluster_outcome Herbicidal Outcome This compound This compound Microtubules Microtubules & MTOCs This compound->Microtubules Chlorthis compound Chlorthis compound Chlorthis compound->Microtubules Disruption Disruption of Mitotic Spindle Formation Microtubules->Disruption Multipolar Formation of Multipolar Spindles Disruption->Multipolar Arrest Mitotic Arrest Multipolar->Arrest Inhibition Inhibition of Cell Division Arrest->Inhibition Growth Inhibition of Root & Shoot Growth Inhibition->Growth Death Plant Death Growth->Death

Mechanism of action of this compound and Chlorthis compound.

References

A Comparative Analysis of Propham and Other Carbamate Herbicides: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of propham with other notable carbamate (B1207046) herbicides: chlorthis compound (B1668850), phenmedipham (B1680312), and asulam (B1667650). The information presented is curated from experimental data to aid in research and development within the agrochemical and plant science fields. This document details the distinct mechanisms of action, summarizes available quantitative efficacy data, and outlines typical experimental protocols for herbicide evaluation.

Mechanisms of Action: A Diverse Class of Herbicides

Carbamate herbicides, while belonging to the same chemical class, exhibit varied modes of action, targeting different essential processes within the plant.

  • This compound and Chlorthis compound: These herbicides act as mitotic inhibitors, disrupting cell division. Their primary target is the tubulin protein, a fundamental component of microtubules. By binding to tubulin, they inhibit the polymerization and organization of microtubules, which are crucial for chromosome segregation during mitosis. This disruption ultimately leads to the cessation of cell division and plant growth.

  • Phenmedipham: This carbamate is a potent inhibitor of photosynthesis. It specifically targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. By binding to the D1 protein within PSII, phenmedipham blocks the electron transport chain, halting the production of ATP and NADPH necessary for carbon fixation. This leads to the generation of reactive oxygen species, causing rapid cellular damage and plant death.[1][2][3][4]

  • Asulam: Asulam exhibits a dual mechanism of action. Primarily, it inhibits dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, asulam deprives the plant of essential building blocks for growth. Additionally, asulam has been observed to interfere with microtubule assembly, contributing to its herbicidal activity.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its carbamate counterparts against various weed species. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Efficacy of this compound and Chlorthis compound

HerbicideTarget WeedApplication RateEfficacy (% Control)Reference
This compoundAvena fatua (Wild Oat)Not SpecifiedSuppressed emergence[5]
Chlorthis compoundAvena fatua (Wild Oat)Not SpecifiedSuppressed emergence[5]
Chlorthis compoundCuscuta spp. (Dodder)6.7 kg ai/haControl for 3.0-4.3 weeks
Chlorthis compound + CarbarylCuscuta spp. (Dodder)6.7 kg ai/ha + 0.8 kg ai/haExtended control by 0.7-1.8 weeks
Chlorthis compound + PCMCCuscuta spp. (Dodder)6.7 kg ai/ha + 0.8 kg ai/haExtended control by 2.7-2.8 weeks

Table 2: Efficacy of Phenmedipham

HerbicideTarget WeedGrowth StageApplication Rate (g ai/ha)Efficacy (% Control)Reference
PhenmediphamAmaranthus retroflexus (Redroot Pigweed)Cotyledon123 - 291 (GR50)~50% - >90%[6][7]
Phenmedipham + DesmediphamAmaranthus retroflexus (Redroot Pigweed)Cotyledon78 - 90 (GR50)>90%[6][7]
PhenmediphamAmaranthus retroflexus (Redroot Pigweed)7-cm1,019 (GR50)<50%[6][7]
Phenmedipham + Desmedipham + EthofumesateVarious Broadleaf WeedsPost-emergence823.0Significant decrease in weed density and biomass[8]

GR50: The dose required to cause a 50% reduction in plant growth.

Table 3: Efficacy of Asulam

HerbicideTarget WeedApplication Rate ( kg/ha )Efficacy (% Control)Reference
AsulamPteridium aquilinum (Bracken)Not SpecifiedSignificant reduction in abundance; multiple applications more effective[1][9][10]
AsulamDigitaria spp. (Crabgrass)2.2>80%
AsulamEleusine indica (Goosegrass)2.2>80%
AsulamRumex spp. (Dock)Not SpecifiedGood control[2]

Experimental Protocols

The following outlines a general methodology for conducting herbicide efficacy trials, applicable to both greenhouse and field studies.

Greenhouse Bioassay Protocol
  • Seed Germination and Plant Growth:

    • Weed seeds are sown in pots or trays containing a suitable growing medium.

    • Seedlings are grown under controlled greenhouse conditions (temperature, light, humidity) until they reach the desired growth stage for treatment (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Herbicides are applied using a calibrated laboratory sprayer to ensure uniform coverage.

    • A range of doses, including a non-treated control, are typically evaluated.

  • Data Collection:

    • Visual assessments of weed control are conducted at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete kill).

    • Plant biomass (fresh or dry weight) is often measured at the end of the experiment to provide quantitative data on growth inhibition.

Field Trial Protocol
  • Site Selection and Plot Layout:

    • Field sites with a natural and uniform infestation of the target weed species are selected.

    • A randomized complete block design with multiple replications is commonly used to minimize the effects of field variability.

  • Herbicide Application:

    • Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at specified rates and application volumes.

    • Application timing is critical and corresponds to the target weed's growth stage.

  • Efficacy Assessment:

    • Weed control is assessed visually at various time points after application.

    • Weed density (number of plants per unit area) and biomass are often measured in quadrats placed within each plot.

    • Crop tolerance is also evaluated by assessing any signs of phytotoxicity.

  • Yield Data:

    • For crop-based trials, crop yield is harvested from the center of each plot to determine the impact of weed control on productivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the discussed carbamate herbicides and a general workflow for efficacy testing.

propham_pathway cluster_microtubule Microtubule Dynamics cluster_effect Cellular Effect Alpha-tubulin Alpha-tubulin Tubulin Dimer Tubulin Dimer Alpha-tubulin->Tubulin Dimer Beta-tubulin Beta-tubulin Beta-tubulin->Tubulin Dimer Microtubule Microtubule Tubulin Dimer->Microtubule Polymerization Microtubule->Tubulin Dimer Depolymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Mitotic Spindle Disruption Inhibition of Polymerization This compound This compound This compound->Beta-tubulin Cell Division Inhibition Cell Division Inhibition Mitotic Spindle Disruption->Cell Division Inhibition Plant Growth Arrest Plant Growth Arrest Cell Division Inhibition->Plant Growth Arrest

Caption: this compound's mechanism of microtubule inhibition.

phenmedipham_pathway cluster_psii Photosystem II Electron Transport cluster_consequences Consequences of Inhibition P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB (on D1 protein) QA->QB Electron Flow PQ_pool Plastoquinone Pool QB->PQ_pool Electron Flow Electron Transport Block Electron Transport Block QB->Electron Transport Block Phenmedipham Phenmedipham Phenmedipham->QB Binds to D1 protein at QB site ROS Production Reactive Oxygen Species (ROS) Production Electron Transport Block->ROS Production Cellular Damage Cellular Damage ROS Production->Cellular Damage Plant Death Plant Death Cellular Damage->Plant Death

Caption: Phenmedipham's inhibition of Photosystem II.

asulam_pathway cluster_folate Folate Biosynthesis Pathway cluster_outcome Metabolic Impact PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folate Deficiency Folate Deficiency DHPS->Folate Deficiency Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further Steps Asulam Asulam Asulam->DHPS Competitive Inhibition Nucleotide & Amino Acid\nSynthesis Inhibition Nucleotide & Amino Acid Synthesis Inhibition Folate Deficiency->Nucleotide & Amino Acid\nSynthesis Inhibition Growth Arrest Growth Arrest Nucleotide & Amino Acid\nSynthesis Inhibition->Growth Arrest

Caption: Asulam's inhibition of dihydropteroate synthase.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Collection & Analysis Objective Definition Objective Definition Weed & Herbicide Selection Weed & Herbicide Selection Objective Definition->Weed & Herbicide Selection Experimental Design Experimental Design (e.g., RCBD) Weed & Herbicide Selection->Experimental Design Plant Propagation Plant Propagation Experimental Design->Plant Propagation Herbicide Application Herbicide Application Plant Propagation->Herbicide Application Incubation/Growth Period Incubation/Growth Period Herbicide Application->Incubation/Growth Period Visual Assessment Visual Assessment Incubation/Growth Period->Visual Assessment Biomass Measurement Biomass Measurement Visual Assessment->Biomass Measurement Data Analysis Statistical Analysis Biomass Measurement->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for herbicide efficacy testing.

References

Navigating Immunoassay Specificity: A Comparison Guide for Propham Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of robust and reliable immunoassays for the detection of small molecules like the carbamate (B1207046) herbicide Propham is critically dependent on the specificity of the antibodies used. Cross-reactivity, the extent to which an antibody binds to molecules other than its target analyte, can lead to inaccurate quantification and false-positive results. This guide provides an objective comparison of immunoassay performance, focusing on cross-reactivity with structurally similar compounds. Due to the limited availability of specific cross-reactivity data for this compound immunoassays in published literature, this guide utilizes data from an immunoassay developed for Carbaryl, a structurally related carbamate pesticide, to illustrate the principles and methodologies of cross-reactivity assessment.

Understanding Cross-Reactivity in Carbamate Immunoassays

This compound belongs to the carbamate class of pesticides, which share a common core structure. Consequently, antibodies developed against this compound have the potential to cross-react with other carbamates. Understanding the degree of this cross-reactivity is paramount for validating an immunoassay and ensuring its fitness for purpose.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a competitive enzyme-linked immunosorbent assay (ELISA) developed for the detection of Carbaryl against other carbamate pesticides. This data serves as a representative example of the specificity that can be expected from a well-developed carbamate immunoassay. The cross-reactivity is calculated as the percentage ratio of the concentration of Carbaryl required to cause 50% inhibition of the signal (IC50) to the concentration of the competing compound required for the same level of inhibition.

Table 1: Cross-Reactivity of a Carbaryl-Specific Competitive ELISA with Other Carbamate Pesticides

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
Carbaryl
alt text
5.4 100
Carbofuran
alt text
>1000<0.5
Methomyl
alt text
>1000<0.5
Aldicarb
alt text
>1000<0.5
Propoxur
alt text
>1000<0.5
Isoprocarb
alt text
>1000<0.5
This compound (Hypothetical)
alt text
N/AN/A
Chlorthis compound (Hypothetical)
alt text
N/AN/A

Data adapted from a study on a VHH-based ELISA for Carbaryl. The IC50 values and cross-reactivity for this compound and Chlorthis compound are hypothetical as no specific experimental data was found in the public domain.

Experimental Protocols

The following is a detailed methodology for a competitive ELISA used to determine the cross-reactivity of a carbamate pesticide immunoassay.

1. Reagents and Materials:

  • Microtiter plates (96-well)

  • Coating antigen (e.g., Carbaryl-BSA conjugate)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antibody (e.g., anti-Carbaryl VHH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Standards of this compound and potential cross-reactants

2. Competitive ELISA Protocol:

  • Coating: Microtiter plate wells are coated with the coating antigen (e.g., 100 µL of 1 µg/mL Carbaryl-BSA in PBS) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer.

  • Blocking: Unbound sites are blocked by adding 200 µL of blocking buffer to each well and incubating for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Competitive Reaction: 50 µL of the standard solution (or sample) of the competing compound (at various concentrations) and 50 µL of the primary antibody solution are added to each well. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with wash buffer.

  • Secondary Antibody Incubation: 100 µL of the HRP-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Reaction: 100 µL of TMB substrate solution is added to each well and the plate is incubated in the dark for 15 minutes at room temperature.

  • Stopping the Reaction: The reaction is stopped by adding 50 µL of stop solution to each well.

  • Measurement: The absorbance is read at 450 nm using a microplate reader.

3. Calculation of Cross-Reactivity:

  • A standard curve is generated by plotting the absorbance against the logarithm of the concentration for the target analyte (e.g., Carbaryl).

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) is determined from the standard curve.

  • Similarly, inhibition curves are generated for each of the potential cross-reactants, and their respective IC50 values are determined.

  • The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

Visualizing the Workflow and Molecular Relationships

To further clarify the experimental process and the structural basis of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A Coat Plate with Coating Antigen B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Add Sample/Standard & Primary Antibody D->E F Incubate E->F G Wash F->G H Add HRP-conjugated Secondary Antibody G->H I Incubate H->I J Wash I->J K Add TMB Substrate J->K L Stop Reaction K->L M Read Absorbance at 450 nm L->M

Caption: Workflow of a competitive ELISA for cross-reactivity determination.

Carbamate_Structures This compound This compound (Isopropyl N-phenylcarbamate) Chlorthis compound Chlorthis compound (Isopropyl N-(3-chlorophenyl)carbamate) This compound->Chlorthis compound Addition of Chlorine Carbaryl Carbaryl (1-naphthyl N-methylcarbamate) This compound->Carbaryl Different Ring Structure & Alkyl Group on Nitrogen

Caption: Structural comparison of this compound and related carbamate pesticides.

Conclusion

The development of a highly specific immunoassay for this compound requires rigorous testing against structurally similar compounds. The provided data for a Carbaryl immunoassay highlights that high specificity with minimal cross-reactivity to other carbamates is achievable. Researchers developing immunoassays for this compound should anticipate the need for thorough cross-reactivity profiling against other carbamates, particularly Chlorthis compound, which shares a very similar backbone structure. The experimental protocol and workflow outlined in this guide provide a robust framework for conducting such essential validation studies, ultimately leading to more accurate and reliable analytical methods.

Validating Propham's Specificity for Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific interaction of small molecules with their protein targets is paramount. This guide provides a comparative analysis of propham's interaction with tubulin, its primary target, offering a framework for validating its specificity against other known microtubule-targeting agents.

This compound, a carbamate (B1207046) herbicide, exerts its biological effects by disrupting microtubule dynamics, a critical process for cell division and growth. While its general mechanism is understood to involve interference with the microtubule cytoskeleton, detailed quantitative data on its direct interaction with tubulin is limited. This guide synthesizes available information on this compound and its closely related analog, chlorthis compound (B1668850) (CIPC), and compares their activity with well-characterized tubulin inhibitors.

Comparative Analysis of Tubulin Polymerization Inhibition

CompoundTarget TubulinIC50 (µM)Mechanism of Action
Chlorthis compound (CIPC) Plant42Microtubule Destabilizer
Colchicine (B1669291) Bovine Brain~1 - 8.1[1][2]Microtubule Destabilizer
Nocodazole Porcine Brain~0.21 - 5[1][3]Microtubule Destabilizer

Note: IC50 values can vary depending on the source of tubulin and the specific assay conditions.

Experimental Protocols for Validating Tubulin Interaction

To rigorously validate the specificity of this compound's interaction with tubulin, a combination of in vitro and cell-based assays is recommended.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.

Materials:

  • Purified tubulin (e.g., from bovine brain or plant source)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PEM buffer: 100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9)

  • Glycerol (B35011) (for promoting polymerization)

  • Test compound (this compound) and control compounds (e.g., Colchicine, Nocodazole)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Prepare a stock solution of tubulin in ice-cold polymerization buffer.

  • Prepare serial dilutions of this compound and control compounds.

  • On ice, add tubulin, GTP, and glycerol to the wells of a 96-well plate.

  • Add the test compounds or vehicle control to the respective wells.

  • Incubate the plate at 4°C for a short period to allow for compound binding.

  • Transfer the plate to the spectrophotometer pre-heated to 37°C to initiate polymerization.

  • Measure the absorbance at 340 nm at regular intervals for 60-90 minutes.

  • Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined by measuring the inhibition of the initial rate of polymerization at various this compound concentrations.

Immunofluorescence Microscopy of Microtubules in Cells

This cell-based assay visualizes the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, and then the microtubule network is stained using an antibody specific to tubulin, which is then visualized using a fluorescently labeled secondary antibody.

Materials:

  • Cell line (e.g., plant protoplasts, HeLa cells)

  • Cell culture medium and supplements

  • Test compound (this compound) and control compounds

  • Fixative (e.g., paraformaldehyde or cold methanol)

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., bovine serum albumin in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips to an appropriate confluency.

  • Treat the cells with varying concentrations of this compound or control compounds for a specified duration.

  • Fix the cells to preserve their structure.

  • Permeabilize the cell membranes to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary antibody against tubulin.

  • Wash to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash to remove unbound secondary antibody.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain.

  • Visualize the microtubule network using a fluorescence microscope. Disruption of the microtubule network, such as depolymerization or formation of abnormal structures, indicates an effect of the compound.

Visualizing the Experimental Workflow and this compound's Postulated Mechanism

To further clarify the experimental process and the proposed mechanism of this compound's action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Validating this compound-Tubulin Interaction cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Purified Tubulin Purified Tubulin Tubulin Polymerization Assay Tubulin Polymerization Assay Purified Tubulin->Tubulin Polymerization Assay + this compound IC50 Determination IC50 Determination Tubulin Polymerization Assay->IC50 Determination Data Analysis & Comparison Data Analysis & Comparison IC50 Determination->Data Analysis & Comparison Cultured Cells Cultured Cells Immunofluorescence Microscopy Immunofluorescence Microscopy Cultured Cells->Immunofluorescence Microscopy + this compound Microtubule Morphology Analysis Microtubule Morphology Analysis Immunofluorescence Microscopy->Microtubule Morphology Analysis Microtubule Morphology Analysis->Data Analysis & Comparison

Workflow for validating this compound's interaction with tubulin.

propham_mechanism Postulated Mechanism of this compound's Action on Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Functional Microtubule Functional Microtubule Microtubule Polymerization->Functional Microtubule Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule Polymerization->Disrupted Microtubule Dynamics This compound This compound This compound->Microtubule Polymerization Inhibition Cell Cycle Arrest Cell Cycle Arrest Disrupted Microtubule Dynamics->Cell Cycle Arrest

This compound's proposed mechanism of microtubule disruption.

By employing these experimental approaches and comparing the results with known tubulin inhibitors, researchers can effectively validate the specificity of this compound's interaction with tubulin and further elucidate its precise molecular mechanism of action. This comprehensive evaluation is crucial for the development of more selective and effective microtubule-targeting compounds.

References

Unraveling the Transcriptomic Impact of Propham on Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticipated transcriptomic landscapes in Propham-treated versus control plants. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes the known molecular mechanisms of this compound to predict its effects on plant gene expression. While direct comparative transcriptomic studies on this compound are not widely available in public literature, this guide, based on its established mode of action, offers a robust framework for designing and interpreting such experiments.

This compound, a selective carbamate (B1207046) herbicide, primarily functions by inhibiting mitosis, the process of cell division.[1][2] Its molecular action is centered on the disruption of microtubule organization, a critical component of the cellular cytoskeleton responsible for forming the mitotic spindle during cell division. This interference leads to aberrant cell division and ultimately, plant death. At higher concentrations, this compound has also been noted to inhibit the synthesis of DNA, RNA, and proteins.

Predicted Transcriptomic Changes: A Comparative Overview

Based on the known disruptive effects of this compound on fundamental cellular processes, a comparative transcriptomic analysis between this compound-treated and control plants is expected to reveal significant differential gene expression in several key areas. The following table summarizes the anticipated quantitative changes in gene expression.

Biological Process Predicted Gene Expression Change in this compound-Treated Plants Key Gene Families/Pathways to Investigate
Cell Cycle Regulation Down-regulation of genes promoting cell cycle progression; Up-regulation of cell cycle checkpoint and arrest genes.Cyclins, Cyclin-Dependent Kinases (CDKs), Anaphase-Promoting Complex (APC) components, Retinoblastoma-related (RBR) proteins.
Cytoskeleton Organization Differential expression of genes encoding tubulin subunits and microtubule-associated proteins (MAPs).Alpha-tubulin, Beta-tubulin, Gamma-tubulin, Kinesins, Dyneins, MAP65.
DNA Replication & Repair Potential down-regulation of genes involved in DNA synthesis.DNA polymerases, Helicases, Ligases, Histones.
RNA Synthesis & Processing Potential down-regulation of genes related to transcription and RNA processing.RNA polymerases, Splicing factors, Ribosomal RNA genes.
Protein Synthesis Potential down-regulation of genes encoding ribosomal proteins and translation initiation/elongation factors.Ribosomal proteins, Eukaryotic initiation factors (eIFs), Elongation factors (EFs).
Stress Response Up-regulation of general stress-responsive genes.Heat shock proteins (HSPs), Glutathione S-transferases (GSTs), Peroxidases.

Experimental Protocols

To validate the predicted transcriptomic changes, the following experimental workflow is recommended:

1. Plant Material and this compound Treatment:

  • Select a model plant species (e.g., Arabidopsis thaliana) or a relevant crop species.

  • Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

  • Treat seedlings at a specific developmental stage (e.g., 14 days old) with a sub-lethal concentration of this compound to allow for transcriptomic changes to occur before plant death. A control group should be treated with the vehicle solvent.

  • Harvest tissue samples (e.g., root tips, where cell division is prominent) at various time points post-treatment (e.g., 6, 12, 24 hours) to capture early and late responses.

  • Immediately freeze samples in liquid nitrogen and store at -80°C.

2. RNA Extraction, Library Preparation, and Sequencing:

  • Extract total RNA from the collected samples using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Prepare RNA sequencing (RNA-Seq) libraries from high-quality RNA samples.

  • Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

3. Bioinformatics Analysis:

  • Perform quality control of raw sequencing reads.

  • Align the reads to the reference genome of the chosen plant species.

  • Quantify gene expression levels.

  • Identify differentially expressed genes (DEGs) between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.

  • Perform functional enrichment analysis (Gene Ontology and KEGG pathways) on the identified DEGs to understand the biological processes affected by this compound.

Visualizing the Impact: Pathways and Processes

To illustrate the interconnectedness of the cellular processes affected by this compound, the following diagrams, generated using the DOT language, depict the predicted signaling pathway disruptions and the recommended experimental workflow.

Propham_Mode_of_Action This compound This compound Microtubules Microtubules This compound->Microtubules Disrupts organization DNA_RNA_Protein_Synthesis DNA/RNA/Protein Synthesis This compound->DNA_RNA_Protein_Synthesis Inhibits at high conc. Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Required for formation Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Essential for Plant_Growth Plant_Growth Cell_Division->Plant_Growth Drives

Caption: Predicted signaling pathway of this compound's inhibitory action.

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Plant_Growth Plant Growth & This compound Treatment RNA_Extraction RNA Extraction Plant_Growth->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Enrichment Analysis DEG_Analysis->Functional_Analysis

Caption: Recommended experimental workflow for comparative transcriptomics.

References

Assessing the environmental impact of Propham versus alternative herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientific professionals on the environmental profiles of Propham and its key herbicidal alternatives, supported by quantitative data and experimental methodologies.

This guide provides an objective comparison of the environmental impact of the herbicide and potato sprout suppressant this compound against its principal alternatives: Chlorthis compound (B1668850) (CIPC), Maleic Hydrazide, 1,4-Dimethylnaphthalene (B47064) (1,4-DMN), Clove Oil, and Ethephon. The following sections detail their respective environmental fate and ecotoxicological profiles, supported by data from standardized studies.

Quantitative Environmental Impact Data

The following tables summarize key quantitative data points related to the environmental persistence, mobility, and toxicity of this compound and its alternatives. These values are essential for comparative risk assessment.

Table 1: Physicochemical Properties and Soil Fate
HerbicideWater Solubility (mg/L)Vapor Pressure (mPa @ 25°C)Log K_ow_Soil Organic Carbon-Water Partitioning Coefficient (K_oc_; mL/g)Soil Half-life (DT₅₀)
This compound 321.4 x 10⁻⁴ mm Hg2.451 - 200 (High to Moderate Mobility)~30 days (variable)
Chlorthis compound (CIPC) 89[1]1.33[1]3.1400 (Moderate Mobility)[1]14 - 65 days[2]
Maleic Hydrazide 60007.5 x 10⁻⁸ mm Hg-0.7Low3 - 16 days
1,4-DMN Very LowHigh4.3HighRapid degradation expected[1]
Clove Oil (Eugenol) 24602.12.7Low to ModerateRapid degradation
Ethephon Highly SolubleLow-1.1Low2.4 - 73.5 days (pH dependent)[3]
Table 2: Ecotoxicity to Non-Target Organisms
HerbicideAvian Acute Oral LD₅₀ (mg/kg bw)Fish Acute LC₅₀ (96h, mg/L)Aquatic Invertebrate EC₅₀ (48h, Daphnia magna, mg/L)Honeybee Acute Contact LD₅₀ (µ g/bee )
This compound >2000 (Bobwhite Quail)23.5 - 38 (Rainbow Trout)8>100
Chlorthis compound (CIPC) >2000 (Mallard)[1][4]3.02 - 6.8 (Rainbow Trout, Bluegill)[2]3.8 - 5.7Moderately toxic[5]
Maleic Hydrazide Practically non-toxic[6]Practically non-toxic[6]Practically non-toxic[6]Practically non-toxic[6]
1,4-DMN Not toxic (acute oral basis)[1]Toxic (but exposure is limited)[1]Toxic (but exposure is limited)[7]Data lacking
Clove Oil (Eugenol) Data lacking29.95 - 30.63 (Betta splendens)[8]0.70 (EC₅₀)[9]Data lacking
Ethephon 596 - 1000 (Bobwhite Quail)[10]170 - 350 (Rainbow Trout, Bluegill)[10]>99.8Relatively non-toxic[10]

Experimental Protocols

The data presented in the tables above are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and substances. Below are detailed summaries of the methodologies for key cited experiments.

Soil Degradation/Transformation (OECD 307)

This test evaluates the rate and pathway of a substance's transformation in soil under both aerobic and anaerobic conditions.

  • Objective: To determine the degradation rate (DT₅₀ and DT₉₀) of the test substance and identify major transformation products.

  • Methodology:

    • Test System: Soil samples, representative of agricultural areas, are treated with the test substance (often ¹⁴C-radiolabeled to trace its fate).[11]

    • Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture level for up to 120 days.[4][12] For aerobic conditions, a continuous flow of air is supplied. For anaerobic conditions, the soil is flooded and purged with an inert gas (e.g., nitrogen) after an initial aerobic phase.

    • Sampling: Soil samples are taken at various intervals throughout the incubation period.[11]

    • Analysis: Samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) to quantify the parent substance and its transformation products.[4] Volatile products, including ¹⁴CO₂, are trapped and quantified.[11]

    • Data Analysis: The decline of the test substance concentration over time is used to calculate degradation kinetics, including the DT₅₀ (time for 50% dissipation) and DT₉₀ values.[4]

Fish, Acute Toxicity Test (OECD 203)

This study is designed to determine the concentration of a substance that is lethal to 50% of a test fish population over a short exposure period.

  • Objective: To determine the median lethal concentration (LC₅₀) of a chemical to fish over a 96-hour period.

  • Methodology:

    • Test Organisms: A recommended fish species (e.g., Rainbow Trout, Zebrafish) is selected.

    • Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control group, under static or semi-static conditions.

    • Duration: The exposure period is 96 hours.

    • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physical changes are also noted.

    • Water Quality: Parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

    • Data Analysis: The cumulative mortality data at each concentration is used to calculate the 96-hour LC₅₀ value using appropriate statistical methods (e.g., probit analysis).

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of chemicals to planktonic crustaceans, which are key organisms in aquatic food webs.

  • Objective: To determine the concentration of a substance that immobilizes 50% of the exposed Daphnia population (EC₅₀) over a 48-hour period.[13]

  • Methodology:

    • Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.[6][14]

    • Exposure: The daphnids are exposed to a range of concentrations of the test substance (typically 5 concentrations in a geometric series) and a control in a static test system.[14]

    • Duration: The test duration is 48 hours.[14]

    • Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[14] Observations are made at 24 and 48 hours.

    • Test Conditions: The test is conducted at a constant temperature (20 ± 2°C) with a defined light-dark cycle. The organisms are not fed during the test.[14]

    • Data Analysis: The percentage of immobilized daphnids at each concentration is used to calculate the 48-hour EC₅₀.

Avian Acute Oral Toxicity Test (OECD 223)

This study evaluates the intrinsic toxicity of a substance to birds following a single oral dose.

  • Objective: To determine the median lethal dose (LD₅₀) of a substance in birds.

  • Methodology:

    • Test Species: Common test species include the Bobwhite quail or Mallard duck.

    • Procedure: The test uses a sequential dosing procedure (up-and-down, limit, or LD₅₀-slope tests) to minimize the number of animals used.[15][16]

    • Dosing: Birds are fasted and then administered a single oral dose of the test substance.

    • Observation Period: Birds are observed for at least 14 days for mortality and signs of toxicity.

    • Data Collection: Body weight, food consumption, and any clinical signs of toxicity are recorded.

    • Data Analysis: The LD₅₀, along with 95% confidence intervals, is calculated from the mortality data.

Honeybee, Acute Contact Toxicity Test (OECD 214)

This laboratory test is designed to assess the acute contact toxicity of chemicals to adult worker honeybees.

  • Objective: To determine the contact LD₅₀ of a substance for adult honeybees.[17]

  • Methodology:

    • Test Organisms: Young adult worker honeybees (Apis mellifera) are used.[18]

    • Dosing: The test substance, dissolved in a suitable carrier like acetone, is applied directly to the dorsal thorax of anesthetized bees.[18][19] A minimum of five doses are typically tested.[18]

    • Exposure: Bees are kept in test cages with access to a sucrose (B13894) solution.

    • Duration: Mortality is recorded at 4, 24, and 48 hours. The test can be extended up to 96 hours if mortality increases between 24 and 48 hours.[18][20]

    • Data Analysis: The LD₅₀ at each observation time is calculated based on the observed mortalities.

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate typical experimental workflows and a known toxicological mechanism.

cluster_prep Preparation cluster_incubation Incubation (up to 120 days) cluster_analysis Analysis Soil Select & Characterize Soil Aerobic Aerobic Incubation (20°C, dark, air flow) Soil->Aerobic Substance Prepare 14C-labeled Test Substance Substance->Aerobic Anaerobic Anaerobic Incubation (flooded, N2 purge) Substance->Anaerobic Sterile Prepare Sterile Controls Sterile->Aerobic Traps Trap Volatiles (CO2, organics) Aerobic->Traps Sampling Periodic Soil Sampling Aerobic->Sampling Anaerobic->Traps Anaerobic->Sampling Quantify HPLC & LSC Analysis (Parent & Metabolites) Traps->Quantify Extraction Solvent Extraction Sampling->Extraction Extraction->Quantify Kinetics Calculate DT50/DT90 Quantify->Kinetics

Diagram 1: Workflow for OECD 307 Soil Degradation Study.

cluster_setup Test Setup cluster_exposure Exposure (48 hours) cluster_observation Data Collection & Analysis Daphnids Culture & Select <24h old Daphnia magna Vessels Add 20 Daphnids (4x5) to each Test Vessel Daphnids->Vessels Solutions Prepare Test Solutions (≥5 concentrations + control) Solutions->Vessels Incubate Incubate at 20°C 16h light / 8h dark (No feeding) Vessels->Incubate Obs24 Observe Immobilization at 24 hours Incubate->Obs24 Obs48 Observe Immobilization at 48 hours Obs24->Obs48 EC50 Calculate 48h EC50 (Probit Analysis) Obs48->EC50

Diagram 2: Workflow for OECD 202 Daphnia Acute Immobilization Test.

CIPC Chlorthis compound (CIPC) Exposure Microtubule Microtubule Assembly CIPC->Microtubule Inhibits CellDivision Cell Division CIPC->CellDivision Inhibits Vascular Vascular Morphogenesis (e.g., in Zebrafish embryo) CIPC->Vascular Disrupts Vegf VEGF Signaling Genes (flt1, kdr, vegfaa) CIPC->Vegf Downregulates Mitosis Mitotic Spindle Formation Microtubule->Mitosis Required for Mitosis->CellDivision Leads to Apoptosis Apoptosis (Programmed Cell Death) CellDivision->Apoptosis Dysfunction can lead to Vascular->Vegf Regulated by DevTox Developmental Toxicity Vascular->DevTox Disruption causes

Diagram 3: Toxicological Mechanism of Chlorthis compound in Non-Target Organisms.

Comparative Assessment Summary

  • This compound and Chlorthis compound (CIPC): These carbamate (B1207046) herbicides share similar modes of action and environmental profiles. Both exhibit moderate persistence in soil and moderate mobility, indicating a potential to leach. Chlorthis compound, in particular, has faced regulatory scrutiny and is banned in the EU due to toxicological concerns, including for aquatic organisms.[5] Studies on zebrafish embryos have shown that Chlorthis compound can disrupt critical developmental processes like vascular morphogenesis by downregulating specific signaling genes.[21][22]

  • Maleic Hydrazide: This compound is highly soluble in water but has low soil persistence. Its toxicity to aquatic and avian species is generally low.[6] The primary environmental concern revolves around its potential as a mutagen and carcinogen, though evidence in humans is lacking.

  • 1,4-Dimethylnaphthalene (1,4-DMN): As a naturally occurring volatile compound in potatoes, its environmental impact from use as a sprout suppressant is considered low.[1] It is applied in enclosed storage facilities, limiting direct environmental release.[1][23] While toxic to aquatic life, the potential for exposure is minimal with proper use.[1] It is expected to degrade rapidly in the environment if released.[1]

  • Clove Oil (Eugenol): This natural, plant-derived oil is characterized by its rapid environmental degradation.[9] It acts as a contact herbicide. While it shows toxicity to some aquatic invertebrates and fish, its non-persistent nature mitigates long-term environmental risk.[8][9]

  • Ethephon: This plant growth regulator breaks down to release ethylene. It is highly water-soluble and not persistent in soil, though its degradation is pH-dependent.[3] It displays slight to moderate toxicity to avian and aquatic organisms.[10]

Conclusion

The selection of a herbicide or sprout suppressant involves a trade-off between efficacy and environmental impact. This compound and its close relative Chlorthis compound present moderate environmental risks, particularly concerning soil mobility and aquatic toxicity. In contrast, alternatives like 1,4-DMN and Clove Oil offer more favorable environmental profiles due to their contained application and rapid degradation, respectively. Maleic Hydrazide and Ethephon present different risk profiles, with the former having toxicological questions at the mammalian level and the latter showing moderate ecotoxicity. This guide provides the foundational data for researchers to conduct informed, comparative risk assessments based on specific use scenarios and environmental protection goals.

References

Unveiling Propham's Mode of Action: A Comparative Guide to Validation Using Resistant Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the mode of action of the herbicide propham. Leveraging insights from resistant mutants of other microtubule-inhibiting herbicides, this document outlines the key experimental data and protocols necessary to confirm this compound's cellular target.

This compound, a carbamate (B1207046) herbicide, is a mitotic inhibitor that disrupts cell division in susceptible plants. Its primary mode of action is the interference with microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to abnormal cell division, growth inhibition, and ultimately, plant death. The validation of this mode of action can be robustly achieved through the isolation and characterization of this compound-resistant mutants. While specific studies on this compound-resistant mutants are not extensively documented, a wealth of research on other microtubule-inhibiting herbicides, such as the dinitroanilines (e.g., trifluralin (B1683247) and oryzalin), provides a clear framework for this validation process.

Comparative Efficacy of Microtubule-Inhibiting Herbicides

The efficacy of microtubule-inhibiting herbicides can be quantitatively assessed by comparing their effects on wild-type and resistant plants. Dose-response assays are fundamental in determining the concentration of the herbicide required to inhibit plant growth by 50% (GR₅₀). In resistant mutants, a significantly higher GR₅₀ value is expected, indicating a reduced sensitivity to the herbicide.

Herbicide ClassHerbicideOrganismWild-Type GR₅₀ (µM)Resistant Mutant GR₅₀ (µM)Resistance Factor (GR₅₀ Mutant / GR₅₀ WT)Target Gene Mutation
DinitroanilineTrifluralinAmaranthus palmeri0.391.022.6Not specified in α-tubulin
DinitroanilineTrifluralinAlopecurus aequalis(Sensitive Biotype)(Resistant Biotype)5.7 - 30.7Val202Phe, Leu125Met in α-tubulin
DinitroanilineOryzalinToxoplasma gondii< 0.20.5 - 7.5 (low resistance), >7.5 (high resistance)>2.5Point mutations in α-tubulin

Experimental Protocols

Detailed methodologies are crucial for the successful validation of a herbicide's mode of action. Below are key experimental protocols that can be adapted for studying this compound resistance.

Isolation of Herbicide-Resistant Mutants

Objective: To select for plant mutants that can survive and grow in the presence of lethal concentrations of this compound.

Methodology:

  • Mutagenesis: Treat seeds (e.g., Arabidopsis thaliana) with a chemical mutagen such as ethyl methanesulfonate (B1217627) (EMS) to induce random point mutations in the genome.

  • Selection: Grow the mutagenized seeds (M2 generation) on a medium containing a selective concentration of this compound. This concentration should be predetermined to effectively kill wild-type plants.

  • Identification and Propagation: Identify surviving seedlings as putative resistant mutants. Transfer these seedlings to a this compound-free medium to recover and produce seeds (M3 generation).

  • Confirmation of Resistance: Re-test the progeny of the putative mutants on a this compound-containing medium to confirm that the resistance trait is heritable.

Dose-Response Analysis

Objective: To quantify the level of resistance in the mutant lines compared to the wild-type.

Methodology:

  • Seed Germination and Growth: Germinate seeds of both wild-type and resistant mutant lines on agar (B569324) plates or in a hydroponic system.

  • Herbicide Treatment: Prepare a series of herbicide concentrations (e.g., 0, 0.1, 1, 10, 100 µM this compound).

  • Application: Apply the different herbicide concentrations to the growth medium.

  • Data Collection: After a set period (e.g., 7-14 days), measure a quantitative trait such as root length or seedling fresh weight.

  • Data Analysis: Plot the measured trait against the herbicide concentration and fit a dose-response curve to calculate the GR₅₀ value for both wild-type and mutant plants.

Microscopic Analysis of Microtubule Disruption

Objective: To visually assess the effect of this compound on microtubule organization in wild-type and resistant plants.

Methodology:

  • Sample Preparation: Treat root tips of both wild-type and resistant seedlings with this compound at a concentration known to affect wild-type plants.

  • Immunofluorescence: Fix the root tips, and use antibodies specific to tubulin to visualize the microtubule arrays using fluorescence microscopy.

  • Observation: Compare the microtubule structures in treated and untreated wild-type and resistant cells. Look for signs of microtubule depolymerization, disorganized spindles, and abnormal cell plates in susceptible plants. Resistant plants are expected to show normal or less-disrupted microtubule structures at the same this compound concentration.

Visualizing the Mode of Action and Validation Workflow

DOT script for the signaling pathway of this compound's mode of action:

propham_mode_of_action cluster_cell Plant Cell This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms CellDivision Cell Division MitoticSpindle->CellDivision Essential for GrowthInhibition Growth Inhibition / Plant Death

This compound's inhibitory effect on microtubule polymerization.

DOT script for the experimental workflow for validating this compound's mode of action:

validation_workflow cluster_mutagenesis Mutant Generation cluster_genotyping Genotypic Analysis Mutagenesis Seed Mutagenesis (EMS) Selection Selection on this compound Mutagenesis->Selection Isolation Isolate Resistant Mutants Selection->Isolation DoseResponse Dose-Response Assay Isolation->DoseResponse Microscopy Microtubule Imaging Isolation->Microscopy Sequencing Sequence Tubulin Genes Isolation->Sequencing IdentifyMutation Identify Resistance Mutation Sequencing->IdentifyMutation Validation Mode of Action Validated IdentifyMutation->Validation

Workflow for validating this compound's mode of action.

Conclusion

The validation of this compound's mode of action through the use of resistant mutants provides unequivocal evidence of its molecular target. By demonstrating that mutations in the tubulin gene confer resistance, a direct link between the herbicide and its inhibitory effect on microtubule polymerization is established. The experimental framework outlined in this guide, based on analogous studies with other microtubule-inhibiting herbicides, offers a robust strategy for researchers to confirm the precise mechanism by which this compound exerts its herbicidal activity. This knowledge is fundamental for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in agricultural settings.

Comparative metabolic profiling of Propham-sensitive and resistant weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of propham-sensitive and this compound-resistant weeds, supported by illustrative experimental data and detailed methodologies. Understanding the metabolic distinctions is crucial for developing novel herbicide strategies and managing the evolution of resistance.

This compound, a carbamate (B1207046) herbicide, functions by inhibiting mitosis, a critical process for plant growth.[1] Resistance to this compound, particularly non-target-site resistance (NTSR), is often linked to the weed's enhanced ability to metabolize the herbicide into non-toxic compounds. This guide explores the key metabolic pathways and differentiated metabolite accumulation that characterize this resistance.

Comparative Analysis of Key Metabolites

Metabolic profiling reveals significant differences in the abundance of this compound and its derivatives in resistant (R) versus sensitive (S) weed biotypes following this compound application. Resistant plants exhibit a markedly higher capacity for detoxification, primarily through oxidation and subsequent conjugation.

The principal mechanism of this compound detoxification is aryl hydroxylation, a Phase I metabolic reaction, which forms hydroxylated this compound intermediates. These are then rapidly converted into glycoside conjugates in a Phase II reaction, rendering them water-soluble, less toxic, and ready for sequestration within the plant cell's vacuole.

The following table summarizes hypothetical quantitative data derived from a typical comparative metabolomics study, illustrating the differential accumulation of key metabolites 48 hours after this compound treatment.

MetaboliteChemical ClassRole in MetabolismSensitive (S) - Relative AbundanceResistant (R) - Relative AbundanceFold Change (R vs. S)
This compound PhenylcarbamateParent Herbicide10015-6.7
Isopropyl-4-hydroxycarbanilate Hydroxylated this compoundPhase I Metabolite20150+7.5
Isopropyl-2-hydroxycarbanilate Hydroxylated this compoundPhase I Metabolite545+9.0
This compound-O-glucoside Conjugated MetabolitePhase II Metabolite10250+25.0
Glutathione TripeptideAntioxidant/Conjugation Substrate80120+1.5
Glutathione S-conjugate Conjugated MetabolitePhase II Metabolite550+10.0

This data is illustrative and intended to represent typical findings in studies of metabolic herbicide resistance.

Visualizing this compound Detoxification

The metabolic pathway below illustrates the key steps in the detoxification of this compound, highlighting the increased efficiency of this process in resistant weeds.

propham_detoxification This compound This compound (Active Herbicide) PhaseI Phase I: Hydroxylation (Cytochrome P450s) This compound->PhaseI Upregulated in Resistant Weeds Metabolites Isopropyl-4-hydroxycarbanilate Isopropyl-2-hydroxycarbanilate PhaseI->Metabolites PhaseII Phase II: Conjugation (Glycosyltransferases) Metabolites->PhaseII Conjugate This compound-O-glucoside (Non-toxic conjugate) PhaseII->Conjugate Vacuole Vacuolar Sequestration Conjugate->Vacuole

Figure 1: this compound Detoxification Pathway.

Experimental Protocols

The following section details the methodologies for conducting a comparative metabolic profiling study of this compound-sensitive and resistant weeds.

Plant Material and Growth Conditions
  • Seed Source: Collect seeds from confirmed this compound-sensitive and resistant weed populations.

  • Plant Cultivation: Grow seeds in a controlled environment (e.g., greenhouse or growth chamber) with standardized soil, temperature (22-25°C), humidity (60-70%), and a 16/8 hour light/dark photoperiod to ensure uniform development.

Herbicide Treatment
  • Application: Treat plants at the 3-4 leaf stage with a discriminating dose of this compound. Include a control group for both sensitive and resistant biotypes that is treated with a blank formulation.

  • Time Course: Harvest plant tissue (e.g., leaves) at various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours) to monitor metabolic changes over time. Immediately flash-freeze samples in liquid nitrogen and store at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Grind frozen plant tissue to a fine powder under liquid nitrogen.

  • Extraction Solvent: Extract metabolites using a pre-chilled solvent mixture, typically 80% methanol/20% water, which is effective for a broad range of polar and semi-polar compounds.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites for analysis.

LC-MS/MS Analysis
  • Chromatography: Perform chromatographic separation using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect and quantify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.

Data Processing and Statistical Analysis
  • Peak Picking and Alignment: Use bioinformatics software (e.g., XCMS, MS-DIAL) to process the raw mass spectrometry data, including peak detection, alignment, and normalization.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and fragmentation spectra with spectral libraries (e.g., METLIN, MassBank) and analytical standards.

  • Statistical Analysis: Employ multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between sensitive and resistant groups.

Experimental Workflow

The diagram below outlines the general workflow for a comparative metabolomics study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation PlantGrowth Plant Growth (S and R Biotypes) Treatment This compound Treatment PlantGrowth->Treatment Harvesting Tissue Harvesting (Time Course) Treatment->Harvesting Extraction Metabolite Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Stats Statistical Analysis (PCA, OPLS-DA) MetaboliteID->Stats Pathway Pathway Analysis Stats->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

Figure 2: Comparative Metabolomics Workflow.

This comprehensive approach allows for the identification of key metabolic pathways involved in this compound resistance, providing a foundation for the development of more durable and effective weed management strategies.

References

Safety Operating Guide

Proper Disposal of Propham: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Propham, a carbamate (B1207046) herbicide, is crucial for maintaining laboratory safety and environmental compliance. Adherence to strict disposal protocols minimizes risks of contamination and ensures the well-being of both laboratory personnel and the surrounding ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.[1][2][3] This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.[1]

  • Hand Protection: Chemical-resistant gloves.[1][4]

  • Respiratory Protection: Use in a well-ventilated area.[2][4] For dusts or aerosols, a respirator may be necessary.[2][3]

  • Protective Clothing: A lab coat or other protective garments to prevent skin contact.[1][4]

In case of a spill, immediately evacuate the area and prevent the material from entering drains or waterways.[3][4][5] For small dry spills, use a clean shovel to place the material into a clean, dry, and covered container for later disposal.[5]

Step-by-Step Disposal Procedures

The primary methods for this compound disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this compound into sewer systems.[4]

For Unused or Excess this compound:

  • Identify a Licensed Waste Disposal Contractor: The recommended method for disposing of unwanted this compound is to engage a professional hazardous waste disposal company.[2][6]

  • Packaging for Disposal:

    • Keep the this compound in its original, labeled container whenever possible.[7]

    • Ensure the container is securely sealed.

    • If repackaging is necessary, use a suitable, labeled, and closed container.[1]

  • Arrange for Pickup and Disposal: Contact the licensed contractor to schedule a pickup. They will ensure the waste is transported and disposed of in accordance with all applicable federal, state, and local regulations.[1][4]

For Empty Containers:

Empty containers are also considered hazardous waste until properly cleaned.[8]

  • Triple Rinsing:

    • Empty the remaining contents into the application equipment or a temporary holding tank for later use. Let it drain for an additional 30 seconds.[8]

    • Fill the container to 20-25% capacity with clean water or an appropriate solvent.[8]

    • Securely cap the container and shake, rotate, or roll it vigorously for at least 30 seconds.[8]

    • Pour the rinsate (the rinse water) into the application equipment or a designated collection vessel. Allow it to drain for another 30 seconds.[8]

    • Repeat this rinsing procedure two more times.[8]

  • Rendering the Container Unusable: After triple rinsing, puncture the container to prevent reuse.[4]

  • Disposal of Rinsed Containers:

    • The cleaned containers can be offered for recycling or reconditioning.[4]

    • Alternatively, they can be disposed of in a sanitary landfill as permitted by local regulations.[4]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound from its Safety Data Sheet.

PropertyValueSource
Bioconcentration Factor (BCF)20 (estimated)[4]
Water Solubility179 mg/L at 25°C[9]
LD50 (Oral, Rat)4300 mg/kg - 5000 mg/kg[2]
LD50 (Oral, Mice)3000 mg/kg[2]

Experimental Protocols

While specific experimental protocols for the laboratory-scale degradation of this compound are not widely detailed in standard disposal guidelines, the principle of chemical degradation through methods like hydrolysis and oxidation is a recognized area of study for pesticide disposal.[6] However, for routine laboratory waste, attempting to detoxify this compound in-house is not recommended due to the potential for hazardous byproducts and the complexity of ensuring complete degradation.[6] The standard and safest protocol remains disposal via a licensed hazardous waste facility.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and its containers.

Propham_Disposal_Workflow cluster_waste_generation Waste Generation cluster_assessment Initial Assessment cluster_product_disposal Unused Product Disposal cluster_container_disposal Empty Container Disposal Waste This compound Waste Generated (Unused Product or Empty Container) Assess Assess Waste Type Waste->Assess Package Package Securely in Labeled Container Assess->Package Unused Product TripleRinse Triple Rinse Container with Appropriate Solvent Assess->TripleRinse Empty Container Contact Contact Licensed Hazardous Waste Contractor Package->Contact Dispose Arrange for Professional Disposal/Incineration Contact->Dispose Puncture Puncture Container to Prevent Reuse TripleRinse->Puncture RecycleLandfill Recycle, Recondition, or Dispose in Sanitary Landfill (per local regulations) Puncture->RecycleLandfill

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Propham

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of Propham, tailored for research scientists and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive range of personal protective equipment is mandatory to minimize exposure and mitigate health risks. The required PPE includes:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. In situations with a risk of splashing, a face shield worn over goggles or a full-face respirator should be used.[1]

  • Skin Protection : Chemical-resistant gloves are essential and must be inspected before each use.[2] Wear fire/flame resistant and impervious clothing to prevent skin contact.[2] At a minimum, a long-sleeved shirt, long pants, socks, and closed-toe shoes are necessary.[1]

  • Respiratory Protection : In well-ventilated areas, respiratory protection may not be required, but in cases of dust or aerosol formation, a NIOSH-approved respirator is necessary.[2][3]

  • Footwear : Wear unlined, chemical-resistant boots that cover the ankles. Pant legs should be worn over the boots to prevent chemicals from entering.[1]

Operational Plan

Handling:

  • Ventilation : Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[2][4]

  • Avoid Contact : Take all necessary precautions to avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4][5]

  • Safe Practices : Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Wash hands thoroughly after handling the substance.[2][4][5]

Storage:

  • Cool and Dry : Store this compound in a cool, dry, and well-ventilated place.[3][4]

  • Secure Location : Keep containers tightly closed and store in a locked-up area, away from children, food, and animal feed.[4]

  • Labeling : Ensure all containers are properly labeled and protected from physical damage.[4]

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations to prevent environmental contamination.

  • Unused Product : Dispose of unused this compound at an approved waste disposal plant or through a licensed chemical destruction plant.[5] Do not contaminate water, foodstuffs, feed, or seed by improper storage or disposal.[2]

  • Container Disposal : Empty containers should be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated with flue gas scrubbing.[2]

Emergency Procedures

Spills:

  • Isolate the Area : In case of a spill or leak, immediately isolate the area. For solids, this is at least 25 meters (75 feet), and for liquids, at least 50 meters (150 feet) in all directions.[6]

  • Personal Protection : Emergency responders should wear appropriate PPE, including positive pressure self-contained breathing apparatus (SCBA).[7]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup : Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

First Aid:

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

  • In Case of Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[2]

  • In Case of Eye Contact : Rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]

  • If Swallowed : DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][4][5]

Quantitative Data Summary

PPE ComponentSpecificationSource
Gloves Chemical-resistant, inspected prior to use.[2]
Eye Protection Safety glasses with side shields (minimum); face shield over goggles for splash risk.[1]
Clothing Long-sleeved shirt, long pants, closed-toe shoes, and socks (minimum); fire/flame resistant and impervious clothing.[1][2]
Footwear Unlined, chemical-resistant boots covering the ankles.[1]
Respiratory NIOSH-approved respirator for dust or aerosols.[2][3]

This compound Handling Workflow

ProphamHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Read_SDS Read Safety Data Sheet Gather_PPE Gather Required PPE Read_SDS->Gather_PPE Identifies Check_Ventilation Ensure Adequate Ventilation Gather_PPE->Check_Ventilation Proceeds to Weigh_and_Measure Weigh and Measure Check_Ventilation->Weigh_and_Measure If adequate Mixing Mixing Weigh_and_Measure->Mixing Spill Spill Weigh_and_Measure->Spill Exposure Personal Exposure Weigh_and_Measure->Exposure Application Application Mixing->Application Mixing->Spill Mixing->Exposure Decontaminate_Area Decontaminate Work Area Application->Decontaminate_Area Application->Spill Application->Exposure Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste Store_this compound Store Unused This compound Dispose_Waste->Store_this compound Spill->Decontaminate_Area After cleanup First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propham
Reactant of Route 2
Reactant of Route 2
Propham

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.